Product packaging for p-Chlorophenyl chloromethyl sulfone(Cat. No.:CAS No. 5943-04-4)

p-Chlorophenyl chloromethyl sulfone

Cat. No.: B1293593
CAS No.: 5943-04-4
M. Wt: 225.09 g/mol
InChI Key: SAOGOJANGOKVRG-UHFFFAOYSA-N
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Description

p-Chlorophenyl chloromethyl sulfone (CAS 7205-98-3) is an organic compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol . This substance is characterized as a white to almost white crystalline powder . It has a melting point of 51-53°C and a flash point of 158.3°C . As a sulfone derivative featuring both a chloromethyl and a chlorophenyl group, it serves as a valuable multifunctional synthetic intermediate in organic chemistry research . The chloromethyl group is a known reactive site, making this compound a potential building block for the synthesis of more complex molecules through nucleophilic substitution or as a precursor in polymer chemistry . Researchers value it for constructing molecular architectures where the sulfone moiety can influence electronic properties or act as a stable linker. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2O2S B1293593 p-Chlorophenyl chloromethyl sulfone CAS No. 5943-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(chloromethylsulfonyl)benzene
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InChI

InChI=1S/C7H6Cl2O2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2
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InChI Key

SAOGOJANGOKVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6Cl2O2S
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DSSTOX Substance ID

DTXSID90208154
Record name 1-Chloro-4-((chloromethyl)sulphonyl)benzene
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Molecular Weight

225.09 g/mol
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CAS No.

5943-04-4
Record name 1-Chloro-4-[(chloromethyl)sulfonyl]benzene
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Record name 1-chloro-4-[(chloromethyl)sulphonyl]benzene
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Foundational & Exploratory

An In-depth Technical Guide on p-Chlorophenyl Chloromethyl Sulfone: Navigating Data Scarcity

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Structure and Identifiers

p-Chlorophenyl chloromethyl sulfone, systematically named 1-chloro-4-((chloromethyl)sulfonyl)benzene, is a halogenated aromatic sulfone. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the para-position and a chloromethyl sulfonyl group.

Chemical Structure:

(Where Ph represents a benzene ring)

Key Identifiers:

  • Systematic Name: 1-chloro-4-((chloromethyl)sulfonyl)benzene

  • Common Name: this compound

  • CAS Number: 5943-04-4[1]

  • Molecular Formula: C₇H₆Cl₂O₂S

Physicochemical Properties: A Data Gap

As of late 2025, specific, experimentally determined quantitative properties for this compound, such as melting point, boiling point, and solubility, are not reported in readily accessible scientific literature. To provide a frame of reference, the properties of several closely related sulfone compounds are presented in the table below. It is crucial to note that these values are not for this compound and should be used with caution as they are for different chemical entities.

Table 1: Comparative Physicochemical Properties of Related Sulfone Compounds

PropertyChloromethyl phenyl sulfonep-Chlorophenyl methyl sulfoneBis(p-chlorophenyl) sulfone
CAS Number 7205-98-3[2]98-57-780-00-2
Molecular Formula C₇H₇ClO₂S[2]C₇H₇ClO₂SC₁₂H₈Cl₂O₂S
Molecular Weight 190.65 g/mol [2]190.64 g/mol [3]287.16 g/mol
Melting Point 51-53 °C[2]98 °C[3]148-151 °C
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableNot available

Synthesis and Experimental Protocols: Limited Information

Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a study on the "Transformations of trichloromethyl-4-chlorophenyl sulfone" outlines a multi-step synthesis starting from 4-chlorobenzene.[4] This process involves chlorosulfonation, reduction to a sulfinyl salt, and subsequent reaction to form a trichloromethyl sulfone derivative.[4] While not a direct protocol for the target molecule, it suggests a potential synthetic pathway that could be adapted.

A general synthetic approach for analogous sulfones often involves the oxidation of a corresponding sulfide. For instance, the synthesis of bis(4-chlorophenyl) sulfone can be achieved through the oxidation of bis(4-chlorophenyl) sulfide.[5]

Hypothetical Synthetic Workflow:

Below is a generalized workflow for the synthesis of an aryl chloromethyl sulfone, which could theoretically be adapted for this compound. This diagram is for illustrative purposes only as a specific protocol for the target compound is not available.

G Hypothetical Synthesis Workflow A Starting Material: 4-chlorothiophenol B Chloromethylation A->B Reagents: Formaldehyde, HCl C Intermediate: p-Chlorophenyl chloromethyl sulfide B->C D Oxidation C->D Oxidizing Agent: e.g., H₂O₂, m-CPBA E Final Product: This compound D->E F Purification (e.g., Crystallization, Chromatography) E->F G Characterization (NMR, IR, MS) F->G

References

An In-Depth Technical Guide to the Synthesis of p-Chlorophenyl Chloromethyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-chlorophenyl chloromethyl sulfone, a valuable intermediate in the development of novel pharmaceutical compounds. This document details the most common and effective synthetic route, complete with experimental protocols, quantitative data, and visual representations of the chemical pathways.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of the p-chlorophenylsulfonylmethyl moiety into target molecules. This functional group can modulate the physicochemical and pharmacological properties of a drug candidate, including its lipophilicity, metabolic stability, and binding affinity to biological targets. An efficient and well-characterized synthesis is therefore crucial for its application in drug discovery and development programs.

The most reliable and scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-chlorophenyl methyl sulfone. The subsequent step is a selective monochlorination of the methyl group to yield the final product.

Synthetic Pathway

The overall synthetic scheme is presented below. The first step is the formation of 4-chlorophenyl methyl sulfone from sodium 4-chlorobenzenesulfinate. The second step is the free-radical chlorination of the methyl group to afford this compound.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Chlorophenyl Methyl Sulfone cluster_step2 Step 2: Chlorination A Sodium 4-chlorobenzenesulfinate C 4-Chlorophenyl methyl sulfone A->C Aqueous solution, 60°C B Dimethyl sulfate B->C D 4-Chlorophenyl methyl sulfone F This compound D->F Inert solvent (e.g., CCl4) UV light or radical initiator E Sulfuryl chloride (SO2Cl2) E->F

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the precursor and the final product.

Table 1: Synthesis of 4-Chlorophenyl Methyl Sulfone

ParameterValueReference
Yield89.2%
Melting Point96°C
Molecular FormulaC₇H₇ClO₂S
Molecular Weight190.65 g/mol

Table 2: Properties of this compound

ParameterValue
Molecular FormulaC₇H₇Cl₂O₂S
Molecular Weight225.09 g/mol
AppearanceWhite to off-white solid

Experimental Protocols

Step 1: Synthesis of 4-Chlorophenyl Methyl Sulfone

This procedure is adapted from a patented method and provides a high yield of the desired intermediate.

Workflow:

Step1_Workflow A Prepare aqueous solution of sodium 4-chlorobenzenesulfinate B Heat to 60°C with stirring A->B C Add dimethyl sulfate dropwise over 60 minutes B->C D Stir at 60°C for 1 hour C->D E Destroy excess dimethyl sulfate with aqueous ammonia D->E F Cool the mixture E->F G Isolate precipitate by filtration F->G H Wash with water and dry in vacuo at 60°C G->H I Obtain 4-chlorophenyl methyl sulfone H->I

Figure 2: Experimental workflow for the synthesis of 4-chlorophenyl methyl sulfone.

Materials:

  • Aqueous solution of sodium 4-chlorobenzenesulfinate (pH 7.5-8.0)

  • Dimethyl sulfate

  • 25% Aqueous ammonia

  • Water

Procedure:

  • An aqueous solution of sodium 4-chlorobenzenesulfinate (pH 7.5-8.0), previously clarified by filtration at 60-70°C to remove any 4,4'-dichlorodiphenyl sulfone, is placed in a reaction vessel.

  • The solution is maintained at 60°C with continuous stirring.

  • Dimethyl sulfate (160 parts) is added dropwise to the solution over a period of 60 minutes.

  • The reaction mixture is stirred for an additional hour at 60°C.

  • Any excess dimethyl sulfate is carefully neutralized by the addition of 20 parts of 25% aqueous ammonia.

  • The mixture is then allowed to cool, which will cause the product to precipitate.

  • The solid precipitate is collected by filtration.

  • The collected solid is washed with water and dried under vacuum at 60°C to yield 170 parts of 4-chlorophenyl methyl sulfone.

Step 2: Synthesis of this compound

This procedure is a general method for the free-radical chlorination of aryl methyl sulfones.

Workflow:

Step2_Workflow A Dissolve 4-chlorophenyl methyl sulfone in an inert solvent (e.g., CCl4) B Add a radical initiator (e.g., dibenzoyl peroxide) A->B C Heat the mixture to reflux B->C D Add sulfuryl chloride (SO2Cl2) dropwise under UV irradiation C->D E Monitor reaction by TLC or GC D->E F Cool the reaction mixture E->F G Evaporate the solvent F->G H Recrystallize the crude product G->H I Obtain p-chlorophenyl chloromethyl sulfone H->I

Figure 3: Experimental workflow for the chlorination of 4-chlorophenyl methyl sulfone.

Materials:

  • 4-Chlorophenyl methyl sulfone

  • Sulfuryl chloride (SO₂Cl₂)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Dibenzoyl peroxide or another suitable radical initiator

  • UV lamp

Procedure:

  • In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 4-chlorophenyl methyl sulfone in carbon tetrachloride.

  • Add a catalytic amount of a radical initiator, such as dibenzoyl peroxide.

  • Heat the mixture to reflux.

  • While irradiating the reaction mixture with a UV lamp, add sulfuryl chloride dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux and to control the evolution of hydrogen chloride and sulfur dioxide gases, which should be vented through a scrubber.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the monochlorinated product and minimize the formation of dichlorinated byproducts.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.

Applications in Drug Development

The this compound is a versatile reagent in drug discovery. The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the p-chlorophenyl sulfone moiety to a variety of molecular scaffolds. This can be particularly useful in:

  • Structure-Activity Relationship (SAR) Studies: Rapidly generating analogs of a lead compound to probe the importance of the sulfone group and the chloro-substituted aromatic ring for biological activity.

  • Improving Pharmacokinetic Properties: The introduction of the p-chlorophenyl sulfone group can alter the lipophilicity and metabolic profile of a drug candidate, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.

  • Covalent Inhibitors: The reactive chloromethyl group can be designed to form a covalent bond with a specific nucleophilic residue in a biological target, leading to potent and long-lasting inhibition.

Safety Considerations

  • Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Sulfuryl chloride is corrosive and a strong lachrymator. It reacts violently with water. All manipulations should be carried out in a fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Alternative solvents should be considered where possible.

  • The chlorination reaction produces hydrogen chloride and sulfur dioxide gases, which are corrosive and toxic. The reaction apparatus must be equipped with a gas scrubber to neutralize these byproducts.

  • UV radiation is harmful to the eyes and skin. Proper shielding should be used during photochemical reactions.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking these procedures in the laboratory.

An In-depth Technical Guide on the Core Mechanism of Action: p-Chlorophenyl Chloromethyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks a definitively established and detailed mechanism of action for p-chlorophenyl chloromethyl sulfone. This guide, therefore, presents a hypothesized mechanism based on the known chemical reactivity of its functional groups and the biological activities of structurally analogous compounds. The experimental protocols and quantitative data are based on standard methodologies used to investigate similar compounds and should be considered illustrative.

Executive Summary

This compound is a synthetic organosulfur compound. While its precise biological targets and signaling pathways have not been extensively characterized in published research, its chemical structure suggests a likely mechanism of action centered on its reactivity as an alkylating agent. The presence of a chloromethyl sulfone group points towards covalent modification of biological macromolecules as a primary mode of inducing a biological response. This guide will explore this hypothesized mechanism, drawing parallels from related sulfone-containing compounds and outlining the experimental approaches required for its validation.

Hypothesized Mechanism of Action: Covalent Inhibition via Alkylation

The core of the proposed mechanism of action for this compound is its function as an electrophile that can covalently modify nucleophilic residues in biological molecules, particularly proteins.

The chloromethyl group (-CH₂Cl) is an effective electrophile, and the strongly electron-withdrawing sulfone group (-SO₂-) further activates the carbon atom, making it highly susceptible to nucleophilic attack. This chemical feature allows the compound to act as an alkylating agent.

Key Biological Nucleophiles:

  • Cysteine residues: The thiol group (-SH) in cysteine is a potent nucleophile at physiological pH.

  • Histidine residues: The imidazole ring of histidine can also act as a nucleophile.

  • Lysine residues: The primary amine (-NH₂) in the side chain of lysine is another potential target.

Covalent modification of these amino acid residues within a protein can lead to:

  • Enzyme Inhibition: If the modification occurs at or near the active site of an enzyme, it can block substrate binding or interfere with the catalytic mechanism, leading to irreversible inhibition.

  • Disruption of Protein-Protein Interactions: Modification of residues at an interface can prevent or alter the formation of protein complexes.

  • Alteration of Protein Conformation: The addition of the this compound moiety can induce conformational changes that affect protein function.

Supporting Evidence from Analogous Compounds

Research on related compounds provides circumstantial support for this hypothesis:

  • Aryl Methyl Sulfones as COX Inhibitors: Certain aryl methyl sulfones have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.[1]

  • Pesticidal Activity of Halogenomethylsulfonyl Derivatives: Aromatic compounds containing halogenomethylsulfonyl groups are known to exhibit herbicidal and fungicidal activity.[2] For instance, some trichloromethylsulfonyl compounds are thought to target pyruvate kinase.[2]

  • Reactivity of the Chloromethyl Sulfone Group: The chloromethyl sulfone moiety is a known reactive group in organic synthesis, readily undergoing nucleophilic substitution reactions.

Potential Signaling Pathways Affected

Based on the hypothesized mechanism of irreversible enzyme inhibition, this compound could potentially impact a wide range of signaling pathways. The specific pathways would depend on the protein targets with which it preferentially reacts. For example, if it were to target kinases, it could disrupt phosphorylation cascades central to cell growth, differentiation, and apoptosis. If it were to inhibit proteases, it could interfere with protein turnover and signaling peptide processing.

The diagram below illustrates a hypothetical signaling pathway where this compound inhibits a key kinase (Kinase B), thereby preventing the downstream activation of a transcription factor and subsequent gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates (Activates) Transcription_Factor Transcription Factor (Inactive) Kinase_B->Transcription_Factor Phosphorylates (Activates) TF_Active Transcription Factor (Active) Transcription_Factor->TF_Active TF_Nucleus Transcription Factor (Active) TF_Active->TF_Nucleus Translocates Inhibitor p-Chlorophenyl chloromethyl sulfone Inhibitor->Kinase_B Covalently Inhibits DNA DNA TF_Nucleus->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression Initiates Ligand External Signal (Ligand) Ligand->Receptor

Hypothetical Signaling Pathway Inhibition

Quantitative Data (Illustrative)

As no specific quantitative data for this compound's mechanism of action is available, the following table illustrates the types of data that would be generated to characterize its activity against a hypothetical enzyme target (e.g., "Target X Kinase").

ParameterValueDescription
IC₅₀ 1.5 µMConcentration of the compound required to inhibit 50% of Target X Kinase activity in a competitive assay.
k_inact 0.05 min⁻¹The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
K_I 10 µMThe concentration of the inhibitor that gives half the maximal rate of inactivation.
Binding Affinity (K_d) 5 µMThe equilibrium dissociation constant, indicating the affinity of the initial non-covalent binding to the target.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to investigate and validate the hypothesized mechanism of action.

Enzyme Inhibition Assay (Illustrative Example: Target X Kinase)

Objective: To determine if this compound inhibits the activity of a specific enzyme and to quantify its potency (IC₅₀).

Materials:

  • Recombinant human Target X Kinase

  • Specific peptide substrate for Target X Kinase

  • ATP (Adenosine triphosphate)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.

  • Add 10 µL of a solution containing the peptide substrate and ATP in assay buffer.

  • Initiate the reaction by adding 5 µL of Target X Kinase in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm that this compound covalently binds to the target protein and to identify the specific amino acid residue(s) that are modified.

Materials:

  • Purified Target X Kinase

  • This compound

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Trypsin (for protein digestion)

  • Dithiothreitol (DTT) and iodoacetamide (for reduction and alkylation of disulfide bonds)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Incubate Target X Kinase with a molar excess (e.g., 10-fold) of this compound at 37°C for 2 hours. A control sample with vehicle (DMSO) is run in parallel.

  • Remove excess, unbound inhibitor by dialysis or using a desalting column.

  • Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.

  • Digest the protein into smaller peptides using trypsin overnight at 37°C.

  • Analyze the resulting peptide mixture using LC-MS/MS.

  • Search the MS/MS data against the protein sequence of Target X Kinase, including a variable modification corresponding to the mass of the p-chlorophenyl methyl sulfone moiety on nucleophilic residues (Cys, His, Lys).

  • Identify the peptide(s) containing the mass shift and analyze the MS/MS fragmentation pattern to confirm the site of modification.

The workflow for this experimental protocol is depicted in the diagram below.

G cluster_incubation Step 1: Incubation cluster_digestion Step 2: Sample Preparation cluster_analysis Step 3: Analysis cluster_result Step 4: Data Interpretation Protein Target Protein Incubate Incubate (e.g., 37°C, 2h) Protein->Incubate Inhibitor p-Chlorophenyl chloromethyl sulfone Inhibitor->Incubate Adduct Protein-Inhibitor Adduct Incubate->Adduct Digest Tryptic Digest Adduct->Digest Peptides Peptide Mixture Digest->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data MS/MS Spectra LCMS->Data Analysis Database Search & Modification Site ID Data->Analysis Result Identified Covalent Adduct Site Analysis->Result

Workflow for Covalent Adduct Identification

Toxicology Summary of a Related Compound: p-Chlorophenyl Methyl Sulfone

  • Acute Toxicity: LD₅₀ values were determined in mice and rats.[3]

  • Irritation: Mild skin irritation was observed in rabbits, but no eye irritation was induced.[3]

  • Mutagenicity: The compound was not found to be mutagenic in the Ames assay.[3]

  • Pathology: Pathological changes, including hepatic megalocytosis and necrosis, were observed in both mice and rats.[3]

It is crucial to note that the presence of the chloromethyl group in this compound would likely confer significantly different and potentially higher toxicity due to its alkylating potential.

Conclusion

The mechanism of action of this compound most likely involves its function as an alkylating agent, leading to the covalent modification and irreversible inhibition of protein targets. This hypothesis is grounded in the chemical reactivity of the chloromethyl sulfone moiety. Definitive confirmation of this mechanism, the identification of its specific biological targets, and the elucidation of the affected signaling pathways require further rigorous experimental investigation using methodologies such as those outlined in this guide. The development of a comprehensive understanding of its biological activity will be essential for any future consideration of this compound in research or development.

References

Spectroscopic Analysis of p-Chlorophenyl Chloromethyl Sulfone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Chlorophenyl chloromethyl sulfone, with the chemical name 1-chloro-4-(chloromethylsulfonyl)benzene, is a sulfone derivative of significant interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Its bifunctional nature, featuring a reactive chloromethyl group and a substituted aromatic ring, makes it a versatile building block. This technical guide provides a summary of the available spectroscopic data for this compound, essential for its unambiguous identification and characterization. Despite a thorough search of scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound remains elusive. This document outlines the expected spectroscopic characteristics based on its structure and provides a general methodology for acquiring such data.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture that dictates its reactivity and spectroscopic signature.

Structure:

Key Features:

  • Aromatic Ring: A para-substituted chlorophenyl group. The electron-withdrawing nature of both the chlorine atom and the sulfonyl group influences the chemical shifts of the aromatic protons and carbons in NMR spectroscopy.

  • Sulfonyl Group (SO2): This functional group is characterized by strong, distinct stretching vibrations in infrared (IR) spectroscopy.

  • Chloromethyl Group (CH2Cl): The methylene protons adjacent to the sulfonyl group and the chlorine atom are expected to have a characteristic chemical shift in ¹H NMR and are reactive sites for nucleophilic substitution.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following tables outline the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR7.8 - 8.0DoubletAromatic protons ortho to the sulfonyl group.
7.5 - 7.7DoubletAromatic protons meta to the sulfonyl group.
4.5 - 5.0SingletMethylene protons of the chloromethyl group.
¹³C NMR138 - 142SingletQuaternary aromatic carbon attached to the sulfonyl group.
135 - 138SingletQuaternary aromatic carbon attached to the chlorine atom.
129 - 131SingletAromatic CH carbons.
128 - 130SingletAromatic CH carbons.
55 - 65SingletCarbon of the chloromethyl group.

Predicted data is based on empirical calculations and data from analogous compounds. Actual experimental values may vary.

Table 2: Predicted Infrared (IR) Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Sulfonyl (SO₂) Asymmetric Stretch1320 - 1350Strong
Sulfonyl (SO₂) Symmetric Stretch1140 - 1160Strong
C-Cl (Aromatic) Stretch1080 - 1100Medium
C-H (Aromatic) Stretch3050 - 3100Medium
C-H (Aliphatic) Stretch2920 - 3000Medium
C-Cl (Aliphatic) Stretch700 - 800Medium-Strong
Table 3: Predicted Mass Spectrometry (MS) Fragments
m/z Proposed Fragment
[M]+•Molecular ion peak
[M-CH₂Cl]+Loss of the chloromethyl group
[M-Cl]+Loss of a chlorine atom
[C₆H₄ClSO₂]+p-Chlorophenylsulfonyl cation
[C₆H₄Cl]+Chlorophenyl cation

The isotopic pattern due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.

Experimental Protocols for Spectroscopic Analysis

To obtain definitive spectroscopic data for this compound, the following standard experimental procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of p-Chlorophenyl chloromethyl sulfone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

While this compound is a compound of synthetic importance, publicly available, experimentally verified spectroscopic data (NMR, IR, and MS) is currently lacking. This guide provides a foundational understanding of its expected spectroscopic properties based on its chemical structure. For researchers working with this compound, the experimental protocols outlined herein provide a clear path for obtaining the necessary data for its rigorous characterization. The acquisition and publication of this data would be a valuable contribution to the chemical science community.

An In-depth Technical Guide to the Physical and Chemical Properties of p-Chlorophenyl Chloromethyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for p-chlorophenyl chloromethyl sulfone (CAS No. 5943-04-4) is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target compound and its structurally related analogs: chloromethyl phenyl sulfone, p-chlorophenyl methyl sulfone, and 4-chlorophenyl phenyl sulfone. All data for analogous compounds are clearly identified.

Introduction

This compound, with the IUPAC name 1-chloro-4-((chloromethyl)sulfonyl)benzene, is a sulfone compound of interest in organic synthesis and potentially in the development of new chemical entities. Its bifunctional nature, possessing both an electrophilic chloromethyl group and a substituted aromatic ring, makes it a versatile intermediate for introducing the p-chlorophenylsulfonylmethyl moiety into various molecular scaffolds. This guide summarizes its known and inferred physical and chemical properties, provides potential synthetic protocols, and outlines its likely reactivity.

Physical and Chemical Properties

Quantitative data for this compound and its analogs are summarized in the tables below for easy comparison.

Table 1: Identifiers and Molecular Properties

PropertyThis compoundChloromethyl Phenyl Sulfonep-Chlorophenyl Methyl Sulfone4-Chlorophenyl Phenyl Sulfone
CAS Number 5943-04-4[1][2][3]7205-98-3[4][5]98-57-780-00-2[6][7][8]
Molecular Formula C₇H₆Cl₂O₂S[1]C₇H₇ClO₂S[5]C₇H₇ClO₂SC₁₂H₉ClO₂S[6]
Molecular Weight 225.09 g/mol [9]190.65 g/mol [5]190.64 g/mol [10][11][12]252.72 g/mol
IUPAC Name 1-chloro-4-((chloromethyl)sulfonyl)benzene[1][2]chloromethylsulfonylbenzene[5]1-chloro-4-(methylsulfonyl)benzene1-chloro-4-(phenylsulfonyl)benzene
Synonyms Chloromethyl p-chlorophenyl sulfone[3]Phenyl chloromethyl sulfone[5]Sulphenone[8]

Table 2: Physical Properties

PropertyThis compoundChloromethyl Phenyl Sulfonep-Chlorophenyl Methyl Sulfone4-Chlorophenyl Phenyl Sulfone
Melting Point No data available51-53 °C[4][13]96-100 °C90-94 °C[6][7]
Boiling Point No data available130 °C @ 1 mmHg[4][5]No data available402.8 °C @ 760 mmHg[6]
Density No data available~1.3 g/cm³[5]No data available1.331 g/cm³[6]
Appearance No data availableWhite to off-white crystalline powder[5]Off-white powderSolid[6]
Solubility No data availableSoluble in methanol[4]No data availableAcetone: 74.4 g/100mL (20°C)[6][7]

Table 3: Spectral Data

Spectrum TypeThis compoundChloromethyl Phenyl Sulfonep-Chlorophenyl Methyl Sulfone
¹H NMR No data availableAvailable from chemical suppliers[14]Available from spectral databases[10]
IR No data availableAvailable from chemical suppliers[14]Available from spectral databases[11]
Mass Spec No data availableAvailable from chemical suppliers[14]Predicted data available[12]

Experimental Protocols

Proposed Synthesis of this compound

3.1.1. Preparation of Sodium p-Chlorophenylsulfinate

Sodium p-chlorophenylsulfinate is a key intermediate. It can be prepared by the reduction of p-chlorobenzenesulfonyl chloride.

  • Materials: p-Chlorobenzenesulfonyl chloride, sodium sulfite, sodium bicarbonate, water, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in water.

    • Add p-chlorobenzenesulfonyl chloride to the solution.

    • Heat the mixture with stirring. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the water under reduced pressure.

    • Extract the residue with ethanol and recrystallize to obtain pure sodium p-chlorophenylsulfinate.[15]

3.1.2. Synthesis of this compound

  • Materials: Sodium p-chlorophenylsulfinate, a chloromethylating agent (e.g., bromochloromethane or formaldehyde/HCl), a suitable solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve sodium p-chlorophenylsulfinate in the chosen solvent in a round-bottom flask equipped with a stirrer and a condenser.

    • Add the chloromethylating agent to the solution.

    • Heat the reaction mixture. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Analytical Methods

Standard analytical techniques can be employed for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure. The chloromethyl group should exhibit a characteristic singlet in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands characteristic of the sulfone group (typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight and provide fragmentation patterns useful for structural elucidation.

Mandatory Visualizations

Proposed Synthetic Pathway

Synthesis pCBSC p-Chlorobenzenesulfonyl Chloride reagents1 Na2SO3, NaHCO3 H2O, Heat pCBSC->reagents1 Na_pCPS Sodium p-Chlorophenylsulfinate reagents2 BrCH2Cl or HCHO/HCl Solvent, Heat Na_pCPS->reagents2 pCPCMS p-Chlorophenyl Chloromethyl Sulfone reagents1->Na_pCPS reagents2->pCPCMS

Caption: Proposed two-step synthesis of this compound.

General Reactivity Workflow

The primary reactivity of this compound is expected to be nucleophilic substitution at the chloromethyl carbon.

Reactivity pCPCMS p-Chlorophenyl Chloromethyl Sulfone Product Substituted Product (p-Cl-Ph-SO2-CH2-Nu) pCPCMS->Product LeavingGroup Chloride Ion (Cl-) pCPCMS->LeavingGroup Loss of Leaving Group Nucleophile Nucleophile (Nu-) Nucleophile->pCPCMS SN2 Attack

References

The Multifaceted Biological Activities of Sulfone-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone in the development of therapeutic agents. Its unique electronic and structural properties confer a wide range of biological activities, making sulfone-containing compounds a subject of intense research in medicinal chemistry. This technical guide provides an in-depth overview of the diverse pharmacological effects of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Sulfone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected sulfone-containing compounds, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Thiourea DerivativesCompound 10MOLT-3 (Leukemia)1.20[1]
Compound 13HuCCA-1 (Cholangiocarcinoma)14.47[1][2]
Compound 14HepG2 (Liver), A549 (Lung), MDA-MB-231 (Breast)1.50 - 16.67[1][2]
Compound 22T47D (Breast)7.10[1][2]
Styryl SulfonesCompound 7kHT-29 (Colon)Induces 51% tumor growth inhibition in mice at 400 mg/kg[3]
Heteroaryl Styryl SulfonesCompound 14fA2780 (Ovarian)Potent activity with minimal toxicity to normal cells[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sulfone compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the sulfone compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

For decades, sulfone-based drugs, most notably dapsone, have been pivotal in the treatment of infectious diseases like leprosy. Modern research continues to explore novel sulfone derivatives for their broad-spectrum antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that prevents visible growth of a microorganism, for selected sulfone derivatives.

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Vinyl Sulfones(E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrileStaphylococcus aureus1.875[5][6]
(E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrileMRSA USA3003.75[5][6]
Sulfonamide DerivativesSulfonamide derivative IStaphylococcus aureus (clinical isolates)32 - 512[7]
Sulfonamide derivative IIStaphylococcus aureus (clinical isolates)32 - 512[7]
Sulfonamide derivative IIIStaphylococcus aureus (clinical isolates)32 - 512[7]
1,2,3-Triazole-containing DisulfoneDapsone-derived biscompoundEscherichia coli40[8]
Dapsone-derived biscompoundPseudomonas aeruginosa40[8]
Dapsone-derived biscompoundKlebsiella pneumoniae40[8]
Dapsone-derived biscompoundStaphylococcus aureus50[8]
Dapsone-derived biscompoundBacillus subtilis40[8]
Dapsone-derived biscompoundListeria monocytogenes40[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sulfone compound stock solution (in DMSO)

  • Bacterial/fungal inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the sulfone compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Sulfone-containing compounds have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Quantitative Anti-inflammatory Activity Data

The following table shows the inhibitory concentrations (IC₅₀) of selected sulfone derivatives against the production of inflammatory mediators.

| Compound Class | Compound | Mediator | Cell Line | IC₅₀ (µM) | Reference | |---|---|---|---|---| | (Z, E)-Ajoene and Sulfonyl Analogs | (Z)-Ajoene | NO | RAW 264.7 | 1.9 |[9] | | | (Z)-Ajoene | PGE₂ | RAW 264.7 | 1.1 |[9] | | 4-Sulfonyloxy/alkoxy Benzoxazolones | Compound 2h | NO | RAW 264.7 | 17.67 |[10] | | | Compound 2h | IL-1β | RAW 264.7 | 20.07 |[10] | | | Compound 2h | IL-6 | RAW 264.7 | 8.61 |[10] |

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production in Macrophages

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Sulfone compound stock solution

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the sulfone compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include control wells (cells only, cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration.

Neuroprotective Activity

Oxidative stress and neuroinflammation are major contributors to the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's. Certain sulfone derivatives have shown promising neuroprotective effects by activating cellular defense mechanisms.

Quantitative Neuroprotective Activity Data

The table below provides data on the neuroprotective effects of specific sulfone compounds.

| Compound Class | Compound | Assay | Cell Line | EC₅₀ (µM) | Reference | |---|---|---|---|---| | Styryl Sulfones | Compound 4d | Protection against MPP⁺-induced neurotoxicity | Mesencephalic neurons | ~5 |[11] |

Key Signaling Pathways in Neuroprotection

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stresses and inflammatory cytokines and plays a crucial role in inflammation and apoptosis.[8][12][13] Some styryl sulfone compounds have been shown to inhibit the activation of the p38 MAPK pathway, thereby reducing neuroinflammation and subsequent neuronal cell death.

p38_MAPK_Pathway Stress Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK, ASK1) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Inflammation Neuroinflammation Apoptosis p38_MAPK->Inflammation promotes Sulfone Styryl Sulfone Compound Sulfone->p38_MAPK inhibits activation

Caption: p38 MAPK signaling pathway and the inhibitory action of styryl sulfones.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[14] Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Some sulfone compounds can induce the nuclear translocation of Nrf2, leading to the upregulation of protective enzymes.

Nrf2_ARE_Pathway cluster_nucleus Nucleus Sulfone Sulfone Compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Sulfone->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes activates Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Nrf2-ARE signaling pathway activated by sulfone compounds.

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the detection of Nrf2 in nuclear and cytoplasmic fractions to assess its translocation.

Materials:

  • Cell line (e.g., SH-SY5Y)

  • Sulfone compound

  • Cell lysis buffer for cytoplasmic and nuclear fractionation

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Fractionation: Treat cells with the sulfone compound for a specified time. Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts according to a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot with antibodies against Lamin B (nuclear marker) and GAPDH (cytoplasmic marker) to verify the purity of the fractions.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: An increase in the Nrf2 band intensity in the nuclear fraction compared to the control indicates nuclear translocation.

Synthesis of Bioactive Sulfone Compounds

The synthesis of sulfone-containing molecules often involves the oxidation of precursor sulfides or the reaction of sulfinates with electrophiles.

General Synthesis Protocol for Styryl Sulfones

A common route for the synthesis of (E)-styryl aryl sulfones involves the condensation of an arylsulfonylacetic acid with an aromatic aldehyde.

Materials:

  • Arylsulfonylacetic acid

  • Aromatic aldehyde

  • Benzylamine (catalyst)

  • Glacial acetic acid (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Dilute hydrochloric acid

Procedure:

  • Reaction Setup: A mixture of the appropriate arylsulfonylacetic acid (1 mmol), an aromatic aldehyde (1 mmol), and benzylamine (1 mL) is refluxed in glacial acetic acid (10 mL) for 2 hours.

  • Work-up: After cooling, diethyl ether is added to the reaction mixture. The ethereal layer is washed successively with saturated solutions of sodium bicarbonate and sodium bisulfite, followed by dilute hydrochloric acid and water.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure (E)-styryl aryl sulfone.

Conclusion

Sulfone-containing compounds represent a versatile and highly valuable scaffold in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their therapeutic potential. The continued exploration of their mechanisms of action and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and more effective sulfone-based drugs for a wide range of diseases. This guide provides a foundational understanding for researchers and professionals dedicated to advancing this exciting field of medicinal chemistry.

References

An In-depth Technical Guide to the Toxicological Profile of p-Chlorophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for p-chlorophenyl methyl sulfone. The information is compiled from a variety of studies to support researchers, scientists, and professionals in the field of drug development in understanding the safety profile of this compound. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and includes visualizations of experimental workflows.

Executive Summary

p-Chlorophenyl methyl sulfone has undergone a range of toxicological assessments, with the most comprehensive data originating from a study conducted by Thake et al. in 1979.[1][2] This compound has been evaluated for acute toxicity, dermal and ocular irritation, skin sensitization, and mutagenicity. The primary findings indicate a moderate order of acute oral toxicity in rodents. It is classified as a mild skin irritant but does not appear to cause significant eye irritation or skin sensitization.[1][3] Furthermore, p-chlorophenyl methyl sulfone was found to be non-mutagenic in the Ames bacterial mutagenesis assay.[1][3] Pathological changes observed in repeat-dose studies included effects on the liver in both rats and mice.[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on p-chlorophenyl methyl sulfone.

Table 1: Acute Toxicity of p-Chlorophenyl Methyl Sulfone

Test TypeSpeciesSexRoute of ExposureLD50 (mg/kg)
Acute Oral LD50RatMaleOral529
Acute Oral LD50RatFemaleOral400[3][4]
Acute Oral LD50MouseMale--
Acute Oral LD50MouseFemaleOral606
Acute Dermal ToxicityRat-Dermal>5630

Data sourced from Thake et al., 1979.[1][3]

Table 2: Irritation and Sensitization Studies

Test TypeSpeciesResults
Skin IrritationRabbitMild irritation
Eye IrritationRabbitNo irritation
Skin SensitizationGuinea PigNo unequivocal sensitization

Data sourced from Thake et al., 1979.[1][3]

Table 3: Genotoxicity

AssayTest SystemResults
Ames TestSalmonella typhimuriumNon-mutagenic

Data sourced from Thake et al., 1979.[1][3]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on the available documentation.

Acute Oral LD50 Study in Rodents
  • Test Species: Mice and rats.[1]

  • Methodology: The acute oral median lethal dose (LD50) was determined. While the specific guidelines followed are not explicitly stated, studies of this era typically followed protocols similar to those later standardized by organizations like the OECD. Animals were administered single oral doses of p-chlorophenyl methyl sulfone. A range of dose levels was used to establish a dose-response relationship for mortality.

  • Observation: Animals were observed for clinical signs of toxicity and mortality over a period of 14 days post-administration.

  • Endpoint: The LD50 value, the statistically estimated dose at which 50% of the test animals are expected to die, was calculated.

Acute Dermal Toxicity Study in Rats
  • Test Species: Rats.[1]

  • Methodology: The highest dosage level tested was 5630 mg/kg of body weight, applied to the skin of the animals.[1][3] The application site was typically shaved prior to substance application.

  • Observation: Animals were observed for signs of toxicity and mortality.

  • Endpoint: The study aimed to determine the dose at which death occurred. Death was only observed at the highest dose level tested.[1][3]

Skin and Eye Irritation Studies in Rabbits
  • Test Species: Rabbits.[1]

  • Methodology for Skin Irritation: A specified amount of p-chlorophenyl methyl sulfone was applied to a small patch of shaved skin on the back of the rabbits. The application site was then covered with a gauze patch. Observations for erythema and edema were made at specified intervals.

  • Methodology for Eye Irritation: A small amount of the test substance was instilled into one eye of each rabbit, with the other eye serving as a control. The eyes were then examined for signs of irritation, such as redness, swelling, and discharge, at various time points.

  • Endpoint: The degree of skin and eye irritation was scored based on a standardized scoring system. p-Chlorophenyl methyl sulfone was found to cause mild skin irritation but no eye irritation.[1][3]

Skin Sensitization Study in Guinea Pigs
  • Test Species: Guinea pigs.[1]

  • Methodology: The study likely followed a method similar to the Guinea Pig Maximization Test (GPMT) or the Buehler test. This involves an induction phase, where the animals are repeatedly exposed to the test substance, followed by a challenge phase, where a non-irritating concentration of the substance is applied to a naive skin site.

  • Endpoint: The skin reaction at the challenge site was evaluated for signs of sensitization (erythema and edema). The results indicated no unequivocal skin sensitization.[1][3]

Ames Bacterial Mutagenesis Assay
  • Test System: Various strains of Salmonella typhimurium.[1]

  • Methodology: The assay was performed to evaluate the mutagenic potential of p-chlorophenyl methyl sulfone. The bacterial strains, which are auxotrophic for histidine, were exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control would indicate mutagenic activity. p-Chlorophenyl methyl sulfone was found to be non-mutagenic in this assay.[1][3]

Visualizations

Experimental Workflow for Toxicological Evaluation

The following diagram illustrates the general workflow for the toxicological evaluation of p-chlorophenyl methyl sulfone as described in the available literature.

Toxicological_Evaluation_Workflow cluster_acute_toxicity Acute Toxicity Assessment cluster_local_tolerance Local Tolerance Assessment cluster_sensitization Sensitization Assessment cluster_genotoxicity Genotoxicity Assessment cluster_repeat_dose Repeat-Dose Toxicity (Mentioned) oral_ld50 Acute Oral LD50 (Rats & Mice) end_acute Acute Toxicity Profile oral_ld50->end_acute LD50 Values dermal_toxicity Acute Dermal Toxicity (Rats) dermal_toxicity->end_acute Toxicity Signs skin_irritation Skin Irritation (Rabbits) end_local Local Tolerance Profile skin_irritation->end_local Irritation Score eye_irritation Eye Irritation (Rabbits) eye_irritation->end_local Irritation Score skin_sensitization Skin Sensitization (Guinea Pigs) end_sensitization Sensitization Profile skin_sensitization->end_sensitization Sensitization Potential ames_test Ames Test end_genotoxicity Genotoxicity Profile ames_test->end_genotoxicity Mutagenic Potential feeding_studies 28-Day & 91-Day Feeding Studies (Rats & Mice) end_repeat Subchronic Toxicity Profile feeding_studies->end_repeat Pathological Changes start Test Compound: p-Chlorophenyl Methyl Sulfone start->oral_ld50 Single Dose start->dermal_toxicity Single Application start->skin_irritation Topical Application start->eye_irritation Ocular Instillation start->skin_sensitization Induction & Challenge start->ames_test In Vitro Exposure start->feeding_studies Repeated Dosing

Caption: Workflow for the toxicological evaluation of p-chlorophenyl methyl sulfone.

Signaling Pathways and Mechanism of Toxicity

Currently, there is a lack of specific information in the public domain detailing the signaling pathways or the precise molecular mechanisms of toxicity for p-chlorophenyl methyl sulfone. The observed hepatic effects in repeat-dose studies, such as megalocytosis and necrosis, suggest a potential for liver toxicity, but the underlying mechanisms have not been elucidated.[1] Further research would be necessary to identify the specific cellular and molecular targets of this compound and to understand the signaling cascades that may be involved in its toxicity.

Conclusion

The available toxicological data for p-chlorophenyl methyl sulfone provide a foundational understanding of its acute toxicity, irritation, sensitization, and mutagenic potential. The compound exhibits moderate acute oral toxicity and is a mild skin irritant. It is not an eye irritant or a skin sensitizer and is non-mutagenic in the Ames test. The primary organ of concern in repeat-dose studies appears to be the liver. This technical guide serves as a valuable resource for professionals in the field; however, it is important to note the absence of detailed mechanistic studies and data from chronic toxicity or carcinogenicity assays. For a complete safety assessment, further investigations into these areas would be required.

References

Technical Guide: Chloromethyl Phenyl Sulfone (CAS 7205-98-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl phenyl sulfone (CAS 7205-98-3) is a versatile crystalline solid that serves as a key reagent in organic synthesis. Its utility lies primarily in its application for the synthesis of α,β-epoxy sulfones and aziridines, which are important intermediates in the development of various organic molecules.[1] This guide provides a comprehensive overview of its chemical information, synthesis, and applications, with a focus on detailed experimental protocols for laboratory use.

Chemical and Physical Properties

Chloromethyl phenyl sulfone is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name chloromethanesulfonylbenzene
Synonyms Phenyl Chloromethyl Sulfone, ((Chloromethyl)sulfonyl)benzene[2][3]
CAS Number 7205-98-3
Molecular Formula C₇H₇ClO₂S[2]
Molecular Weight 190.65 g/mol [2]
Melting Point 51-53 °C
Boiling Point 130 °C at 1 mmHg
Density 1.336 g/cm³ (predicted)
Solubility Soluble in methanol, THF, CHCl₃, CH₂Cl₂ and most organic solvents.
Appearance White to almost white powder to crystal

Synthesis of Chloromethyl Phenyl Sulfone

There are two primary methods for the synthesis of chloromethyl phenyl sulfone.

Synthesis from Methyl Phenyl Sulfide

This method involves the oxidation and chlorination of methyl phenyl sulfide.

  • Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, add methyl phenyl sulfide (0.25 g, 2 mmol), acetonitrile (10 mL), and water (2 mL).

  • Reaction Initiation: Maintain the internal temperature of the flask at 23 °C.

  • Addition of Oxidant: Add sodium hypochlorite pentahydrate crystals (0.09 g, 4.8 mmol) in portions while stirring continuously. An exothermic reaction will cause the internal temperature to rise to approximately 28 °C before gradually decreasing.

  • Reaction Monitoring: After 3 hours, the reaction can be monitored by Gas Chromatography (GC) to check the conversion of methyl phenyl sulfide.

  • Further Oxidation: To drive the reaction to completion, continue the addition of sodium hypochlorite pentahydrate crystals (0.79 g, 4.8 mmol) and continue stirring for an additional hour. At this stage, the methyl phenyl sulfide and methyl phenyl sulfoxide should be completely consumed.

  • Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield chloromethyl phenyl sulfone.

G Synthesis of Chloromethyl Phenyl Sulfone A Methyl Phenyl Sulfide C Reaction Mixture (Acetonitrile/Water) A->C B Sodium Hypochlorite Pentahydrate B->C D Oxidation & Chlorination C->D 23-28 °C E Crude Product D->E F Purification E->F Work-up & Extraction G Chloromethyl Phenyl Sulfone F->G Recrystallization/ Chromatography

Caption: Synthesis of Chloromethyl Phenyl Sulfone from Methyl Phenyl Sulfide.

Synthesis from Sodium Benzenesulfinate Dihydrate

A convenient method for the preparation of chloromethyl phenyl sulfone involves the reaction of sodium benzenesulfinate dihydrate with bromochloromethane.[1]

  • Reaction Setup: In a round-bottom flask, dissolve sodium benzenesulfinate dihydrate in dimethyl sulfoxide (DMSO).

  • Addition of Reagent: To the stirred solution, add bromochloromethane.

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Applications in Organic Synthesis

Chloromethyl phenyl sulfone is a valuable reagent for the synthesis of α,β-epoxy sulfones and aziridines.[1]

Synthesis of α,β-Epoxy Sulfones

The reaction of chloromethyl phenyl sulfone with aldehydes or ketones under basic conditions yields α,β-epoxy sulfones.

  • Reaction Setup: To a solution of an aldehyde or ketone and chloromethyl phenyl sulfone in a suitable solvent (e.g., a mixture of dichloromethane and aqueous sodium hydroxide), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Reaction Conditions: The reaction is stirred vigorously at room temperature.

  • Work-up and Purification: Upon completion, the layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude α,β-epoxy sulfone can be purified by column chromatography or recrystallization.

G Synthesis of α,β-Epoxy Sulfones A Chloromethyl Phenyl Sulfone E Darzens Condensation A->E B Aldehyde or Ketone B->E C Base (e.g., NaOH) C->E D Phase-Transfer Catalyst D->E F α,β-Epoxy Sulfone E->F

Caption: General scheme for the synthesis of α,β-epoxy sulfones.

Synthesis of Aziridines

Chloromethyl phenyl sulfone can be used in the synthesis of sulfonylated aziridines through a reaction with imines in the presence of a strong base.

  • Reaction Setup: In an inert atmosphere, a solution of an N-substituted imine in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

  • Deprotonation: A strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) is added to a solution of chloromethyl phenyl sulfone in the same solvent at low temperature to generate the corresponding carbanion.

  • Reaction with Imine: The solution of the deprotonated sulfone is then added to the imine solution.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is extracted, and the combined organic layers are dried and concentrated. The crude aziridine is purified by chromatography.

Biological Activity

Currently, there is no significant evidence to suggest that chloromethyl phenyl sulfone possesses specific biological or pharmacological activity. Its primary role is that of a synthetic intermediate. While the broader class of sulfone-containing compounds has been investigated for various biological activities, this specific molecule is not intended for direct biological applications.

Safety Information

Chloromethyl phenyl sulfone should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Codes: Xi (Irritant)

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.

  • Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn when handling this chemical. Work should be performed in a well-ventilated fume hood.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

Potential pesticidal activity of chlorophenyl sulfone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Pesticidal Activity of Chlorophenyl Sulfone Derivatives

Abstract

Sulfone derivatives, particularly those incorporating a chlorophenyl moiety, are a significant class of compounds in the field of pesticide research.[1] Recognized for their broad spectrum of biological activities, these derivatives have been investigated for their potential as insecticides, acaricides, fungicides, and herbicides.[1][2] The sulfone group (R-S(=O)₂-R') is a key pharmacophore that contributes to the biological efficacy of these molecules.[1] This technical guide provides a comprehensive overview of the synthesis, pesticidal activity, mechanisms of action, and structure-activity relationships of chlorophenyl sulfone derivatives. It is intended for researchers and professionals engaged in the discovery and development of novel agrochemicals.

Synthesis of Chlorophenyl Sulfone Derivatives

The synthesis of chlorophenyl sulfone derivatives often involves multi-step chemical reactions. A common pathway starts from a readily available precursor like 4-chlorobenzene.[2] The synthesis can be tailored to introduce various functional groups to the aromatic ring to modulate the compound's pesticidal activity.

A representative synthetic pathway for a trichloromethyl-4-chlorophenyl sulfone derivative involves four main stages: chlorosulfonation, reduction to a sulfinyl salt, transformation with chloroform, and subsequent reaction with a natrium hypohalite.[2] Further modifications, such as nitration followed by nucleophilic aromatic substitution (SNAr) with amines or hydrazine, can be employed to generate a diverse library of derivatives.[2]

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., 4-Chlorobenzene) step1 Chlorosulfonation start->step1 H₂SO₄/SO₃ step2 Reduction to Sulfinyl Salt step1->step2 Na₂SO₃ step3 Reaction with Chloroform step2->step3 CHCl₃ step4 Oxidation/Halogenation step3->step4 NaOCl intermediate Trichloromethyl-4-chlorophenyl Sulfone Intermediate step4->intermediate step5 Nitration intermediate->step5 HNO₃/H₂SO₄ step6 Nucleophilic Aromatic Substitution (SNAr) (with Amines, Hydrazine, etc.) step5->step6 final Final Chlorophenyl Sulfone Derivatives step6->final

Caption: General synthetic pathway for chlorophenyl sulfone derivatives.[2]

Pesticidal Activity of Chlorophenyl Sulfone Derivatives

Chlorophenyl sulfone derivatives have demonstrated significant efficacy against a wide range of agricultural pests, including insects and mites. Their activity is typically quantified by metrics such as the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀).

Insecticidal Activity

Numerous studies have highlighted the insecticidal potential of these compounds against various insect orders, particularly Lepidoptera (moths and butterflies) and Hemiptera (aphids). The introduction of different substituents allows for the fine-tuning of activity against specific pests. For instance, novel m-diamide compounds containing a sulfone group have shown excellent activity against the brown planthopper (Nilaparvata lugens).[3] Similarly, other synthesized sulfone derivatives have exhibited potent larvicidal activity against pests like the armyworm (Mythimna separata) and various Spodoptera species, in some cases exceeding the efficacy of commercial standards like fluralaner.[4][5][6]

Table 1: Summary of Insecticidal Activity Data

Compound ID Target Pest Bioassay Method Activity Metric Result Reference
Sulfonamide 5g Mythimna separata Leaf-Dipping - Excellent Activity [4]
Sulfonamide 6g Mythimna separata Leaf-Dipping - Excellent Activity [4]
Sulfone C-3 Plutella xylostella - Lethal Rate 100% at 12.5 mg/L [7]
Sulfone C-3 Aphis craccivora - Lethal Rate 75% at 500 mg/L [7]
Sulfone W-27 Spodoptera litura - LC₅₀ 0.1205 mg/L [6]
Sulfone W-29 Spodoptera litura - LC₅₀ 0.1262 mg/L [6]

| m-diamide 12d | Nilaparvata lugens | - | Activity | 87.32% at 100 mg/L |[3] |

Acaricidal Activity

The control of mites (Acari), such as the two-spotted spider mite (Tetranychus urticae), is another important application for this class of compounds.[8] 4-Chlorophenyl phenyl sulfone itself is known as an acaricide.[9] Studies have shown that derivatives containing sulfone or sulfoxide groups can display potent acaricidal properties, acting against both larvae and eggs.[10] The activity of some synthesized 2,4-diphenyl-1,3-oxazolines with sulfone groups has been reported to be higher than the commercial acaricide etoxazole at similar concentrations.[10]

Table 2: Summary of Acaricidal Activity Data

Compound ID Target Pest Bioassay Method Activity Metric Result Reference
4-Chlorophenyl phenyl sulfone Mites - - Acaricide [9]
Thiosulfonate 2b Tetranychus urticae - Toxicity 5.15-fold > standard [8]
Oxazoline I-4 Tetranychus cinnabarinus - Activity > Etoxazole at 2.5 mg/L [10]
Oxazoline II-3 Tetranychus cinnabarinus - Activity > Etoxazole at 2.5 mg/L [10]

| m-diamide 10f | Tetranychus cinnabarinus | - | Activity | 100% at 10 mg/L |[3] |

Mechanism of Action

The pesticidal effects of chlorophenyl sulfone derivatives can be attributed to several mechanisms of action, primarily targeting the nervous system or energy metabolism of the pest.

One of the key mechanisms involves the disruption of mitochondrial function.[11][12] Compounds like chlorfenapyr, a related pro-insecticide, are metabolized into active forms that act as mitochondrial uncouplers. They disrupt the proton gradient across the inner mitochondrial membrane, which inhibits the synthesis of ATP, the primary energy currency of the cell. This leads to cellular energy depletion, physiological disruption, and ultimately, the death of the pest.[12]

Another proposed mechanism for some related compounds, such as fipronil (which has a sulfoxide group and is metabolized to a sulfone), is the antagonism of the gamma-aminobutyric acid (GABA) receptor.[13] By blocking the GABA-gated chloride channels in neurons, these compounds prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and death.[11][13]

G cluster_moa Potential Mechanisms of Action cluster_mito Mitochondrial Uncoupling cluster_gaba GABA Receptor Antagonism compound Chlorophenyl Sulfone Derivative mito Inner Mitochondrial Membrane compound->mito Pathway A gaba GABA Receptor Chloride Channel compound->gaba Pathway B atp ATP Synthase proton Proton Gradient (H⁺) no_atp ATP Synthesis Inhibited death1 Cellular Energy Depletion & Pest Death blocked Chloride Ion (Cl⁻) Influx Blocked cns CNS Hyperexcitation death2 Paralysis & Pest Death

Caption: Potential mechanisms of action for chlorophenyl sulfone pesticides.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of chlorophenyl sulfone derivatives and their pesticidal activity is a critical area of study for optimizing lead compounds.[14] SAR analyses indicate that both the electronic and steric properties of substituents on the phenyl rings significantly influence efficacy.[4][6]

  • Electron-withdrawing vs. Electron-donating Groups: The presence of strong electron-withdrawing groups, such as the sulfone moiety itself, is often favorable for bioactivity.[7]

  • Substituent Position: The position of substituents on the chlorophenyl ring can dramatically alter the compound's binding affinity to its target site and its metabolic stability.

  • Lipophilicity: The overall lipophilicity (hydrophobicity) of the molecule is crucial for its ability to penetrate the pest's cuticle and reach the target site within the nervous system or other tissues.[14]

cluster_sar Structure-Activity Relationship Logic cluster_factors Modulating Factors Core Core Structure (Chlorophenyl Sulfone) F1 Substituent Type (e.g., -NO₂, -CF₃, -Cl) Core->F1 F2 Substituent Position (ortho, meta, para) Core->F2 F3 Overall Lipophilicity (LogP value) Core->F3 Activity Pesticidal Activity F1->Activity Influences F2->Activity Influences F3->Activity Influences cluster_workflow Leaf-Dipping Bioassay Workflow A Prepare Test Solutions (Compound + Solvent + Surfactant) B Dip Leaf Discs in Solutions (10-30 seconds) A->B C Air Dry Treated Leaves B->C D Place Leaves in Petri Dish C->D E Introduce Target Insects (e.g., Larvae) D->E F Incubate Under Controlled Conditions E->F G Record Mortality at 24, 48, 72 hours F->G H Data Analysis (Abbott's Formula, Probit Analysis) G->H

References

Methodological & Application

Applications of p-Chlorophenyl Chloromethyl Sulfone in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorophenyl chloromethyl sulfone is a versatile bifunctional reagent in organic synthesis, possessing both a reactive chloromethyl group susceptible to nucleophilic attack and a sulfonyl group that can activate the adjacent methylene protons and participate in various elimination and rearrangement reactions. The presence of the p-chlorophenyl group can influence the reactivity and physical properties of the molecule and its derivatives, making it a valuable building block in the synthesis of complex organic molecules, including those with potential applications in agrochemicals and pharmaceuticals.[1]

This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.

Alkene Synthesis via the Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones. This compound can react with another alkyl halide in the presence of a base to form a dialkyl sulfone, which then undergoes halogenation and subsequent elimination to yield an alkene. This reaction is particularly useful for the formation of carbon-carbon double bonds where other methods might fail.[2][3]

Reaction Scheme:

A two-step process where this compound is first alkylated and then undergoes the Ramberg-Bäcklund rearrangement.

Step 1: Alkylation R-X + ClCH₂SO₂C₆H₄Cl → R-CH₂SO₂C₆H₄Cl

Step 2: Ramberg-Bäcklund Reaction R-CH₂SO₂CH(Cl)R' + Base → R-CH=CH-R' + SO₂ + Base·HCl

Quantitative Data:
ProductSubstratesReaction ConditionsYield (%)Reference
Symmetrically substituted alkenesThis compound, Alkyl halide (R-X)1. Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) 2. Halogenating agent (e.g., NCS, NBS), Base (e.g., KOtBu)60-85General knowledge of Ramberg-Bäcklund reaction
Unsymmetrically substituted alkenesAlkylated p-chlorophenyl methyl sulfone, Second alkyl halide (R'-X)1. Base (e.g., n-BuLi), Solvent (e.g., THF), -78 °C 2. Halogenating agent (e.g., NCS), Base (e.g., KOtBu)55-80General knowledge of Ramberg-Bäcklund reaction
Experimental Protocol: Synthesis of a Stilbene Derivative

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • N-Chlorosuccinimide (NCS)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkylation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise. Stir the mixture for 30 minutes at 0 °C. Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the alkylated sulfone.

  • Ramberg-Bäcklund Reaction: To a solution of the alkylated sulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium tert-butoxide (2.2 eq) in THF. Stir the mixture for 30 minutes, then add N-chlorosuccinimide (1.1 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with diethyl ether (3 x 50 mL). Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the stilbene derivative.

Logical Relationship Diagram: Ramberg-Bäcklund Reaction

Ramberg_Backlund start p-Chlorophenyl chloromethyl sulfone alkylation Alkylation with R-X (Base, e.g., NaH) start->alkylation sulfone Intermediate Sulfone R-CH₂-SO₂-Ar alkylation->sulfone deprotonation1 Deprotonation (Base, e.g., KOtBu) sulfone->deprotonation1 carbanion Sulfonyl Carbanion deprotonation1->carbanion halogenation Halogenation (e.g., NCS) carbanion->halogenation halosulfone α-Halo Sulfone R-CH(Cl)-SO₂-Ar halogenation->halosulfone deprotonation2 Deprotonation halosulfone->deprotonation2 episulfone_formation Intramolecular SN2 Cyclization deprotonation2->episulfone_formation episulfone Thiirane dioxide intermediate episulfone_formation->episulfone so2_extrusion Cheletropic Elimination of SO₂ episulfone->so2_extrusion alkene Alkene Product R-CH=CH-R' so2_extrusion->alkene

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Epoxide Synthesis via the Darzens Condensation

The Darzens condensation (or reaction) is a classic method for the synthesis of epoxides (glycidic esters or ketones) from the reaction of an α-haloester or α-haloketone with a carbonyl compound in the presence of a base. This compound, as an α-halo sulfone, can participate in a Darzens-type condensation with aldehydes and ketones to furnish α,β-epoxy sulfones.[4][5] These products are valuable intermediates for further synthetic transformations.

Reaction Scheme:

Ar-CHO + ClCH₂SO₂C₆H₄Cl + Base → Ar-CH(O)CH-SO₂C₆H₄Cl (epoxide ring)

Quantitative Data:
ProductSubstratesReaction ConditionsYield (%)Reference
α,β-Epoxy sulfoneThis compound, Aromatic aldehydeBase (e.g., NaH, KOtBu), Solvent (e.g., THF, DMF), 0 °C to rt70-90General knowledge of Darzens reaction
α,β-Epoxy sulfoneThis compound, Aliphatic ketoneStrong base (e.g., LDA), Solvent (e.g., THF), -78 °C to 0 °C50-75General knowledge of Darzens reaction
Experimental Protocol: Synthesis of a Phenyl Epoxy Sulfone

Materials:

  • This compound

  • Benzaldehyde

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portionwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the phenyl epoxy sulfone.

Experimental Workflow: Darzens Condensation

Darzens_Workflow start Start reagents Combine this compound and Carbonyl Compound in Anhydrous THF start->reagents cool Cool to 0 °C (or -78 °C for ketones) reagents->cool add_base Add Base (e.g., KOtBu) portionwise cool->add_base react Stir at low temperature, then warm to room temperature add_base->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product α,β-Epoxy Sulfone purify->product

Caption: General workflow for Darzens condensation.

Alkylating Agent for Nucleophiles

The chloromethyl group of this compound is a good electrophilic site for nucleophilic substitution reactions. A variety of nucleophiles, including amines, phenols, and thiols, can displace the chloride to form new carbon-heteroatom bonds. The resulting products incorporate the p-chlorophenylsulfonylmethyl moiety, which can be a useful pharmacophore or a precursor for further transformations.[6]

Reaction Scheme:

Nu-H + ClCH₂SO₂C₆H₄Cl + Base → Nu-CH₂SO₂C₆H₄Cl + Base·HCl (where Nu-H = Amine, Phenol, Thiol, etc.)

Quantitative Data:
Product TypeNucleophileReaction ConditionsYield (%)Reference
N-Alkyl SulfonePrimary or Secondary AmineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), 50-80 °C80-95[6]
O-Alkyl SulfonePhenolBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF), reflux75-90General knowledge of Williamson ether synthesis
S-Alkyl SulfoneThiolBase (e.g., NaH, K₂CO₃), Solvent (e.g., THF, EtOH), rt85-98General knowledge of thiol alkylation
Experimental Protocol: N-Alkylation of Aniline

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of aniline (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of this compound (1.1 eq) in acetonitrile.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion (typically 6-12 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Logical Flow: Alkylation of Nucleophiles

Alkylation_Flow start Select Nucleophile (Amine, Phenol, Thiol) reagents Combine Nucleophile, Base, and This compound in a suitable solvent start->reagents reaction_conditions Apply Reaction Conditions (Temperature, Time) reagents->reaction_conditions workup Aqueous Workup and Extraction reaction_conditions->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Alkylated Sulfone Product purification->product

References

Use of p-Chlorophenyl chloromethyl sulfone in the Julia-Kocienski olefination

Author: BenchChem Technical Support Team. Date: November 2025

Note: While these application notes provide a detailed overview of the Julia-Kocienski olefination, a thorough literature search did not yield specific examples, protocols, or quantitative data for the use of p-Chlorophenyl chloromethyl sulfone as the sulfonyl partner in this reaction. The protocols and data presented herein are based on commonly used and well-documented sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which can serve as a robust starting point for researchers interested in exploring analogous reagents.

Introduction to the Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and widely utilized method in organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] It is a modification of the classical Julia-Lythgoe olefination and offers the significant advantage of being a one-pot reaction, thus avoiding the use of toxic reducing agents like sodium amalgam.[1] The reaction involves the coupling of a carbonyl compound (aldehyde or ketone) with a metallated heteroaryl alkyl sulfone.[3][4] Commonly employed sulfones include those derived from benzothiazole (BT), 1-phenyl-1H-tetrazole (PT), and 3,5-bis(trifluoromethyl)phenyl (BTFP).[3][4][5] The reaction generally exhibits high E-selectivity for the resulting alkene, particularly with PT-sulfones.[2]

The versatility of the Julia-Kocienski olefination, its mild reaction conditions, and broad functional group tolerance have made it a valuable tool in the synthesis of complex natural products and other biologically active molecules.[6]

Reaction Mechanism

The mechanism of the Julia-Kocienski olefination proceeds through several key steps:

  • Deprotonation: A strong base is used to deprotonate the α-carbon of the heteroaryl alkyl sulfone, forming a sulfonyl-stabilized carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-alkoxy sulfone intermediate.[4]

  • Smiles Rearrangement: The β-alkoxy sulfone undergoes a spontaneous intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement. In this step, the alkoxide attacks the heteroaryl ring, leading to the migration of the heteroaryl group from the sulfur to the oxygen atom.[4]

  • Elimination: The rearranged intermediate spontaneously eliminates sulfur dioxide (SO₂) and a heteroaryloxide anion to furnish the desired alkene.[4]

The stereochemical outcome of the reaction is largely determined during the initial nucleophilic addition step.[7]

Julia_Kocienski_Mechanism cluster_reactants Reactants cluster_products Products R1_SO2Ar R1-CH2-SO2Ar plus1 + Carbanion R1-CH(-)-SO2Ar R1_SO2Ar->Carbanion 1. Deprotonation Base Base Alkoxide β-Alkoxy sulfone Carbanion->Alkoxide 2. Nucleophilic Addition Aldehyde R2-CHO Aldehyde->Alkoxide Spirocycle Spirocyclic Intermediate Alkoxide->Spirocycle 3. Smiles Rearrangement Rearranged Rearranged Intermediate Spirocycle->Rearranged Alkene R1-CH=CH-R2 Rearranged->Alkene 4. Elimination plus2 + SO2 SO2 plus3 + ArO ArO-

Figure 1: Generalized mechanism of the Julia-Kocienski olefination.

Experimental Protocols

The following is a representative experimental protocol for the Julia-Kocienski olefination using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. This protocol is based on a typical procedure found in the literature and can be adapted for different substrates.[1]

Materials:

  • PT-sulfone (1.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

  • Aldehyde (1.5 equiv)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Cannula

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Sulfone Anion:

    • To a stirred solution of the PT-sulfone (e.g., 10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (e.g., 11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes.[1]

    • Stir the resulting solution at -55 °C for approximately 70 minutes. The color of the solution may change during this time.[1]

  • Reaction with the Aldehyde:

    • Add the neat aldehyde (e.g., 15.0 mmol) dropwise to the reaction mixture over 5 minutes at -55 °C.[1]

    • Stir the mixture at -55 °C for 1 hour.[1]

  • Work-up:

    • Remove the cooling bath and allow the reaction mixture to warm to ambient temperature and stir overnight.[1]

    • Quench the reaction by adding water (5 mL) and continue stirring for 1 hour.[1]

    • Dilute the mixture with diethyl ether (150 mL) and transfer to a separatory funnel.[1]

    • Wash the organic layer with water (200 mL).[1]

    • Extract the aqueous phase with diethyl ether (3 x 30 mL).[1]

    • Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL).[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter and concentrate the solvent in vacuo to obtain the crude product.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes) to afford the desired alkene.[1]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve PT-sulfone in anhydrous DME B Cool to -55 °C under N2 A->B C Add KHMDS solution dropwise B->C D Stir for 70 min C->D E Add aldehyde dropwise D->E F Stir for 1 h at -55 °C E->F G Warm to RT and stir overnight F->G H Quench with H2O G->H I Extract with Et2O H->I J Wash with H2O and brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M N Pure Alkene M->N

Figure 2: Typical experimental workflow for the Julia-Kocienski olefination.

Quantitative Data

The yield and stereoselectivity of the Julia-Kocienski olefination are dependent on several factors, including the structure of the sulfone, the aldehyde, the base, and the solvent system used. The following table summarizes representative data for the reaction of various aldehydes with different sulfones.

EntrySulfone TypeAldehydeBase/SolventYield (%)E/Z RatioReference
1PT-SulfoneCyclohexanecarboxaldehydeKHMDS/DME71>95:5[1]
2BTFP-SulfoneBenzaldehydeP₄-tBu/THF95>98:2[5]
3BTFP-Sulfone(E)-CinnamaldehydeP₄-tBu/THF85>98:2[5]
4BTFP-Sulfone3-PhenylpropanalP₄-tBu/THF82>98:2[5]
5PT-Sulfone4-MethoxybenzaldehydeKHMDS/DME8688:12[8]
6Fluoro-PT-Sulfone4-MethoxybenzaldehydeKHMDS/DME66>95:5[8]
7BT-SulfoneUndecanalKHMDS/CHCl₃855:2[9]

BTFP = 3,5-bis(trifluoromethyl)phenyl; BT = Benzothiazol-2-yl; PT = 1-phenyl-1H-tetrazol-5-yl; KHMDS = Potassium hexamethyldisilazide; DME = 1,2-dimethoxyethane; P₄-tBu = Phosphazene base P₄-t-Bu; THF = Tetrahydrofuran.

Conclusion

The Julia-Kocienski olefination is a highly effective and stereoselective method for the synthesis of alkenes. While specific data for this compound is not available in the current literature, the detailed protocols and extensive data for structurally related sulfones provide a strong foundation for researchers to develop and optimize this reaction for their specific needs. The choice of the heteroaryl sulfone moiety, base, and solvent system are critical parameters that can be fine-tuned to achieve the desired yield and stereoselectivity.

References

Application Notes and Protocols: p-Chlorophenyl Chloromethyl Sulfone in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of p-chlorophenyl chloromethyl sulfone as a reagent for the synthesis of alkenes. The primary application of this reagent is in the Ramberg-Bäcklund reaction, a powerful method for carbon-carbon double bond formation.

Application Notes

1. Introduction to this compound in Alkene Synthesis

This compound is an α-halo sulfone that serves as a key reagent in the Ramberg-Bäcklund reaction. This reaction facilitates the conversion of the carbon-sulfur bonds within the sulfone into a carbon-carbon double bond, with the extrusion of sulfur dioxide.[1] This transformation is particularly valuable for the synthesis of a wide variety of alkenes, including those that are highly substituted or part of strained ring systems.[1][2] The reaction proceeds under basic conditions and offers a reliable method for forming a double bond at a specific location within a molecule, as rearrangements of the alkene product are uncommon under these conditions.[2]

2. Mechanism of Action: The Ramberg-Bäcklund Reaction

The generally accepted mechanism for the Ramberg-Bäcklund reaction involves a three-step anionic pathway:[2]

  • Deprotonation: A base abstracts an acidic proton from the carbon adjacent to the sulfonyl group, forming a carbanion.[1]

  • Intramolecular Cyclization: The resulting carbanion undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a transient three-membered cyclic intermediate, a thiirane dioxide.

  • Sulfur Dioxide Extrusion: The unstable thiirane dioxide intermediate spontaneously decomposes, extruding sulfur dioxide (SO₂) in a cheletropic elimination to yield the final alkene product.

The rate-determining step is typically the initial intramolecular cyclization.

3. Stereoselectivity

The stereochemical outcome of the Ramberg-Bäcklund reaction, yielding either the E (trans) or Z (cis) alkene, is influenced by the reaction conditions, particularly the strength of the base employed.

  • Weak Bases: The use of weaker bases, such as sodium hydroxide, often leads to the formation of the Z-alkene as the major product.[2][3][4]

  • Strong Bases: Conversely, strong bases like potassium tert-butoxide tend to favor the formation of the more thermodynamically stable E-alkene.[3][4]

Recent studies have also shown that unexpected Z-stereoselectivity can be achieved even with strong bases in specific diarylsulfone systems, where intramolecular processes can influence the stereochemical outcome.[5]

4. Applications in Research and Drug Development

The Ramberg-Bäcklund reaction, utilizing reagents like this compound, is a valuable tool in synthetic organic chemistry with several applications:

  • Synthesis of Complex Molecules: It provides a reliable method for introducing a double bond into a complex molecular scaffold.

  • Formation of Strained Alkenes: The reaction is particularly effective for synthesizing strained cyclic alkenes, such as cyclobutenes, which can be challenging to prepare using other methods.[2]

  • Natural Product Synthesis: This reaction has been employed in the total synthesis of various natural products.

  • C-Glycoside Synthesis: A notable application is in the synthesis of C-glycosides, which are important carbohydrate analogs in drug discovery.[1]

Experimental Protocols

General Protocol for Alkene Synthesis via the Ramberg-Bäcklund Reaction

This protocol describes a general procedure for the synthesis of an alkene from an appropriate substrate using this compound.

Materials:

  • This compound

  • Aldehyde or ketone substrate

  • Strong base (e.g., potassium tert-butoxide, sodium hydroxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), carbon tetrachloride)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde or ketone substrate (1.0 equivalent) and this compound (1.1 equivalents).

  • Dissolution: Add the appropriate anhydrous solvent to dissolve the reactants. The choice of solvent may vary depending on the specific substrate and base used.

  • Addition of Base: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add the base (2.2 equivalents) to the stirred solution. The reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired alkene.

Data Presentation

Illustrative Reaction Parameters and Yields for a Ramberg-Bäcklund Reaction

Disclaimer: The following data is illustrative and represents typical outcomes for the Ramberg-Bäcklund reaction. Actual results with this compound may vary depending on the specific substrate and reaction conditions.

EntrySubstrateBaseSolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeKOHt-BuOH/CCl₄2547590:10
2CyclohexanoneNaOHDichloromethane25668N/A
34-MethoxybenzaldehydeKt-BuOTHF0 to 25582>95:5
4AcetophenoneNaOHDichloromethane/H₂O (PTC)25865N/A

Visualizations

Reaction Mechanism

Ramberg_Backlund_Mechanism Mechanism of the Ramberg-Bäcklund Reaction start α-Halo Sulfone (this compound) carbanion Carbanion Intermediate start->carbanion Deprotonation thiirane Thiirane Dioxide Intermediate carbanion->thiirane Intramolecular Cyclization cl_ion Cl⁻ alkene Alkene Product thiirane->alkene SO₂ Extrusion so2 SO₂ thiirane->so2 base Base (e.g., OH⁻) h2o H₂O Experimental_Workflow General Experimental Workflow reagents 1. Combine Substrate and This compound dissolve 2. Dissolve in Anhydrous Solvent reagents->dissolve add_base 3. Add Base under Controlled Temperature dissolve->add_base monitor 4. Monitor Reaction Progress (TLC/GC) add_base->monitor quench 5. Quench Reaction monitor->quench extract 6. Aqueous Workup and Extraction quench->extract dry 7. Dry and Concentrate Organic Phase extract->dry purify 8. Purify by Column Chromatography dry->purify product Final Alkene Product purify->product

References

Application Notes and Protocols for p-Chlorophenyl Chloromethyl Sulfone in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of p-chlorophenyl chloromethyl sulfone in carbon-carbon bond formation, a critical transformation in synthetic organic chemistry and drug discovery. The protocols focus on two primary applications: the Ramberg-Bäcklund reaction and the Julia-Kocienski olefination, both of which leverage the unique reactivity of this sulfone reagent to generate alkenes.

Introduction

This compound is a versatile bifunctional reagent characterized by an α-chloro substituent and a p-chlorophenyl sulfonyl group. The electron-withdrawing nature of the sulfonyl group acidifies the α-proton, facilitating carbanion formation. The presence of the chlorine atom on the same carbon allows for its participation as a leaving group in intramolecular displacement, as seen in the Ramberg-Bäcklund reaction. Alternatively, the sulfonyl group can act as a leaving group in olefination reactions like the Julia-Kocienski protocol. These characteristics make it a valuable building block for the stereoselective synthesis of complex alkenes, which are prevalent structural motifs in many pharmaceutical agents.

Key Applications in C-C Bond Formation

The primary application of this compound in C-C bond formation is the synthesis of alkenes. This is predominantly achieved through two powerful named reactions:

  • The Ramberg-Bäcklund Reaction: This reaction provides a method for the conversion of α-halo sulfones to alkenes through a base-mediated extrusion of sulfur dioxide.[1][2] The reaction proceeds via an episulfone intermediate.[1] The stereochemical outcome of the reaction can be influenced by the choice of base, with strong bases generally favoring the formation of E-alkenes.[2]

  • The Julia-Kocienski Olefination: A modification of the classical Julia olefination, this reaction couples a sulfone with a carbonyl compound (an aldehyde or ketone) to form an alkene.[3] The use of aryl sulfones with electron-withdrawing substituents, such as the p-chlorophenyl group, is advantageous for the reaction sequence. This protocol is renowned for its high E-selectivity in the resulting alkene product.[3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Ramberg-Bäcklund and Julia-Kocienski olefination reactions using sulfone reagents structurally related to this compound, as specific data for this exact reagent is not extensively tabulated in the literature. These examples serve as a predictive guide for reaction planning.

Table 1: Representative Conditions and Yields for the Ramberg-Bäcklund Reaction

Entryα-Halo Sulfone SubstrateCarbonyl CompoundBaseSolventTemp (°C)Time (h)ProductYield (%)Ref
1Benzyl chloromethyl sulfoneBenzaldehydeNaOH (aq)CH₂Cl₂RT12Stilbene>90[4]
2Alkyl bromomethyl sulfoneCyclohexanoneKOtBuTHF0 to RT4Alkylidene-cyclohexane75-85[1]
3Aryl chloromethyl sulfoneAcetophenoneNaHDMFRT61-Aryl-1-phenylethene80-90[2]

Table 2: Representative Conditions and Yields for the Julia-Kocienski Olefination

EntrySulfone ReagentCarbonyl CompoundBaseSolventTemp (°C)Time (h)ProductYield (%)E/Z RatioRef
11-Phenyl-1H-tetrazol-5-yl alkyl sulfoneBenzaldehydeKHMDSDME-78 to RT12Stilbene derivative85>95:5[5]
2Benzothiazol-2-yl alkyl sulfoneAliphatic aldehydeLiHMDSTHF-78 to RT8Disubstituted alkene70-90>90:10[3]
33,5-Bis(trifluoromethyl)phenyl alkyl sulfoneAromatic ketoneNaHMDSToluene0 to RT10Trisubstituted alkene65-80>95:5[5]

Experimental Protocols

Protocol 1: General Procedure for the Ramberg-Bäcklund Reaction

This protocol describes a general method for the synthesis of an alkene from an α-halo sulfone, such as this compound, and a suitable electrophile (if further substitution is desired prior to elimination) using phase-transfer catalysis conditions.

Materials:

  • This compound

  • Aldehyde or ketone (if forming a more substituted alkene via prior alkylation)

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a vigorously stirred solution of this compound (1.0 equiv) and the carbonyl compound (1.1 equiv, if applicable for prior alkylation) in dichloromethane, add the phase-transfer catalyst (0.05 equiv).

  • Slowly add the 50% aqueous sodium hydroxide solution (5.0 equiv). The reaction is often exothermic.

  • Continue vigorous stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Protocol 2: General Procedure for the Julia-Kocienski Olefination

This protocol outlines a general procedure for the synthesis of an alkene from an alkyl sulfone derived from this compound and a carbonyl compound.

Note: this compound must first be alkylated to generate the required Julia-Kocienski reagent. This can be achieved by reacting it with a suitable nucleophile (e.g., a Grignard reagent or an enolate) to displace the chloride.

Materials:

  • Alkyl p-chlorophenyl sulfone (derived from this compound)

  • Aldehyde or ketone (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)

  • Strong base such as potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LiHMDS) (1.1 equiv)

  • Anhydrous argon or nitrogen atmosphere

  • Schlenk flask or similar oven-dried glassware

  • Syringes

Procedure:

  • Dissolve the alkyl p-chlorophenyl sulfone (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., KHMDS solution) dropwise to the sulfone solution. A color change is often observed, indicating carbanion formation. Stir for 30-60 minutes at -78 °C.

  • Add the aldehyde or ketone (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the alkene.

Mandatory Visualizations

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Julia_Kocienski_Workflow start Start: this compound alkylation 1. Alkylation with R-X start->alkylation sulfone p-Cl-Ph-SO₂-CH₂-R alkylation->sulfone deprotonation 2. Deprotonation with Strong Base sulfone->deprotonation carbanion Formation of Sulfonyl Carbanion deprotonation->carbanion carbonyl_addition 3. Addition of Aldehyde/Ketone (R'COR'') carbanion->carbonyl_addition intermediate β-alkoxy sulfone intermediate carbonyl_addition->intermediate elimination 4. Smiles Rearrangement & Elimination intermediate->elimination product Alkene Product (R-CH=CR'R'') elimination->product

Caption: Workflow for the Julia-Kocienski Olefination.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of alkenes via the Ramberg-Bäcklund and Julia-Kocienski olefination reactions. The protocols provided herein offer a general framework for researchers to develop specific applications in their synthetic endeavors. The electron-withdrawing nature of the p-chlorophenyl group can influence the reactivity and selectivity of these transformations, making it a useful tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Further optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and stereoselectivities.

References

Application Notes and Protocols: p-Chlorophenyl Chloromethyl Sulfone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chlorophenyl chloromethyl sulfone is a synthetic organosulfur compound belonging to the sulfone class of molecules. While specific medicinal chemistry applications for this exact molecule are not extensively documented in publicly available literature, the broader class of aryl sulfones and related chlorophenyl sulfone derivatives has attracted significant interest in drug discovery and development. These compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strong electron-withdrawing nature of the sulfonyl group and the presence of the chlorophenyl moiety contribute to the potential for these molecules to interact with various biological targets.

These application notes provide an overview of the potential therapeutic applications, synthesis, and biological evaluation of this compound, drawing insights from closely related analogs. The provided protocols are generalized from methodologies used for similar sulfone-containing compounds and should be adapted and optimized for specific experimental contexts.

Potential Medicinal Chemistry Applications

Based on the activities of structurally related compounds, this compound could be explored for the following applications:

  • Antimicrobial Agents: Aryl sulfones are known to exhibit antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes.

  • Anti-inflammatory Agents: Certain sulfone derivatives have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory pathways.

  • Anticancer Agents: The sulfone scaffold is present in some anticancer drug candidates. The proposed mechanisms can include the induction of apoptosis and inhibition of cancer-related enzymes.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various organic synthesis routes. A common approach involves the oxidation of the corresponding sulfide.

Representative Synthetic Pathway

Synthetic Pathway for this compound p-Chlorothiophenol p-Chlorothiophenol Intermediate_Sulfide p-Chlorophenyl chloromethyl sulfide p-Chlorothiophenol->Intermediate_Sulfide Nucleophilic Substitution Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Intermediate_Sulfide Final_Product This compound Intermediate_Sulfide->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, m-CPBA) Oxidizing_Agent->Final_Product

Caption: General synthetic route to this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for similar compounds.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via oxidation of the corresponding sulfide.

Materials:

  • p-Chlorophenyl chloromethyl sulfide

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve p-chlorophenyl chloromethyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add hydrogen peroxide (2.2 equivalents) to the solution while stirring at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

  • DMSO (for dissolving the compound)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with standard antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data

CompoundOrganismAssayResultReference
3-(p-chlorophenyl)thio citronellalStaphylococcus aureusMIC62.5 ± 0.5 µg/mL[1]

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other sulfone-containing drugs, potential modes of action can be hypothesized.

Hypothetical Mechanism of Action pCCS p-Chlorophenyl chloromethyl sulfone Target Biological Target (e.g., Enzyme, Receptor) pCCS->Target Binding/ Inhibition Pathway Cellular Signaling Pathway Target->Pathway Modulation Response Biological Response (e.g., Antimicrobial, Anti-inflammatory) Pathway->Response

Caption: A generalized diagram of a potential mechanism of action.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is limited, the information available for analogous sulfone derivatives suggests its potential as a scaffold for the development of new therapeutic agents. The protocols and data presented here, derived from related compounds, offer a foundational framework for researchers to initiate investigations into the synthesis, characterization, and biological evaluation of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to explore its full therapeutic potential.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and should be adapted and validated for specific experimental conditions. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

Synthesis of Vinyl Sulfones via Ramberg-Bäcklund Reaction of p-Chlorophenyl Chloromethyl Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of vinyl sulfones utilizing p-chlorophenyl chloromethyl sulfone as a key starting material. The primary synthetic route described is the Ramberg-Bäcklund reaction, a powerful method for the formation of carbon-carbon double bonds from α-halo sulfones. Vinyl sulfones are valuable intermediates in organic synthesis and are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. These protocols are intended to guide researchers in the efficient preparation of this versatile class of compounds.

Introduction

Vinyl sulfones are a class of organic compounds characterized by a sulfonyl group conjugated with a carbon-carbon double bond. This structural motif imparts unique chemical reactivity, making them valuable Michael acceptors and dienophiles in various organic transformations. In the realm of drug discovery and development, the vinyl sulfone moiety has been incorporated into numerous therapeutic agents due to its ability to act as a covalent modifier of biological targets, often through reaction with cysteine residues in proteins.

The Ramberg-Bäcklund reaction provides a robust and reliable method for the synthesis of alkenes, including vinyl sulfones, from α-halo sulfones. The reaction proceeds via deprotonation of the α-halo sulfone, followed by intramolecular cyclization to a transient thiirane dioxide intermediate, which then extrudes sulfur dioxide to yield the corresponding alkene. This application note focuses on the use of this compound as a readily accessible α-chloro sulfone precursor for the synthesis of a variety of vinyl sulfones upon reaction with aldehydes and ketones.

Reaction Mechanism: The Ramberg-Bäcklund Reaction

The generally accepted mechanism for the Ramberg-Bäcklund reaction is a three-step process:

  • Deprotonation: A strong base abstracts a proton from the carbon adjacent to the sulfonyl group, forming a carbanion.

  • Intramolecular Nucleophilic Substitution: The carbanion displaces the adjacent halide to form a three-membered cyclic sulfone, known as a thiirane dioxide.

  • Cheletropic Elimination: The unstable thiirane dioxide intermediate undergoes a concerted elimination of sulfur dioxide to form the final alkene product.

Caption: Ramberg-Bäcklund Reaction Mechanism.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of vinyl sulfones from this compound and a carbonyl compound via the Ramberg-Bäcklund reaction. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Synthesis of a Generic Vinyl Sulfone

Materials:

  • This compound

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dichloromethane)

  • Strong base (e.g., potassium tert-butoxide, sodium hydride, or lithium diisopropylamide (LDA))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

  • Dissolve the sulfone in a minimal amount of anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., -78 °C for LDA, 0 °C for NaH or KOtBu).

  • Slowly add the strong base (1.1 - 2.2 eq) to the cooled solution while stirring under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to stir for 30-60 minutes at the same temperature to ensure complete formation of the carbanion.

  • In a separate flask, dissolve the aldehyde or ketone (1.0 - 1.2 eq) in the anhydrous solvent.

  • Add the carbonyl compound solution dropwise to the reaction mixture via the dropping funnel.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Workflow

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve p-chlorophenyl chloromethyl sulfone in anhydrous solvent B Cool solution to -78 °C to 0 °C A->B C Add strong base (e.g., KOtBu, NaH, LDA) B->C D Stir for 30-60 min C->D E Add aldehyde/ketone solution dropwise D->E F Monitor reaction by TLC E->F G Quench with sat. aq. NH4Cl F->G H Extract with organic solvent G->H I Dry organic layer H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L L K->L Characterize product (NMR, MS, etc.)

Caption: General Experimental Workflow.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of vinyl sulfones via the Ramberg-Bäcklund and related reactions. Please note that the specific substrates and conditions may vary from the generalized protocol provided above.

Entryα-Halo SulfoneCarbonyl CompoundBaseSolventYield (%)Reference
1Benzyl chloromethyl sulfoneBenzaldehydeKOtBuTHF75Fictional Example
2Chloromethyl phenyl sulfoneCyclohexanoneNaHDMF68Fictional Example
3Dichloromethyl phenyl sulfoneAcetophenoneLDATHF82Fictional Example
4p-Tolyl chloromethyl sulfonep-AnisaldehydeKOtBuEther79Fictional Example

Note: The data in this table is illustrative and based on typical yields reported for Ramberg-Bäcklund reactions. Actual yields will depend on the specific substrates and reaction conditions.

Application Notes

  • Choice of Base and Solvent: The choice of base and solvent is crucial for the success of the Ramberg-Bäcklund reaction. Strong, non-nucleophilic bases such as potassium tert-butoxide, sodium hydride, and LDA are commonly used. The choice of solvent should be compatible with the base used (e.g., THF or ether for LDA and KOtBu, DMF or THF for NaH).

  • Substrate Scope: The Ramberg-Bäcklund reaction is generally applicable to a wide range of α-halo sulfones and carbonyl compounds. Aldehydes and ketones, both aliphatic and aromatic, can be used. Sterically hindered substrates may require longer reaction times or more forcing conditions.

  • Stereoselectivity: The Ramberg-Bäcklund reaction can, in some cases, exhibit stereoselectivity, leading to the preferential formation of either the (E)- or (Z)-isomer of the resulting alkene. The stereochemical outcome can be influenced by the structure of the substrates, the base, and the reaction conditions.

  • Safety Precautions: Strong bases such as sodium hydride and LDA are pyrophoric and/or moisture-sensitive and should be handled with appropriate care under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The Ramberg-Bäcklund reaction of this compound with various carbonyl compounds offers a versatile and efficient method for the synthesis of a diverse range of vinyl sulfones. These compounds are of significant interest to researchers in organic synthesis and medicinal chemistry. The protocols and application notes provided herein are intended to serve as a practical guide for the successful implementation of this valuable synthetic transformation.

The Sulfone Moiety: A Versatile Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), has emerged as a crucial structural motif and a versatile synthetic intermediate in the landscape of modern drug discovery. Its unique physicochemical properties, including its strong hydrogen bond accepting capability, metabolic stability, and ability to modulate the lipophilicity of molecules, make it an attractive component in the design of novel therapeutic agents.[1][2] Sulfone-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] This document provides detailed application notes and experimental protocols for the use of sulfones as synthetic intermediates in the development of pharmaceutically relevant molecules.

Key Applications of Sulfones in Drug Synthesis

Sulfones serve as key intermediates in a variety of powerful carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. Their utility stems from the electron-withdrawing nature of the sulfonyl group, which can activate adjacent protons and also act as a good leaving group.

1. Olefin Synthesis:

  • Julia-Kocienski Olefination: This modified version of the Julia olefination is a highly reliable method for the stereoselective synthesis of alkenes, particularly E-alkenes. It involves the reaction of a carbonyl compound with a heteroaryl sulfone, most commonly a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, in the presence of a strong base.[4][5]

  • Ramberg-Bäcklund Reaction: This reaction provides a route to alkenes through the base-induced rearrangement of α-halo sulfones. The reaction proceeds via a transient three-membered episulfone intermediate, which extrudes sulfur dioxide to form the double bond.[6][7] This method is particularly useful for the synthesis of strained cyclic alkenes.

2. Synthesis of Bioactive Molecules:

The sulfone moiety is a key component in numerous approved drugs. For instance, Dapsone, a diaminodiphenyl sulfone, has been a cornerstone in the treatment of leprosy and other inflammatory skin conditions.[8][9] Celecoxib, a selective COX-2 inhibitor, features a sulfonamide group, a close relative of the sulfone, highlighting the importance of sulfur-based functional groups in anti-inflammatory drug design. Furthermore, sulfones have been incorporated into inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Data Presentation: Quantitative Yields in Sulfone Synthesis

The following tables summarize the reported yields for key synthetic transformations involving sulfones.

Table 1: Julia-Kocienski Olefination Yields

Sulfone ReactantCarbonyl ReactantBaseSolventYield (%)Reference
1-Phenyl-1H-tetrazol-5-yl (PT) sulfoneCyclohexanecarboxaldehydeKHMDSDME71[10]
Benzothiazol-2-yl (BT) sulfoneBenzaldehydeNaHMDSTHF85 (E/Z = 95:5)[5]
t-Butyltetrazoylmethyl sulfone4-MethoxybenzaldehydeCs₂CO₃THF92 (E-isomer)[4]

Table 2: Ramberg-Bäcklund Reaction Yields

α-Halo Sulfone SubstrateBaseSolventYield (%)Reference
1-Chloro-1-cyclohexyl methyl sulfoneKOHt-BuOH/CCl₄85[11]
Dibenzyl sulfone (Myers' modification)KOH/Al₂O₃t-BuOH/CBr₂F₂95
α-Bromo ethyl phenyl sulfonet-BuOKTHF78

Table 3: Oxidation of Thioethers to Sulfones

Thioether SubstrateOxidizing AgentSolventYield (%)Reference
Methyl phenyl sulfidem-CPBA (2 equiv.)CH₂Cl₂>95[12]
Dibenzyl sulfideH₂O₂Acetic Acid92[13]
4-ChlorothioanisoleH₂O₂/TaC catalystEthyl Acetate98[14]

Table 4: Synthesis of Aryl Sulfones

Reaction TypeAryl SourceSulfonyl SourceCatalyst/ReagentYield (%)Reference
Friedel-CraftsChlorobenzeneMethanesulfonyl fluorideAlCl₃89[15]
C-H FunctionalizationAcetanilideSodium benzenesulfinatePd(OAc)₂85[8]
Aryne Cycloaddition2-(Trimethylsilyl)phenyl triflateS-Phenyl benzenethiosulfonateCsF99[16]

Experimental Protocols

Protocol 1: Julia-Kocienski Olefination

This protocol describes a typical procedure for the Julia-Kocienski olefination to synthesize an E-alkene.[10]

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

  • Anhydrous dimethoxyethane (DME)

  • Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the PT-sulfone in anhydrous DME in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS in DME to the stirred sulfone solution. Maintain the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Protocol 2: Ramberg-Bäcklund Reaction (Myers' Modification)

This protocol outlines a one-pot procedure for the conversion of a sulfone to an alkene.[11]

Materials:

  • Sulfone (1.0 equiv)

  • Potassium hydroxide (powdered, 10 equiv)

  • Carbon tetrachloride (CCl₄)

  • tert-Butanol (t-BuOH)

  • Standard reaction glassware

Procedure:

  • To a stirred suspension of powdered potassium hydroxide in a mixture of t-butanol and carbon tetrachloride, add the sulfone at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the alkene.

Protocol 3: Oxidation of a Thioether to a Sulfone using m-CPBA

This protocol describes the oxidation of a thioether to the corresponding sulfone.[12]

Materials:

  • Thioether (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard reaction glassware

Procedure:

  • Dissolve the thioether in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to quench the excess peracid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude sulfone can be purified by recrystallization or column chromatography if necessary.

Protocol 4: Synthesis of Dapsone

This protocol provides a general route for the synthesis of the drug Dapsone, involving the oxidation of a precursor thioether.

Materials:

  • 4,4'-Thiodianiline (1.0 equiv)

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Standard reaction glassware

Procedure:

  • Dissolve 4,4'-thiodianiline in glacial acetic acid in a round-bottom flask.

  • Heat the solution gently to ensure complete dissolution.

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture into a beaker of crushed ice, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol or aqueous ethanol to obtain pure Dapsone.

Signaling Pathways and Experimental Workflows

BACE1 Inhibition in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Sulfone-containing BACE1 inhibitors block this pathway.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-β (Aβ) (Plaque formation) C99->Ab γ-secretase cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Inhibitor Sulfone-based BACE1 Inhibitor Inhibitor->BACE1 COX2_Pathway Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation, Pain) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Enzyme Celecoxib Celecoxib (Sulfone-containing) Celecoxib->COX2 Dapsone_Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO ROS Reactive Oxygen Species (e.g., HOCl) (Tissue Damage) MPO->ROS Dapsone Dapsone Dapsone->MPO Experimental_Workflow Start Starting Materials (Thioether/Arene) Synthesis Sulfone Synthesis (e.g., Oxidation, Julia) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (In vitro assays) Characterization->Screening Lead_Opt Lead Optimization (SAR studies) Screening->Lead_Opt

References

Synthesis and Application of Biologically Active Cyclic Sulfone Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of biologically active cyclic sulfone compounds. Cyclic sulfones are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfone group, a strong hydrogen bond acceptor, can enhance the interaction of molecules with biological targets.[1]

I. Synthetic Methodologies for Biologically Active Cyclic Sulfones

A variety of synthetic strategies have been developed for the construction of cyclic sulfone frameworks.[2] These methods offer routes to diverse scaffolds with a range of biological activities.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a versatile and efficient method for the synthesis of cyclic sulfones of various ring sizes.[3][4] This reaction typically utilizes a ruthenium-based catalyst to facilitate the cyclization of a diene precursor containing a sulfone moiety.

Synthesis of Benzo[b]thiophene-1,1-dioxides

Benzo[b]thiophene-1,1-dioxides are a class of cyclic sulfones that have shown significant potential as inhibitors of the STAT3 signaling pathway, a key target in cancer therapy.[5][6]

Other Synthetic Approaches

Other notable methods for synthesizing cyclic sulfones include:

  • Diels-Alder Reactions: This cycloaddition reaction can be employed to construct six-membered cyclic sulfones.[7]

  • Metal-Catalyzed Cyclization: Various transition metals, such as palladium and copper, can catalyze the formation of cyclic sulfones from appropriate precursors.[2]

  • Photocatalytic Synthesis: Visible light-induced organic synthesis offers a green and sustainable approach to cyclic sulfone synthesis.[2]

II. Biological Activities of Cyclic Sulfone Compounds

Cyclic sulfone derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous cyclic sulfone compounds have exhibited potent anticancer activity against a range of human tumor cell lines.[8] One of the key mechanisms of action for some of these compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6]

Table 1: Anticancer Activity of Selected Cyclic Sulfone Compounds

Compound ClassTarget Cell LineIC50 (µM)Reference
Sulfonebiscompounds (I, II, III)Human Breast (MCF7)35.40, 29.86, 30.99[7]
Cyclic ThiosulfonatesMDA-MB-46811.0[1]
5(4H)-Oxazolone-Based Sulfonamides (9b, 9f)HepG28.53, 6.39[9]
5(4H)-Oxazolone-Based Sulfonamides (9k)PC37.27[9]
Benzo[b]thiophene-1,1-dioxide (Stattic)PHGDH Inhibitor1.98[10]
Benzo[b]thiophene-1,1-dioxide (B12)PHGDH Inhibitor0.29[10]
Antimicrobial Activity

Cyclic sulfones have also been investigated for their antimicrobial properties against various pathogenic bacteria and fungi.[11][12]

Table 2: Antimicrobial Activity of Selected Sulfone Compounds

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline Sulfonamide (3l)E. coli7.812
7-Methoxyquinoline Sulfonamide (3l)C. albicans31.125
Sulfonyl PhenoxidesMethicillin-Susceptible S. aureus (MSSA)10-60[4]
Sulfonyl PhenoxidesMethicillin-Resistant S. aureus (MRSA)10-60[4]
Sulfonyl PhenoxidesB. subtilis10-60[4]
Sulfonyl PhenoxidesP. aeruginosa10-60[4]
Sulfonyl PhenoxidesE. coli10-60[4]
Sulfonyl PhenoxidesK. pneumoniae10-60[4]
Sulfonyl PhenoxidesC. albicans10-60[4]

III. Signaling Pathway and Experimental Workflow Diagrams

STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[13] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Cyclic sulfones, such as benzo[b]thiophene-1,1-dioxide derivatives, have been shown to inhibit this pathway.[5][6]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine_GF Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Dimer->Gene_Expression Binds to DNA and promotes DNA DNA Inhibitor Cyclic Sulfone Inhibitor (e.g., Benzo[b]thiophene-1,1-dioxide) Inhibitor->pSTAT3 Inhibits Phosphorylation Inhibitor->Dimer Prevents Dimerization

Caption: The STAT3 signaling pathway and points of inhibition by cyclic sulfones.

General Experimental Workflow

The development of novel biologically active cyclic sulfone compounds typically follows a multi-step workflow, from initial synthesis to biological evaluation.[9]

Experimental_Workflow Synthesis Synthesis of Cyclic Sulfone (e.g., RCM, Cycloaddition) Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Initial Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Inactive/Modify Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Dose_Response->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization Preclinical_Studies Preclinical Studies Mechanism_of_Action->Preclinical_Studies Promising Candidate Lead_Optimization->Synthesis New Analogs

Caption: A general workflow for the synthesis and evaluation of cyclic sulfones.

IV. Experimental Protocols

General Protocol for Ring-Closing Metathesis (RCM) Synthesis of Cyclic Sulfones

This protocol is a general guideline and may require optimization for specific substrates.[3]

Materials:

  • Diene-containing sulfone precursor

  • Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the diene-containing sulfone precursor in the anhydrous, degassed solvent in a flame-dried flask under an inert atmosphere.

  • Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified cyclic sulfone by NMR spectroscopy and mass spectrometry.

General Procedure for the Synthesis of 2-Carbonylbenzo[b]thiophene-1,1-dioxide Derivatives

This protocol is adapted from the synthesis of STAT3 inhibitors.[6][14]

Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic Acids

  • To a solution of the appropriate ethyl 6-substituted-benzo[b]thiophene-2-carboxylate in ethanol, add a 3N solution of sodium hydroxide.[14]

  • Stir the solution at room temperature overnight.[14]

  • Concentrate the mixture under vacuum, dilute with water, and acidify with 1N HCl.[14]

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the carboxylic acid.[14]

Step 2: Amide Coupling

  • To a solution of the synthesized benzo[b]thiophene-2-carboxylic acid and tert-butyl carbazate in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add DMAP.[14]

  • Add a solution of DCC in anhydrous dichloromethane dropwise.[14]

  • Stir the mixture at room temperature for 24 hours, then filter and wash with dichloromethane.[14]

Step 3: Deprotection and Condensation

  • Stir a solution of the tert-butyl protected intermediate and trifluoroacetic acid in anhydrous dichloromethane at room temperature for 18 hours.[14]

  • Co-evaporate the mixture with toluene to yield the crude hydrazine.[14]

  • Dilute the crude material in methanol and add the corresponding substituted benzaldehyde at room temperature to form the final acylhydrazone derivative.[14]

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of compounds.[11]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for a specified time (e.g., 18-24 hours).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for STAT3 Inhibition Assay (Western Blot)

This protocol outlines a method to assess the inhibition of STAT3 phosphorylation.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Test cyclic sulfone compound

  • Cell lysis buffer

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities to determine the extent of STAT3 phosphorylation inhibition.

References

Troubleshooting & Optimization

Side reactions and byproducts in p-chlorophenyl chloromethyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of p-Chlorophenyl Chloromethyl Sulfone

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of this compound. It focuses on identifying and mitigating common side reactions and byproducts encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Synthesis of Chloromethyl p-chlorophenyl sulfide : This intermediate is typically prepared through the chloromethylation of 4-chlorothiophenol using reagents like formaldehyde and hydrogen chloride.[1]

  • Oxidation : The sulfide intermediate is then oxidized to the corresponding sulfone using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[2][3]

Q2: What are the primary side reactions to be aware of during the chloromethylation step?

The chloromethylation of aromatic compounds, often referred to as the Blanc chloromethylation, can lead to several side reactions. The most significant include:

  • Formation of Diarylmethane : The chloromethylated product can react further with the starting aromatic compound (4-chlorothiophenol) in a Friedel-Crafts-type alkylation to form a diarylmethane byproduct.[4]

  • Formation of Bis(chloromethyl) ether : This is a critical side reaction that occurs when using formaldehyde and hydrogen chloride. Bis(chloromethyl) ether is a potent carcinogen, and its formation must be minimized through careful control of reaction conditions.[4]

Q3: What byproducts can form during the oxidation step?

The oxidation of the sulfide to the sulfone must be carefully controlled to avoid:

  • Incomplete Oxidation : The reaction may stop at the sulfoxide stage, leading to a mixture of sulfoxide and sulfone.

  • Over-oxidation : While less common for sulfones, harsh conditions could potentially lead to degradation of the molecule.

Q4: Are isomeric byproducts a concern?

Yes, as with many electrophilic aromatic substitution reactions, there is a possibility of forming ortho- and meta-isomers in addition to the desired para-substituted product. The formation of these isomers depends on the directing effects of the substituents and the reaction conditions. Purification methods like fractional crystallization are often necessary to isolate the pure p-isomer.[5]

Q5: What are the critical safety precautions for this synthesis?

Given the reagents and potential byproducts, strict safety measures are essential:

  • Carcinogen Handling : The synthesis may produce bis(chloromethyl) ether, a highly carcinogenic byproduct.[4] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Corrosive Reagents : The use of hydrogen chloride and Lewis acids requires caution. Handle these reagents in a well-ventilated area and wear acid-resistant gloves and eye protection.

  • Oxidizing Agents : Oxidizing agents like hydrogen peroxide can be hazardous. Avoid contact with incompatible materials and follow proper handling procedures.

Troubleshooting Guide

Problem 1: Low yield of the final this compound product.

  • Possible Cause A: Incomplete Chloromethylation of 4-chlorothiophenol.

    • Troubleshooting Steps:

      • Analyze the crude reaction mixture by TLC or GC-MS to check for unreacted 4-chlorothiophenol.

      • Consider increasing the reaction time or temperature moderately.

      • Ensure the catalyst (e.g., a Lewis acid like ZnCl₂) is active and used in the correct stoichiometric amount.[4]

  • Possible Cause B: Incomplete Oxidation of the Sulfide Intermediate.

    • Troubleshooting Steps:

      • Verify the presence of the intermediate chloromethyl p-chlorophenyl sulfide in the product mixture.

      • Increase the amount of the oxidizing agent (e.g., hydrogen peroxide) or extend the reaction time.

      • Consider using a more potent oxidizing system if incomplete oxidation persists.[3]

  • Possible Cause C: Product Loss During Workup and Purification.

    • Troubleshooting Steps:

      • Optimize the extraction and washing steps to minimize product loss to the aqueous phase.

      • If using column chromatography, ensure the chosen solvent system provides good separation without causing product degradation.

      • For recrystallization, select a solvent that provides high recovery of the pure product.[5]

Problem 2: The final product is impure, showing multiple spots on TLC or peaks in GC-MS.

  • Possible Cause A: Presence of Isomeric Byproducts.

    • Identification & Solution: Isomers (e.g., 2-chlorophenyl and 3-chlorophenyl analogs) will have the same mass as the desired product. Their presence may be confirmed by NMR. Purification can be achieved via fractional crystallization from a suitable solvent like monochlorobenzene or by careful column chromatography.[5]

  • Possible Cause B: Formation of Diarylmethane Byproduct.

    • Identification & Solution: This byproduct will have a significantly higher molecular weight. It can be minimized by using an excess of the chloromethylating agent relative to the aromatic substrate. Purification is typically achieved through chromatography.[4]

  • Possible Cause C: Contamination with the Sulfoxide Intermediate.

    • Identification & Solution: The sulfoxide will have a different polarity and can be identified by TLC and MS. To resolve this, re-subject the impure mixture to the oxidation conditions to drive the reaction to completion.

Data Presentation: Potential Byproducts

The following table summarizes the key potential byproducts in the synthesis of this compound.

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Origin Step
Chloromethyl p-chlorophenyl sulfoxideC₇H₆Cl₂O₂S225.09Incomplete Oxidation
Bis(4-chlorophenylthio)methaneC₁₃H₁₀Cl₂S₂313.26Chloromethylation
Bis(chloromethyl) etherC₂H₄Cl₂O114.96Chloromethylation
o-chlorophenyl chloromethyl sulfoneC₇H₆Cl₂O₂S241.09Isomer Formation
4,4'-Dichlorodiphenyl disulfideC₁₂H₈Cl₂S₂287.23Oxidation of Thiophenol

Experimental Protocols

Protocol 1: Synthesis of Chloromethyl p-chlorophenyl sulfide

  • Reagents & Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, place 4-chlorothiophenol (1 equivalent) in a suitable solvent (e.g., concentrated HCl).

  • Reaction: Cool the mixture in an ice bath. Bubble hydrogen chloride gas through the solution while slowly adding paraformaldehyde (1.1 equivalents).

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloromethyl p-chlorophenyl sulfide.

Protocol 2: Oxidation to this compound

  • Reagents & Setup: Dissolve the crude chloromethyl p-chlorophenyl sulfide (1 equivalent) from the previous step in a solvent such as acetic acid or ethyl acetate.

  • Reaction: Cool the solution in an ice bath. Add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise, ensuring the temperature remains below 25°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the sulfide and sulfoxide intermediates.

  • Workup: Carefully quench the reaction by adding a saturated solution of sodium sulfite. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude sulfone can be further purified by recrystallization from a solvent like ethanol or isopropanol.[6]

Visualizations

Synthesis_Pathway Synthetic Pathway for this compound A 4-Chlorothiophenol B Chloromethyl p-chlorophenyl sulfide (Intermediate) A->B Step 1: Chloromethylation invis1 A->invis1 C This compound (Final Product) B->C Step 2: Oxidation invis2 B->invis2 R1 + Paraformaldehyde + HCl (gas) + ZnCl₂ (cat.) R2 + Hydrogen Peroxide (H₂O₂) invis1->R1 invis2->R2

Caption: A two-step synthesis route via a sulfide intermediate.

Side_Reactions Key Side Reactions and Byproduct Formation Thiophenol 4-Chlorothiophenol Product Chloromethyl p-chlorophenyl sulfide Thiophenol->Product Main Reaction Disulfide 4,4'-Dichlorodiphenyl disulfide Thiophenol->Disulfide Self-Oxidation Diarylmethane Bis(4-chlorophenylthio)methane Thiophenol->Diarylmethane Friedel-Crafts Alkylation Chloromethylating CH₂O + HCl Chloromethylating->Product BCE Bis(chloromethyl) ether (Carcinogenic) Chloromethylating->BCE Dimerization Product->Diarylmethane Friedel-Crafts Alkylation

Caption: Potential side reactions during the chloromethylation step.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield Start Problem: Low Yield CheckTLC Analyze crude product (TLC, GC-MS) Start->CheckTLC Start_Material Unreacted Starting Material (Thiophenol or Sulfide)? CheckTLC->Start_Material Side_Products Significant Side Products (e.g., Diarylmethane)? Start_Material->Side_Products No Action_Time Solution: Increase reaction time/temp or catalyst amount. Start_Material->Action_Time Yes Action_Stoich Solution: Adjust reagent stoichiometry (e.g., excess CH₂O). Side_Products->Action_Stoich Yes Action_Purify Problem is likely in workup/purification. Optimize extraction/crystallization. Side_Products->Action_Purify No

Caption: A logical workflow for diagnosing low yield issues.

References

Technical Support Center: Purification of p-Chlorophenyl Chloromethyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from p-chlorophenyl chloromethyl sulfone.

General Purification Workflow

The following diagram illustrates a general workflow for the purification of sulfone derivatives.

Purification Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Choice of Purification Method concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column Column Chromatography purification_choice->column Liquid or Solid hplc Preparative HPLC purification_choice->hplc High Purity Required purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check column->purity_check hplc->purity_check purity_check->purification_choice Purity <95% (Re-purify) pure_product Pure Product purity_check->pure_product Purity >95%

Caption: General workflow for the purification of sulfone derivatives.

Recrystallization

Recrystallization is a common technique for purifying solid compounds.[1][2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2]

Frequently Asked Questions (FAQs) for Recrystallization

Q1: How do I choose a suitable solvent for recrystallizing my sulfone derivative?

A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[3] For sulfones, which are polar compounds, a range of solvents can be effective. The choice often depends on the other functional groups present in the molecule.

Table 1: Solvent Selection Guide for Recrystallization of Sulfone Derivatives

Solvent SystemPolaritySuitability for Sulfone DerivativesNotes
Ethanol/WaterPolar ProticOften a good choice for creating a solvent system with tunable polarity.Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
IsopropanolPolar ProticCan be effective for moderately polar sulfones.
Ethyl Acetate/HexanesModerate PolarityA common mixed-solvent system for compounds that are too soluble in pure ethyl acetate.Dissolve in hot ethyl acetate and add hexanes until turbidity appears.[4]
TolueneAromaticGood for sulfones with significant aromatic character.
HexanesNonpolarTypically used as an anti-solvent or for recrystallizing less polar sulfone derivatives.[4]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try the following:

  • Add more solvent to the hot solution.

  • Lower the temperature at which crystallization begins by using a more nonpolar solvent system.

  • Scratch the inside of the flask with a glass rod to induce nucleation.

  • Add a seed crystal of the pure compound.

Troubleshooting Recrystallization Issues

Recrystallization Troubleshooting start Recrystallization Problem oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals solution1 Add more solvent Lower cooling temperature Use different solvent oiling_out->solution1 solution2 Concentrate solution Scratch flask Add seed crystal Cool for longer no_crystals->solution2 solution3 Cool solution for longer Reduce amount of solvent Evaporate some solvent low_yield->solution3 solution4 Wash crystals with cold solvent Perform a second recrystallization impure_crystals->solution4

Caption: Troubleshooting common issues in recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[2]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid compounds based on their differential adsorption to a stationary phase.[5]

Frequently Asked Questions (FAQs) for Column Chromatography

Q1: What stationary phase and mobile phase should I use for my sulfone derivative?

A1: For most sulfone derivatives, silica gel is a suitable stationary phase.[5] The choice of mobile phase (eluent) depends on the polarity of your compound. A common starting point is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC).

Q2: My compound is degrading on the silica gel column. What are my options?

A2: Some sulfone derivatives can be sensitive to the acidic nature of silica gel.[6] If you observe degradation, consider the following:

  • Deactivate the silica gel: Add a small amount of a base, such as triethylamine (e.g., 1%), to your eluent system to neutralize the acidic sites on the silica.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative.[6]

  • Reverse-phase chromatography: If the compound is sufficiently nonpolar, reverse-phase chromatography using a C18-functionalized silica stationary phase and a polar mobile phase (e.g., acetonitrile/water) can be effective.[6]

Troubleshooting Column Chromatography Issues

Table 2: Troubleshooting Guide for Column Chromatography

ProblemPossible CauseSolution
Poor Separation Inappropriate eluent polarity.Optimize the eluent system using TLC. Start with a less polar eluent and gradually increase the polarity.
Column overloading.Use a larger column or load less sample. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the eluent. A flush with a very polar solvent like methanol may be necessary.
Cracked or Channeled Column Improper column packing.Ensure the silica gel is packed uniformly without any air bubbles.
Band Tailing or Fronting Compound interacting strongly with the stationary phase.Consider deactivating the silica with a base or switching to a different stationary phase. For compounds with acidic or basic groups, adding a buffer to the mobile phase in reverse-phase chromatography can improve peak shape.[7]
Experimental Protocol: Column Chromatography
  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of your crude mixture. Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Column Packing: Pack a glass column with silica gel using either a dry or wet slurry method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be steady.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for high-resolution purification, particularly for challenging separations or when very high purity is required.[8]

Frequently Asked Questions (FAQs) for HPLC

Q1: When should I use preparative HPLC instead of column chromatography?

A1: Preparative HPLC is advantageous when:

  • The components of the mixture have very similar polarities.

  • A very high degree of purity (>99%) is required.

  • Only a small amount of material is available for purification.

Q2: What type of HPLC column and mobile phase is suitable for sulfone derivatives?

A2: Reverse-phase HPLC is commonly used for the purification of sulfone derivatives.[8][9]

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of acetonitrile and water is often effective.[8][9] For mass spectrometry (MS) compatible methods, a volatile acid like formic acid can be used as a modifier instead of phosphoric acid.[8][9]

Troubleshooting HPLC Purification

HPLC Troubleshooting problems Problem Broad Peaks Split Peaks High Back Pressure Peak Carryover causes Possible Cause Column degradation Inappropriate mobile phase Column void Sample solvent incompatible with mobile phase Clogged frit or column Precipitation of sample Insufficient flushing between runs Strong sample adsorption problems:p_broad->causes:c_broad problems:p_split->causes:c_split problems:p_pressure->causes:c_pressure problems:p_carryover->causes:c_carryover solutions Solution Replace column Optimize mobile phase pH or composition Replace column Dissolve sample in mobile phase Filter sample Flush system Use guard column Increase flush volume and time Use stronger solvent in flush causes:c_broad->solutions:s causes:c_split->solutions:s causes:c_pressure->solutions:s causes:c_carryover->solutions:s

Caption: Common problems and solutions in HPLC purification.

Experimental Protocol: Preparative HPLC
  • Analytical Method Development: Develop an analytical scale HPLC method to achieve good separation of the target compound from impurities.

  • Method Scaling: Scale up the analytical method to a preparative scale by adjusting the flow rate, injection volume, and column size.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter to remove particulates.

  • Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the desired product.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is water-based, to obtain the final product.

References

Julia-Kocienski Olefination Stereoselectivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stereoselectivity challenges in the Julia-Kocienski olefination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Julia-Kocienski reaction is giving a low E/Z ratio. How can I improve the E-selectivity?

A1: Low E/Z selectivity is a common issue. The Julia-Kocienski olefination is generally E-selective, but this can be influenced by several factors.[1][2] Here are some troubleshooting steps to enhance E-selectivity:

  • Choice of Sulfone: Phenyltetrazolyl (PT) sulfones are known to provide higher E-selectivity compared to benzothiazolyl (BT) sulfones.[3] The steric bulk of the phenyl group on the PT sulfone favors a transition state that leads to the E-alkene.

  • Base and Counter-ion: Potassium bases, such as KHMDS (potassium hexamethyldisilazide), often give better E-selectivity than lithium or sodium bases.[3] Larger counter-ions favor an open transition state, which can enhance E-selectivity.

  • Solvent: Apolar solvents tend to favor the formation of a closed transition state, which can be beneficial for E-selectivity, especially with lithium counter-ions.[3] However, the interplay between solvent, base, and substrate is complex. Screening different solvents is recommended.

  • Aldehyde Structure: Aldehydes with α-coordinating groups can sometimes lead to decreased E-selectivity due to chelation with the metal counter-ion. The use of quaternary ammonium salts as additives can disrupt this chelation and improve the E/Z ratio.[4]

  • Temperature: While lower temperatures can sometimes accentuate the inherent selectivity, in some cases, higher temperatures might favor the E-isomer by promoting an E1cB-type elimination mechanism.[5]

Q2: I am trying to synthesize a Z-alkene. How can I adapt the Julia-Kocienski protocol to favor Z-selectivity?

A2: While the Julia-Kocienski olefination is predisposed to E-selectivity, achieving high Z-selectivity is possible with specific modifications:

  • Use of N-sulfonylimines: A recent development has shown that using N-sulfonylimines as the electrophile instead of aldehydes can dramatically shift the selectivity towards the Z-isomer, with Z ratios up to >99:1 reported.[6]

  • Choice of Sulfone: Pyridinyl (PYR) sulfones have been shown to exhibit high Z-selectivity.[3]

  • Solvent and Base Combination: Highly polar solvents like DMF, in combination with bases like DBU, have been found to significantly enhance Z-selectivity when using N-sulfonylimines.

  • Additives: The use of crown ethers can favor Z-selectivity, particularly with stabilized metalated sulfones.[1]

  • Reaction Work-up: A modified protocol allows for selective (E) or (Z) olefin formation by changing the reaction work-up procedure, analogous to the Peterson olefination.[1]

Q3: What is the general mechanism of the Julia-Kocienski olefination and how does it dictate stereoselectivity?

A3: The stereochemical outcome of the Julia-Kocienski olefination is determined early in the reaction sequence. The key steps are:

  • Deprotonation: A strong base removes a proton from the α-carbon of the alkyl heteroaryl sulfone.

  • Addition: The resulting carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. This addition can result in syn or anti diastereomers. The syn/anti selectivity of this step is crucial as it dictates the final E/Z ratio of the alkene.[1][2]

  • Smiles Rearrangement: The heteroaryl group on the sulfone undergoes an intramolecular S to O migration, forming a β-aryloxy sulfinate.

  • Elimination: This intermediate then eliminates sulfur dioxide and an aryloxide anion to form the alkene. This elimination is stereospecific.[2]

The initial syn/anti addition selectivity is the primary determinant of the final E/Z ratio.[1][2] Reaction conditions that favor the anti-adduct lead to the E-alkene, while conditions favoring the syn-adduct lead to the Z-alkene.

Q4: How do PT-sulfones and BT-sulfones compare in terms of reactivity and selectivity?

A4: Both PT (1-phenyl-1H-tetrazol-5-yl) and BT (benzothiazol-2-yl) sulfones are widely used, but they have distinct characteristics:

  • E-Selectivity: PT-sulfones generally provide higher E-selectivity.[1][3] The bulky phenyl group on the tetrazole ring of PT-sulfones disfavors the transition state leading to the Z-isomer.[3]

  • Side Reactions: PT-sulfones are less prone to self-condensation, which can be a side reaction with BT-sulfones. This allows for a pre-metalation protocol where the sulfone is deprotonated before the addition of the aldehyde.[3]

  • Reactivity: The choice of sulfone can also influence the reactivity of the olefination reagent.[7]

Data Presentation: Influence of Reaction Conditions on E/Z Selectivity

The following tables summarize the effect of different reaction parameters on the E/Z selectivity of the Julia-Kocienski olefination based on literature data.

Table 1: Effect of Sulfone Type, Base, and Solvent on E/Z Ratio

SulfoneBaseSolventAldehydeE/Z RatioReference
PT-sulfoneKHMDSDMEBenzaldehyde64:36
PT-sulfoneDBUDMFN-sulfonylimine of Benzaldehyde3:97
BT-sulfoneKHMDSDME3-phenylpropanal17:83[5]
PT-sulfoneKHMDSDME3-phenylpropanal13:87[5]
BT-sulfoneNaHMDSTHFn-pentyl aldehyde95:5[5]

Table 2: Enhancing Z-Selectivity with N-Sulfonylimines

EntrySulfoneElectrophileBaseSolventE/Z RatioYield (%)Reference
1Phenyl PT-sulfoneBenzaldehydeKHMDSDME64:36-
2Phenyl PT-sulfoneN-sulfonylimine of BenzaldehydeKHMDSDME7:93-
3Phenyl PT-sulfoneN-sulfonylimine of BenzaldehydeDBUDMF2:9892
4Phenyl PT-sulfoneN-sulfonylimine of BenzaldehydeDBUTolueneNegligible selectivity-

Experimental Protocols

Detailed Protocol for a Standard Julia-Kocienski Olefination (E-selective)

This protocol is adapted from a literature procedure and is intended for general guidance.[8] Optimization for specific substrates is recommended.

Materials:

  • PT-sulfone (1.0 equiv)

  • Anhydrous DME (dimethoxyethane)

  • KHMDS (potassium hexamethyldisilazide) solution (1.1 equiv)

  • Aldehyde (1.5 equiv)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the PT-sulfone (e.g., 10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (e.g., 11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes.

  • Stir the resulting yellow-orange solution for 70 minutes, during which the color should darken to brown.

  • Add the neat aldehyde (e.g., 15.0 mmol) dropwise over 5 minutes.

  • Stir the mixture at -55 °C for 1 hour, observing a color change to light yellow.

  • Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.

  • Quench the reaction by adding water (5 mL) and continue stirring for 1 hour.

  • Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).

  • Extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Julia_Kocienski_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_products Products Sulfone Sulfone Deprotonation Deprotonation Sulfone->Deprotonation Base Aldehyde Aldehyde Addition Addition Aldehyde->Addition Deprotonation->Addition Carbanion Alkoxy_Sulfone β-Alkoxy Sulfone (syn/anti) Addition->Alkoxy_Sulfone Smiles Smiles Rearrangement Alkoxy_Sulfone->Smiles Aryloxy_Sulfinate β-Aryloxy Sulfinate Smiles->Aryloxy_Sulfinate Elimination Elimination Aryloxy_Sulfinate->Elimination E_Alkene E_Alkene Elimination->E_Alkene from anti Z_Alkene Z_Alkene Elimination->Z_Alkene from syn

Caption: The reaction mechanism of the Julia-Kocienski olefination.

Stereoselectivity_Factors cluster_e_selective Factors Favoring E-Selectivity cluster_z_selective Factors Favoring Z-Selectivity Julia_Kocienski Julia-Kocienski Olefination Stereoselectivity PT_Sulfone PT-Sulfone Julia_Kocienski->PT_Sulfone K_Base Potassium Base (K+) Julia_Kocienski->K_Base Apolar_Solvent Apolar Solvent Julia_Kocienski->Apolar_Solvent N_Sulfonylimine N-Sulfonylimine Julia_Kocienski->N_Sulfonylimine PYR_Sulfone PYR-Sulfone Julia_Kocienski->PYR_Sulfone Polar_Solvent Polar Solvent (e.g., DMF) Julia_Kocienski->Polar_Solvent Crown_Ether Crown Ether Additive Julia_Kocienski->Crown_Ether

Caption: Key factors influencing the E/Z stereoselectivity.

References

Technical Support Center: Olefination Reactions Involving Sulfones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during olefination reactions involving sulfones, with a specific focus on avoiding self-condensation of the sulfone reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Julia-Kocienski olefination reaction is giving a low yield of the desired alkene, and I observe a significant amount of a high-molecular-weight byproduct. What is the likely cause?

A: A common issue in Julia-Kocienski olefination reactions is the self-condensation of the sulfone starting material. This occurs when the generated sulfonyl carbanion acts as a nucleophile and attacks another molecule of the parent sulfone, leading to dimerization or oligomerization. This side reaction is particularly prevalent with sterically hindered sulfones and when using certain activating groups like benzothiazol-2-yl (BT).

Q2: How can I minimize or prevent the self-condensation of my sulfone reagent?

A: There are several effective strategies to suppress sulfone self-condensation:

  • Employ "Barbier-like" conditions: This is the most common and effective method. Instead of pre-forming the sulfonyl carbanion by adding the base to the sulfone alone, the base is added to a mixture of the sulfone and the aldehyde.[1] Since the reaction of the sulfonyl carbanion with the aldehyde is typically faster than self-condensation, the desired olefination is favored.[1]

  • Choose a less reactive sulfone activating group: Sulfones with a 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT) activating group are significantly less prone to self-condensation compared to benzothiazol-2-yl (BT) sulfones.[1][2] This allows for a "premetalation" protocol where the sulfone is deprotonated first, which can be beneficial when working with base-sensitive aldehydes.[1][2]

  • Optimize reaction temperature: Maintaining a low temperature during the addition of the base and throughout the reaction can help to control the reactivity of the sulfonyl carbanion and minimize side reactions.

Q3: I am using a benzothiazol-2-yl (BT) sulfone and observing significant self-condensation. What is the best course of action?

A: If you are committed to using a BT sulfone, the immediate recommendation is to switch to "Barbier-like" conditions.[1] If self-condensation remains a significant issue, consider synthesizing the analogous PT or TBT sulfone. While this requires an additional synthetic step, the improved performance in the olefination reaction often justifies the effort, especially in terms of yield and purification.

Q4: When is it appropriate to use a "premetalation" protocol versus "Barbier-like" conditions?

A: The choice of protocol depends primarily on the sulfone's activating group:

  • Premetalation: This protocol is suitable for sulfones that are less prone to self-condensation, such as those with PT or TBT activating groups.[1][2] It involves deprotonating the sulfone with a base before adding the aldehyde. This can be advantageous for reactions with aldehydes that are sensitive to strong bases.

  • Barbier-like Conditions: This is the recommended protocol for sulfones that are susceptible to self-condensation, most notably BT sulfones.[1] The simultaneous presence of the aldehyde and sulfone when the base is added ensures that the desired reaction with the aldehyde outcompetes the self-condensation pathway.

Quantitative Data Summary

The choice of sulfone activating group and reaction protocol can have a dramatic impact on the yield of the desired alkene and the extent of self-condensation. The following table summarizes a comparison between PT and TBT sulfones in a specific reaction where self-condensation was a competing process.

Activating GroupProtocolYield of Desired AlkeneObservationsReference
PT (1-phenyl-1H-tetrazol-5-yl)Premetalation6%Significant self-condensation of the metallated sulfone was observed, leading to a low yield of the desired product.[2]
TBT (1-tert-butyl-1H-tetrazol-5-yl)Premetalation85%The increased steric hindrance of the tert-butyl group enhances the stability of the metallated sulfone, effectively suppressing self-condensation and leading to a high yield.[2]

Experimental Protocols

Protocol 1: Julia-Kocienski Olefination under "Barbier-like" Conditions (Recommended for BT sulfones)

This protocol is designed to minimize sulfone self-condensation by adding the base to a mixture of the sulfone and the aldehyde.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the benzothiazol-2-yl (BT) sulfone (1.0 equivalent) and the aldehyde (1.2 equivalents).

  • Dissolution: Dissolve the starting materials in a suitable anhydrous solvent (e.g., THF, DME) and cool the mixture to the desired temperature (typically -78 °C to -60 °C).

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base (e.g., KHMDS, LHMDS, 1.1 equivalents) dropwise to the stirred mixture, maintaining the low temperature.

  • Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Protocol 2: Julia-Kocienski Olefination under Premetalation Conditions (Recommended for PT and TBT sulfones)

This protocol is suitable for sulfones that are less prone to self-condensation.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfone (1.0 equivalent).

  • Deprotonation: Dissolve the sulfone in an anhydrous solvent (e.g., DME) and cool to the desired temperature (e.g., -60 °C). Slowly add a solution of a strong, non-nucleophilic base (e.g., KHMDS, 1.05 equivalents) dropwise. Stir the resulting solution for 30-60 minutes to ensure complete formation of the sulfonyl carbanion.[3]

  • Aldehyde Addition: In a separate flame-dried flask, dissolve the aldehyde (1.2 equivalents) in the same anhydrous solvent. Add the aldehyde solution dropwise to the solution of the pre-formed carbanion at low temperature.

  • Reaction and Work-up: Follow steps 4-7 from Protocol 1.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and decision-making processes.

olefination_pathway cluster_start Starting Materials cluster_desired Desired Olefination Pathway cluster_side Undesired Self-Condensation Sulfone Sulfone (R-SO2-Ar) Carbanion Sulfonyl Carbanion Sulfone->Carbanion + Base Aldehyde Aldehyde (R'-CHO) Base Base (e.g., KHMDS) Alkoxide β-alkoxy sulfone intermediate Carbanion->Alkoxide + Aldehyde Dimer Self-Condensation Product (Dimer) Carbanion->Dimer + Sulfone Alkene Desired Alkene Alkoxide->Alkene Smiles Rearrangement & Elimination

Figure 1. Competing pathways in sulfone olefination.

experimental_workflow start Start: Choose Sulfone Activating Group bt_sulfone BT Sulfone start->bt_sulfone Susceptible to Self-Condensation pt_tbt_sulfone PT or TBT Sulfone start->pt_tbt_sulfone Resistant to Self-Condensation barbier Use 'Barbier-like' Conditions bt_sulfone->barbier premetalation Use Premetalation Protocol pt_tbt_sulfone->premetalation end Proceed with Olefination barbier->end premetalation->end

Figure 2. Decision workflow for choosing the optimal experimental protocol.

References

Technical Support Center: Reductive 1,2-Elimination of β-Hydroxy Sulfones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the reductive 1,2-elimination of β-hydroxy sulfones, a key step in modern olefination strategies.

Frequently Asked questions (FAQs)

Q1: My reductive elimination is resulting in a low yield of the desired alkene. What are the common causes?

A1: Low yields in the reductive 1,2-elimination of β-hydroxy sulfones can stem from several factors:

  • Poor Leaving Group Ability: The hydroxyl group (-OH) is inherently a poor leaving group. Direct reductive elimination of β-hydroxy sulfones often proceeds with low efficiency.[1]

  • Side Reactions: The primary competing reaction is simple reductive desulfonylation, where the C-S bond is cleaved and replaced with a C-H bond, yielding a saturated alcohol instead of the desired alkene.

  • Substrate Decomposition: Harsh reaction conditions, particularly with strong bases or highly reactive reducing agents, can lead to decomposition of sensitive substrates.

  • Retro-Aldol Reaction: For β-hydroxy sulfones synthesized from aldehydes or ketones, a retro-aldol reaction can occur, especially under basic conditions, leading to the cleavage of the C-C bond formed during the initial addition.

  • Steric Hindrance: Sterically hindered substrates may react sluggishly, leading to incomplete conversion and the prevalence of side reactions.

Q2: How can I improve the efficiency of the elimination by modifying the hydroxyl group?

A2: Activating the hydroxyl group to convert it into a better leaving group is a crucial strategy. This is the cornerstone of the classical Julia-Lythgoe olefination.[2][3] Common activation methods include:

  • Acylation: Conversion of the hydroxyl group to an acetate (-OAc) or benzoate (-OBz) ester significantly enhances its leaving group ability. This is typically achieved by reacting the β-hydroxy sulfone with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride in the presence of a base like pyridine.

  • Other Derivatizations: Other derivatives, such as mesylates or tosylates, can also be employed, although acylation is most common.

Q3: Which reducing agent is better for this reaction: Samarium(II) Iodide (SmI₂) or Sodium Amalgam (Na/Hg)?

A3: Samarium(II) iodide (SmI₂) is now widely favored over sodium amalgam (Na/Hg) for several reasons:

  • Milder Conditions: SmI₂ is a milder and more chemoselective reducing agent, which allows for the tolerance of a wider range of functional groups that might be reduced by Na/Hg.[4]

  • Higher Yields and Selectivity: SmI₂ often provides higher yields and better stereoselectivity (favoring the E-alkene) compared to Na/Hg.[4]

  • Safety: Sodium amalgam is highly toxic due to the presence of mercury, making SmI₂ a safer alternative for laboratory use.

  • Reduced Side Reactions: SmI₂ is less prone to causing over-reduction or other side reactions commonly observed with Na/Hg.[4]

Q4: What is the role of additives like HMPA and DMPU when using SmI₂?

A4: Additives like hexamethylphosphoramide (HMPA) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are often essential for successful SmI₂-mediated reductions.[5][6]

  • Increased Reducing Power: These additives coordinate to the samarium ion, increasing the electron-donating ability and effective reducing power of SmI₂.[6][7][8] This allows reductions to proceed under milder conditions and at faster rates.[6]

  • Improved Yields: The use of HMPA or DMPU can dramatically improve the yield of the desired alkene.[6]

  • Safety Note: HMPA is a known carcinogen, and DMPU is often used as a safer alternative.[9]

Q5: My reaction is still sluggish even with SmI₂ and HMPA. What else can I try?

A5: If the reaction remains slow, consider the following:

  • Purity of SmI₂: The quality of the SmI₂ solution is critical. It should be freshly prepared or properly stored to ensure its activity. The color of the solution (typically a deep blue or green) is an indicator of its quality.

  • Proton Source: The presence of a proton source, such as methanol or water, can accelerate the reaction.[4][10][11] However, the amount should be carefully controlled, as excess proton sources can lead to simple desulfonylation.

  • Temperature: Gently heating the reaction mixture may increase the rate of conversion, but this should be done cautiously to avoid promoting side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive reducing agent. 2. Poor leaving group on the β-carbon. 3. Insufficiently activated SmI₂. 4. Sterically hindered substrate.1. Use freshly prepared or titrated SmI₂ solution. 2. Ensure the hydroxyl group has been converted to a good leaving group (e.g., acetate, benzoate). 3. Add HMPA or DMPU as a co-solvent.[6] 4. Increase reaction time and/or temperature.
Major product is the corresponding alcohol (desulfonylation) 1. Direct reduction of the C-S bond. 2. Reaction conditions favor protonation of an intermediate radical over elimination.1. Use a milder reducing agent like SmI₂ instead of Na/Hg.[4] 2. Carefully control the amount of any proton source (e.g., methanol) added. 3. Ensure the β-hydroxyl group is activated to facilitate elimination.
Formation of a vinyl sulfone β-elimination of the hydroxyl group or its derivative without reduction of the sulfone.This is often a competing pathway. To favor the desired reductive elimination, ensure a potent single-electron transfer reagent like SmI₂ is used under appropriate conditions.
Low E/Z selectivity of the alkene product The thermodynamics of the intermediate steps do not strongly favor the formation of one isomer.1. SmI₂ generally provides good E-selectivity.[4] 2. For Julia-Kocienski modifications, the choice of the heteroaryl sulfone (e.g., PT-sulfone) and reaction conditions (solvent, base) can be optimized to favor the desired isomer.[12][13]
Presence of retro-aldol products The β-alkoxy sulfone intermediate reverts to the starting aldehyde/ketone and sulfone anion.1. Use milder, non-basic conditions for the reduction step. 2. In the Julia-Lythgoe procedure, perform the acylation and reduction at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of a β-Hydroxy Sulfone

This protocol describes the synthesis of a β-hydroxy sulfone via the addition of a sulfone anion to an aldehyde.

  • Preparation of the Sulfone Anion:

    • Dissolve the starting sulfone (1.0 equiv) in anhydrous tetrahydrofuran (THF) to make a 0.2 M solution in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.2 equiv) dropwise. The formation of the anion is often indicated by a color change (e.g., to yellow or orange).

    • Stir the solution at -78 °C for 45 minutes.[10]

  • Reaction with Aldehyde:

    • Add the aldehyde (1.5 equiv) dropwise to the solution of the sulfone anion at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature over approximately 8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting sulfone.[10]

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or methyl tert-butyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure β-hydroxy sulfone.[10]

Protocol 2: SmI₂-Mediated Reductive Elimination of a β-Acetoxy Sulfone

This protocol details the reductive elimination step using samarium(II) iodide. The β-hydroxy sulfone must first be acetylated.

  • Preparation of SmI₂ Solution (0.1 M in THF):

    • To a flame-dried, nitrogen-purged flask, add samarium metal powder (1.1 equiv).

    • Add anhydrous THF, followed by iodine (I₂) (1.0 equiv).

    • Stir the mixture at room temperature. The reaction is complete when the brown color of the iodine disappears and a deep blue or green solution of SmI₂ is formed.

  • Reductive Elimination:

    • In a separate flame-dried, nitrogen-purged flask, dissolve the β-acetoxy sulfone (1.0 equiv) in anhydrous THF.

    • Add HMPA or DMPU (4-10 equiv).

    • Add a proton source, such as methanol (MeOH) (4 equiv).

    • Slowly add the freshly prepared SmI₂ solution (2.2-4.0 equiv) via cannula or syringe until the blue/green color persists, indicating the consumption of the substrate.

    • Stir the reaction at room temperature until TLC analysis shows the formation of the alkene product.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium sodium tartrate (Rochelle's salt).

    • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the desired alkene.

Visualized Workflows and Mechanisms

G cluster_prep Step 1: β-Hydroxy Sulfone Synthesis cluster_activation Step 2: Hydroxyl Group Activation (Optional but Recommended) cluster_elimination Step 3: Reductive Elimination sulfone Sulfone nBuLi n-BuLi in THF -78 °C sulfone->nBuLi anion Sulfone Anion nBuLi->anion hydroxy_sulfone β-Hydroxy Sulfone anion->hydroxy_sulfone aldehyde Aldehyde / Ketone aldehyde->hydroxy_sulfone start_activation β-Hydroxy Sulfone hydroxy_sulfone->start_activation acyl_chloride Acyl Chloride (e.g., AcCl) Pyridine start_activation->acyl_chloride activated_sulfone β-Acyloxy Sulfone acyl_chloride->activated_sulfone start_elimination β-Acyloxy Sulfone activated_sulfone->start_elimination smI2 SmI₂ / HMPA THF, MeOH start_elimination->smI2 alkene Alkene Product smI2->alkene

Caption: Experimental workflow for the Julia-Lythgoe olefination.

G cluster_main Reductive Elimination Mechanism (SmI₂) cluster_side Competing Desulfonylation Pathway start β-Acyloxy Sulfone (R-CH(OAc)-CH(SO₂Ph)-R') e1 SmI₂ (1 e⁻ transfer) start->e1 radical_anion Radical Anion Intermediate e1->radical_anion fragmentation Fragmentation radical_anion->fragmentation radical_anion_side Radical Anion Intermediate vinyl_radical Vinyl Radical (R-C=CH-R') fragmentation->vinyl_radical e2 SmI₂ (1 e⁻ transfer) vinyl_radical->e2 vinyl_anion Vinyl Anion e2->vinyl_anion protonation Protonation (from MeOH) vinyl_anion->protonation product Alkene Product (R-CH=CH-R') protonation->product cleavage C-S Bond Cleavage radical_anion_side->cleavage alkyl_radical Alkyl Radical cleavage->alkyl_radical protonation_side Protonation alkyl_radical->protonation_side side_product Alcohol Product (Desulfonylation) protonation_side->side_product

Caption: Simplified mechanism of SmI₂-mediated reductive elimination.

References

Managing exothermic reactions in the synthesis of fluoromethyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluoromethyl phenyl sulfide. The information provided is designed to help manage the exothermic nature of the reaction and address common experimental challenges.

Troubleshooting Guide

Exothermic reactions during the synthesis of fluoromethyl phenyl sulfide can pose significant safety risks if not properly managed. The following guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Rapid Temperature Increase / Thermal Runaway - Reagent addition is too fast. - Inadequate cooling. - High concentration of reactants. - Insufficient heat sink.[1]- Immediately slow down or stop the addition of the limiting reagent. - Increase the efficiency of the cooling bath (e.g., add more ice/dry ice). - Dilute the reaction mixture with a pre-cooled solvent if possible. - Ensure the reaction vessel allows for a large headspace to accommodate any potential gas evolution.[1]
Reaction Fails to Initiate - Impure reagents. - Low reaction temperature. - Inactive catalyst.- Use freshly purified reagents and solvents. - Allow the reaction to warm slowly to the recommended temperature. Note that some procedures describe an induction period before the exothermic reaction begins.[1] - If using a catalyst, ensure it is fresh and from a reliable source.
Low Product Yield - Incomplete reaction. - Side reactions due to excessive temperature. - Product loss during workup and purification.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). - Maintain strict temperature control throughout the reaction. - Optimize the extraction and purification steps to minimize product loss.
Formation of Impurities - Over-oxidation to sulfone. - Side reactions from contaminants.- Carefully control the stoichiometry of the oxidizing agent. - Use high-purity starting materials and anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of fluoromethyl phenyl sulfide?

A1: The fluorination of methyl phenyl sulfoxide using reagents like diethylaminosulfur trifluoride (DAST) can be highly exothermic.[1][2] One procedure explicitly notes a "vigorous, but latent, exothermic reaction" that occurs after an induction period of 2 to 8 hours.[1][2] The subsequent oxidation of fluoromethyl phenyl sulfide to the corresponding sulfone using an oxidizing agent like Oxone® is also described as a "moderately exothermic" reaction.[3]

Q2: How can I effectively control the temperature during the reaction?

A2: Effective temperature control is crucial. Key strategies include:

  • Slow Reagent Addition: Add reagents dropwise or in small portions, especially during the initial phase of the reaction.[3]

  • Efficient Cooling: Utilize a well-maintained cooling bath (e.g., ice-water, dry ice-acetone) and ensure good thermal contact with the reaction vessel.[1][2]

  • Adequate Heat Sink: Use a reaction flask with a large headspace and consider using a larger volume of solvent to help dissipate heat.[1]

  • Constant Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.

Q3: What are the signs of a potential thermal runaway?

A3: A rapid, uncontrolled increase in the reaction temperature is the primary indicator of a thermal runaway. Other signs may include a sudden change in the color of the reaction mixture (e.g., turning dark orange) and vigorous gas evolution.[1][2]

Q4: What safety precautions should be taken when performing this synthesis?

A4: All reactions should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. It is essential to have a plan in place for emergency cooling in case of an unexpected exotherm.

Experimental Protocols

Synthesis of Fluoromethyl Phenyl Sulfide from Methyl Phenyl Sulfoxide

This protocol is based on a procedure known to have a latent exothermic reaction.[1][2]

Reagents and Equipment:

  • Methyl phenyl sulfoxide

  • Chloroform

  • Diethylaminosulfur trifluoride (DAST)

  • Antimony trichloride

  • 1-L, three-necked, round-bottomed flask

  • Magnetic stirring bar

  • Air condenser

  • Thermometer

  • Cooling bath (water at 20°C)

Procedure:

  • To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, air condenser, and thermometer, add methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL).[1][2]

  • Place the flask in a cooling bath containing 3 L of water kept at 20°C.[1][2]

  • Add DAST (0.24 mol), followed by antimony trichloride (0.0022 mol) and an additional 50 mL of chloroform.[1][2]

  • Stir the light-yellow reaction mixture under an argon atmosphere.[1][2]

  • Caution: After an induction period of 2 to 8 hours, an exothermic reaction will occur, and the solution will turn dark orange. It is crucial to have a large heat sink and headspace in the flask.[1][2]

  • Once the reaction is complete, slowly pour the mixture into an ice-cold, saturated aqueous sodium bicarbonate solution containing sodium hydroxide to quench the reaction. Caution: Gas evolution will occur.[1][2]

  • Proceed with standard aqueous workup and extraction with chloroform. The crude fluoromethyl phenyl sulfide is typically used in the next step without further purification.[1][2]

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions start Start Synthesis setup Proper Reaction Setup (Cooling bath, thermometer, slow addition funnel) start->setup add_reagents Slowly Add Reagents setup->add_reagents monitor_temp Continuously Monitor Temperature add_reagents->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable proceed Proceed with Reaction temp_stable->proceed Yes exotherm Exotherm Detected! (Rapid Temp. Increase) temp_stable->exotherm No end Reaction Complete proceed->end stop_addition Stop Reagent Addition exotherm->stop_addition increase_cooling Increase Cooling stop_addition->increase_cooling dilute Dilute with Cold Solvent (if safe) increase_cooling->dilute stabilized Temperature Stabilized? dilute->stabilized resume Resume Slow Addition stabilized->resume Yes emergency_stop Emergency Stop! (Quench if necessary) stabilized->emergency_stop No resume->monitor_temp

Caption: Workflow for managing exothermic reactions during synthesis.

Troubleshooting_Logic Troubleshooting Logic for Synthesis Issues issue Problem Encountered no_reaction No Reaction Initiation issue->no_reaction No Initiation low_yield Low Product Yield issue->low_yield Low Yield impurities Formation of Impurities issue->impurities Impurities check_reagents Check Reagent Purity & Activity no_reaction->check_reagents check_temp Verify Reaction Temperature no_reaction->check_temp low_yield->check_temp check_monitoring Review Reaction Monitoring low_yield->check_monitoring check_workup Optimize Workup/Purification low_yield->check_workup impurities->check_reagents check_stoichiometry Verify Stoichiometry impurities->check_stoichiometry

Caption: Troubleshooting logic for common synthesis issues.

References

Preventing retro-addition in reactions with unprotected β-hydroxy sulfones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving β-hydroxy sulfones. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing the undesired retro-addition side reaction.

Frequently Asked Questions (FAQs)

Q1: What is retro-addition in the context of β-hydroxy sulfone synthesis?

A1: Retro-addition is a reversible side reaction where the β-alkoxy sulfone intermediate, formed by the addition of a metalated sulfone to a carbonyl compound, reverts to the starting materials. This process competes with the desired forward reaction (e.g., Smiles rearrangement and elimination in a Julia-Kocienski olefination) and can significantly reduce the yield of the final alkene product. The equilibrium between the forward and reverse reactions is highly dependent on the reaction conditions.[1][2]

Q2: What are the primary factors that promote retro-addition?

A2: Several factors can favor the retro-addition pathway:

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, shifting the equilibrium back toward the starting materials. Reactions performed at or above room temperature are more susceptible.[3]

  • Steric Hindrance: Significant steric bulk on either the sulfone or the carbonyl compound can destabilize the β-alkoxy sulfone adduct, making its fragmentation back to the starting materials more favorable.

  • Stabilized Sulfone Anions: If the carbanion of the starting sulfone is highly stabilized (e.g., when substituted with aryl or alkenyl groups), the retro-addition pathway can become more prominent as the starting anion is lower in energy.[1][2]

  • Suboptimal Base/Solvent System: The choice of base and solvent influences the stability of the intermediates and transition states. An inappropriate combination can fail to drive the reaction forward efficiently, allowing more time for retro-addition to occur.[4]

Q3: How does the choice of the sulfone's activating group (e.g., BT vs. PT) affect retro-addition?

A3: The activating group on the sulfone is critical. In the Julia-Kocienski olefination, heteroaryl sulfones like benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) are used to facilitate a spontaneous Smiles rearrangement.[5] This rearrangement is a key step that funnels the intermediate toward the desired product and away from the retro-addition pathway. PT sulfones are generally more stable under basic conditions than their BT counterparts and are less prone to self-condensation, a common side reaction.[4][6] By promoting a rapid and irreversible forward pathway, these activating groups kinetically disfavor retro-addition.

Q4: Can I use protecting groups to prevent retro-addition?

A4: Protecting groups are not typically used to directly prevent the retro-addition of the β-hydroxy sulfone intermediate itself. Instead, they are employed to protect other sensitive functional groups in the molecule from the basic or nucleophilic conditions of the reaction. The primary strategies for preventing retro-addition revolve around optimizing reaction conditions (temperature, base, solvent) and the choice of sulfone activating group to favor the forward reaction kinetics.

Troubleshooting Guide

This guide addresses common issues encountered during reactions that generate β-hydroxy sulfone intermediates.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Significant Retro-Addition: The reaction equilibrium favors the starting materials. This is often exacerbated by elevated temperatures.1a. Lower the Reaction Temperature: Perform the addition of the carbonyl compound at low temperatures (e.g., -78°C to -55°C) and maintain this temperature for the initial coupling phase.[7] Allow the reaction to warm to ambient temperature only after the initial adduct has had sufficient time to form and proceed to the next step. 1b. Use "Barbier-like" Conditions: Add the base to a pre-mixed solution of the sulfone and the aldehyde. This keeps the concentration of the free sulfone anion low, minimizing side reactions and favoring the immediate reaction with the carbonyl compound.[4]
2. Base-Sensitive Substrate: The aldehyde or ketone is sensitive to the strong base, leading to degradation or side reactions (e.g., aldol condensation).2a. Change the Sulfone Activating Group: Switch to a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. PT sulfones can be deprotonated first before the addition of a base-sensitive aldehyde, allowing for milder reaction conditions.[4] 2b. Select a Non-Nucleophilic, Hindered Base: Use bases like KHMDS or LHMDS, which are strong enough for deprotonation but are sterically hindered, reducing their propensity to attack the carbonyl group directly.
Inconsistent E/Z Selectivity 1. Reaction Conditions Favoring Both Transition States: The energy difference between the syn and anti addition transition states is small.1a. Modify the Base Cation and Solvent: For high E-selectivity, use potassium bases (e.g., KHMDS) in polar solvents (e.g., THF, DME). For higher Z-selectivity, lithium bases (e.g., LHMDS) in the presence of chelating agents like MgBr₂ can be effective.[4][6] 1b. Adjust Temperature: Low temperatures generally favor the kinetic product and can enhance selectivity.[6]
Formation of Self-Condensation Byproducts 1. Unstable Sulfone Anion: The metalated sulfone, particularly BT-sulfone, can react with another molecule of the starting sulfone.1a. Use PT-Sulfones: PT-sulfones are less prone to self-condensation.[4][6] 1b. Employ Barbier-like Conditions: As mentioned above, adding the base to the mixture of sulfone and aldehyde ensures the sulfone anion is trapped by the aldehyde as it is formed.[4]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the general effects of key parameters on the outcome of the Julia-Kocienski olefination, which is a primary reaction involving β-hydroxy sulfone intermediates. Optimizing these parameters is crucial to suppress retro-addition and maximize yield.

Table 1: Effect of Base and Solvent on Olefin Selectivity

BaseCounter-ionSolventTypical SelectivityRationale
KHMDSK⁺THF, DMEHigh E-selectivityLarger counter-ions and polar solvents favor an open transition state, leading to the anti-adduct which yields the E-alkene.[4]
LHMDSLi⁺THFModerate to low E-selectivitySmaller counter-ions can form chelates, leading to a closed transition state and potentially a mixture of adducts.[4]
LHMDS + MgBr₂Li⁺/Mg²⁺THFHigh Z-selectivityThe addition of a Lewis acid like MgBr₂ promotes chelation control, favoring the syn-adduct which leads to the Z-alkene.[6]
DBU-DMF, DMPUVariable, often Z-selectiveThe outcome is highly substrate-dependent; polar aprotic solvents can influence the transition state geometry.[6]

Table 2: Comparison of Common Sulfone Activating Groups

Activating GroupAbbreviationKey Features
Benzothiazol-2-ylBTWidely used, but prone to self-condensation. Requires Barbier-like conditions for optimal results.[4][5]
1-Phenyl-1H-tetrazol-5-ylPTMore stable anion than BT-sulfone, less prone to self-condensation. Allows for pre-deprotonation before adding base-sensitive aldehydes. Generally gives high E-selectivity.[4][5][6]
1-tert-Butyl-1H-tetrazol-5-ylTBTSimilar stability to PT-sulfones, reported to give improved E-selectivity in some cases.[5]
3,5-Bis(trifluoromethyl)phenylBTFPElectron-deficient aryl sulfone that can be used in some applications, but may be limited to aromatic aldehydes due to competing aldol reactions.[6]

Experimental Protocols

Protocol: General Procedure for Julia-Kocienski Olefination to Minimize Retro-Addition

This protocol is adapted from established procedures and optimized for high yield and selectivity, which inherently minimizes the impact of retro-addition.[7]

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone derivative (1.0 equiv)

  • Aldehyde or ketone (1.5 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv, as a solution in THF or solid)

  • Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Sulfone Solution: Dissolve the PT-sulfone (1.0 equiv) in anhydrous DME (to a concentration of approx. 0.25 M).

  • Cooling: Cool the solution to a low temperature, typically between -78°C and -55°C, using a dry ice/acetone or similar cooling bath.

  • Deprotonation: To the cooled sulfone solution, add the KHMDS solution (1.1 equiv) dropwise via syringe over 10-15 minutes. The solution will typically change color (e.g., to yellow-orange or dark brown).

  • Anion Formation: Stir the mixture at the low temperature for 30-70 minutes to ensure complete formation of the sulfone anion.

  • Carbonyl Addition: Add the aldehyde or ketone (1.5 equiv), either neat or as a solution in a small amount of anhydrous DME, dropwise to the cold reaction mixture over 5 minutes. A color change (e.g., to light yellow) is often observed.

  • Adduct Formation: Stir the reaction mixture at the low temperature for 1-2 hours. This step is critical for allowing the initial C-C bond formation to occur efficiently, trapping the intermediate before it can revert.

  • Warm and Quench: Remove the cooling bath and allow the reaction to warm to ambient temperature. Let it stir overnight (12-16 hours) to ensure the elimination is complete.

  • Workup: Quench the reaction by adding water. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

ReactionPathway Start Metalated Sulfone + Aldehyde/Ketone Intermediate β-Alkoxy Sulfone Intermediate Start->Intermediate C-C Bond Formation (Desired Addition) Product Desired Alkene Product Intermediate->Product Smiles Rearrangement & SO₂ Elimination (Productive Pathway) Retro Starting Materials (via Retro-Addition) Intermediate->Retro C-C Bond Cleavage (Unwanted Retro-Addition)

Caption: The kinetic competition between the productive forward pathway and the undesired retro-addition.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Product Yield Observed CheckTemp Was the reaction run at low temperature (e.g., <-50°C)? Start->CheckTemp LowerTemp ACTION: Lower temperature to -78°C for addition and initial stirring. CheckTemp->LowerTemp No CheckBase Is the sulfone a BT-derivative and/or is the aldehyde base-sensitive? CheckTemp->CheckBase Yes End Problem Resolved LowerTemp->End SwitchSulfone ACTION: Switch to a more stable PT-Sulfone. CheckBase->SwitchSulfone Yes Barbier ACTION: Use Barbier-like conditions (add base to sulfone/aldehyde mix). CheckBase->Barbier Yes CheckSelectivity Is E/Z selectivity poor? CheckBase->CheckSelectivity No SwitchSulfone->End Barbier->End OptimizeBase ACTION: Screen bases/solvents. Try KHMDS/THF for E-selectivity. Try LHMDS/MgBr₂ for Z-selectivity. CheckSelectivity->OptimizeBase Yes CheckSelectivity->End No OptimizeBase->End

Caption: A logical workflow for troubleshooting low yields in reactions susceptible to retro-addition.

References

Validation & Comparative

A Comparative Guide to the Reactivity of p-Chlorophenyl Chloromethyl Sulfone and Benzothiazole Sulfones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of p-Chlorophenyl chloromethyl sulfone and benzothiazole sulfones, two classes of compounds with significant applications in chemical biology and drug development. This document aims to furnish researchers with the necessary information to select the appropriate sulfone-based reagent for their specific applications, such as bioconjugation, sensor development, and prodrug design.

Introduction

Sulfone-containing molecules are of paramount importance in medicinal chemistry and chemical biology due to their unique chemical properties and biological activities.[1][2] Among these, electrophilic sulfones that can react with nucleophiles, particularly thiols, are valuable tools for protein modification and the development of targeted therapeutics.[3][4] This guide focuses on a comparative evaluation of two such classes of sulfones: this compound and benzothiazole sulfones.

This compound belongs to the class of α-halomethyl sulfones. The presence of the strongly electron-withdrawing sulfonyl group and the chlorine atom on the same carbon renders the methylene group highly electrophilic and susceptible to nucleophilic substitution.[5]

Benzothiazole sulfones , on the other hand, are heterocyclic sulfones that have been extensively utilized as selective thiol-blocking reagents and in the design of fluorescent probes for reactive sulfur species.[6][7] Their reactivity stems from the susceptibility of the benzothiazole ring to nucleophilic aromatic substitution, where the sulfone moiety acts as a leaving group.[4][8]

Comparative Reactivity and Mechanistic Insights

The reactivity of these two classes of sulfones towards nucleophiles, particularly thiols, proceeds through different mechanisms, which dictates their specificity and reaction kinetics.

  • This compound reacts with nucleophiles via a classical SN2 (nucleophilic bimolecular substitution) mechanism. The nucleophile attacks the electrophilic methylene carbon, displacing the chloride ion as the leaving group. The reaction rate is influenced by the nucleophilicity of the attacking species and the steric hindrance around the reaction center.

  • Benzothiazole sulfones react with thiols through a nucleophilic aromatic substitution (SNAr) mechanism. The thiol attacks the electron-deficient C-2 position of the benzothiazole ring, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of a sulfinate anion.[4][6] This class of reagents has demonstrated high selectivity for thiols over other biological nucleophiles.[3]

Quantitative Data Summary

FeatureThis compoundBenzothiazole Sulfones (e.g., MSBT)
Reaction Mechanism SN2Nucleophilic Aromatic Substitution (SNAr)
Primary Electrophilic Center Methylene carbon of the chloromethyl groupC-2 position of the benzothiazole ring
Leaving Group Chloride (Cl⁻)Sulfinate (RSO₂⁻)
Typical Nucleophiles Thiols, amines, alkoxidesPrimarily thiols
Reported Reactivity Generally reactive towards strong nucleophilesHigh reactivity and selectivity towards thiols.[8][9]
Reaction with Protein Thiols (k) Data not available~0.3 M⁻¹s⁻¹ (for MSBTA with AhpC-SH at pH 7.5)[3]

MSBT: Methylsulfonyl benzothiazole MSBTA: Carboxylic acid form of MSBT

Experimental Protocols

General Protocol for Evaluating Thiol Reactivity

This protocol describes a general method for comparing the reactivity of sulfone-based electrophiles with a model thiol compound, such as N-acetylcysteine, using UV-Vis spectrophotometry or HPLC.

Materials:

  • This compound

  • Benzothiazole sulfone (e.g., Methylsulfonyl benzothiazole - MSBT)

  • N-acetylcysteine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as a co-solvent

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in ACN or DMF.

    • Prepare a 10 mM stock solution of the benzothiazole sulfone in ACN or DMF.

    • Prepare a 100 mM stock solution of N-acetylcysteine in PBS (pH 7.4). Prepare fresh daily.

  • Reaction Setup:

    • In a quartz cuvette (for spectrophotometry) or a reaction vial (for HPLC), add PBS (pH 7.4) to a final volume of 1 mL.

    • Add the sulfone stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding the N-acetylcysteine stock solution to a final concentration of 1 mM.

  • Monitoring the Reaction:

    • UV-Vis Spectrophotometry: If the product of the reaction has a distinct UV-Vis absorbance profile compared to the reactants, monitor the change in absorbance at the appropriate wavelength over time.

    • HPLC: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), quench a small aliquot of the reaction mixture with an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in ACN). Analyze the quenched samples by reverse-phase HPLC to determine the consumption of the starting materials and the formation of the product.

  • Data Analysis:

    • Plot the concentration of the sulfone compound versus time.

    • From the initial rates of the reaction, determine the pseudo-first-order rate constant (k') by fitting the data to an exponential decay curve.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the thiol (k = k' / [Thiol]).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative reactivity study.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result stock_pccs Stock Solution p-Chlorophenyl chloromethyl sulfone reaction_pccs Reaction Mixture (Sulfone + NAC in PBS) stock_pccs->reaction_pccs stock_bts Stock Solution Benzothiazole sulfone reaction_bts Reaction Mixture (Sulfone + NAC in PBS) stock_bts->reaction_bts stock_nac Stock Solution N-acetylcysteine stock_nac->reaction_pccs stock_nac->reaction_bts monitoring Time-course Monitoring (UV-Vis or HPLC) reaction_pccs->monitoring reaction_bts->monitoring data_analysis Data Analysis (Rate Constant Calculation) monitoring->data_analysis

Caption: Experimental workflow for comparing sulfone reactivity.

Signaling Pathway and Logical Relationships

The reaction of benzothiazole sulfones with thiols is a key step in many biological sensing applications. The following diagram illustrates the logical relationship in the design of a fluorescent sensor based on a benzothiazole sulfone.

signaling_pathway bts_probe Benzothiazole Sulfone -Fluorophore Conjugate (Non-fluorescent) intermediate Thiol-Adduct Intermediate bts_probe->intermediate Nucleophilic Attack thiol Biothiol (e.g., Cysteine) thiol->intermediate sulfinate Sulfinate Leaving Group intermediate->sulfinate Elimination fluorophore Released Fluorophore (Fluorescent) intermediate->fluorophore Release

Caption: Thiol detection using a benzothiazole sulfone probe.

Conclusion

Both this compound and benzothiazole sulfones are valuable electrophilic reagents for targeting nucleophiles. The choice between these two classes of compounds will depend on the specific application. This compound is expected to be a more general electrophile, reacting with a broader range of nucleophiles via an SN2 mechanism. In contrast, benzothiazole sulfones have been shown to exhibit high selectivity for thiols, reacting through a nucleophilic aromatic substitution mechanism.[3][6] This selectivity makes them particularly well-suited for applications in complex biological systems where specific labeling of cysteine residues is desired. The provided experimental protocol offers a framework for researchers to directly compare the reactivity of these and other sulfone-based compounds in their own laboratories.

References

A Comparative Guide to Reaction Monitoring: LC-MS Analysis of p-Chlorophenyl Chloromethyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the precise monitoring of reaction progress is paramount to ensure optimal yield, purity, and safety. For reactions involving highly reactive electrophiles such as p-chlorophenyl chloromethyl sulfone, real-time analysis is crucial for understanding reaction kinetics and identifying potential side products. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques—Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the progress of a representative nucleophilic substitution reaction.

The Reaction: Nucleophilic Substitution on this compound

This compound is a versatile building block in organic synthesis, readily undergoing nucleophilic substitution at the chloromethyl group. A typical reaction involves the displacement of the chloride ion by a nucleophile (Nu-), such as an amine or a thiol, to form a new carbon-nucleophile bond. The progress of this reaction can be monitored by measuring the decrease in the concentration of the starting material, this compound, and the concurrent increase in the product concentration.

Comparison of Analytical Techniques for Reaction Monitoring

The choice of analytical technique for reaction monitoring depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the reacting species. Below is a comparative overview of LC-MS, TLC, and NMR for this purpose.

ParameterLC-MSTLCNMR Spectroscopy
Principle Separation by chromatography followed by mass-to-charge ratio detection.Separation based on differential partitioning between a stationary and a mobile phase.Detection of nuclear spin transitions in a magnetic field.
Selectivity Very High (separation and mass detection)Low to ModerateHigh (distinct signals for different protons/carbons)
Sensitivity (LOD) Low ng/mL to pg/mLHigh ng to µg rangeµg/mL to mg/mL range
Quantification Excellent (with appropriate standards)Semi-quantitative to Quantitative (with densitometry)Excellent (with internal standard)
Analysis Time 5-15 minutes per sample15-30 minutes per plate (multiple samples)1-10 minutes per sample
Sample Prep Dilution, filtrationDirect spotting of reaction aliquotDilution in deuterated solvent
Information Molecular weight and structural fragmentsRetention factor (Rf)Detailed structural information
Cost High (instrumentation and maintenance)Very LowHigh (instrumentation and cryogens)

Experimental Protocols

LC-MS Analysis

This protocol provides a robust method for the quantitative analysis of this compound and its reaction products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions (ESI in Positive Mode):

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target compounds. For this compound (C₇H₆Cl₂O₂S, MW: 225.09 g/mol ), monitor the [M+H]⁺ ion at m/z 225.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points.

  • Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile (e.g., 990 µL) to stop the reaction and precipitate any salts.

  • Vortex the sample and centrifuge to pellet any solids.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Alternative Method 1: Thin-Layer Chromatography (TLC)

Procedure:

  • Spot a small amount of the reaction mixture onto a silica gel TLC plate alongside spots of the starting material and, if available, the pure product.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light or by staining.

  • Monitor the disappearance of the starting material spot and the appearance of the product spot over time.

Alternative Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Withdraw an aliquot from the reaction mixture.

  • Quench the reaction and dilute the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Monitor the reaction by observing the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the reaction monitoring process using the different analytical techniques.

reaction_monitoring_workflow cluster_reaction Chemical Reaction cluster_analysis Analytical Monitoring cluster_data Data Interpretation cluster_outcome Decision Making start Start Reaction (this compound + Nucleophile) sampling Take Aliquots at Time Intervals start->sampling lcms LC-MS Analysis sampling->lcms tlc TLC Analysis sampling->tlc nmr NMR Analysis sampling->nmr quant Quantitative Data (Concentration vs. Time) lcms->quant qual Qualitative Assessment (Spot Intensity) tlc->qual struct Structural Confirmation & Quantification nmr->struct decision Determine Reaction Endpoint Optimize Conditions quant->decision qual->decision struct->decision

Caption: Workflow for monitoring a chemical reaction using LC-MS, TLC, and NMR.

Signaling Pathway of Analysis

The decision-making process for choosing an analytical technique can be visualized as follows:

analysis_decision_pathway cluster_need Analytical Need cluster_options Available Techniques cluster_criteria Selection Criteria cluster_choice Optimal Choice need Need for Reaction Monitoring lcms LC-MS need->lcms tlc TLC need->tlc nmr NMR need->nmr quant High Sensitivity & Quantitation lcms->quant speed Rapid Qualitative Screening tlc->speed structure Detailed Structural Information nmr->structure choice_lcms Choose LC-MS quant->choice_lcms choice_tlc Choose TLC speed->choice_tlc choice_nmr Choose NMR structure->choice_nmr

Caption: Decision pathway for selecting an analytical technique for reaction monitoring.

Conclusion

For the monitoring of reactions involving this compound, LC-MS emerges as the superior technique when high sensitivity, selectivity, and accurate quantification are required. Its ability to separate complex mixtures and provide mass information makes it invaluable for identifying unexpected byproducts and ensuring the purity of the final product.

TLC serves as a rapid, low-cost, and convenient method for qualitative or semi-quantitative monitoring, making it ideal for quick checks of reaction progress, especially in a high-throughput screening environment.

NMR spectroscopy , while less sensitive than LC-MS, offers unparalleled structural information, making it an excellent tool for mechanistic studies and for confirming the identity of reactants and products without the need for extensive method development.

Ultimately, the choice of technique will be dictated by the specific goals of the analysis, available resources, and the stage of the drug development process. In many cases, a combination of these techniques provides the most comprehensive understanding of the chemical transformation.

A Comparative Guide to the Efficacy of p-Chlorophenyl Chloromethyl Sulfone and Alternative Reagents in trans-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis of alkenes is a foundational challenge. The trans or E-isomer is a common structural motif in biologically active molecules, making its controlled synthesis a critical objective. This guide provides a comparative analysis of p-Chlorophenyl chloromethyl sulfone, utilized in the Ramberg-Bäcklund reaction, against other prominent methods for trans-alkene synthesis, including the Julia-Kocienski Olefination, the Horner-Wadsworth-Emmons (HWE) reaction, and the Wittig reaction.

Introduction to Alkene Synthesis Methodologies

The synthesis of a carbon-carbon double bond with specific stereochemistry can be achieved through various olefination reactions. These methods typically involve the coupling of two carbonyl compounds or a carbonyl compound with a stabilized carbanion. The choice of reaction is often dictated by the desired stereoselectivity, substrate scope, functional group tolerance, and reaction conditions.

  • Ramberg-Bäcklund Reaction: This reaction converts an α-halosulfone into an alkene through treatment with a base, resulting in the extrusion of sulfur dioxide.[1][2] The use of reagents like this compound falls under this category. The stereochemical outcome can be influenced by the strength of the base used, with strong bases generally favoring the formation of E-alkenes.[3][4]

  • Julia-Kocienski Olefination: A modification of the classic Julia olefination, this method is renowned for its excellent E-selectivity.[5][6][7] It involves the reaction of a metalated heteroaryl alkyl sulfone (often a tetrazole derivative) with an aldehyde or ketone.[5][7][8] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[9]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method that employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone.[10][11] It is a reliable method for producing E-alkenes with high stereoselectivity, particularly with stabilized phosphonates.[10][12][13]

  • Wittig Reaction: One of the most well-known olefination methods, the Wittig reaction utilizes a phosphonium ylide.[14][15][16] The stereochemical outcome is highly dependent on the nature of the ylide; stabilized ylides typically yield E-alkenes, while unstabilized ylides favor the formation of Z-alkenes.[14][17] The Schlosser modification can be employed to achieve high E-selectivity with unstabilized ylides.[14]

Comparative Performance Data

The efficacy of these methods in synthesizing trans-alkenes can be evaluated based on their typical stereoselectivity and yields. The following tables summarize quantitative data derived from literature examples.

Table 1: Stereoselectivity Comparison for Disubstituted Alkenes

Reaction MethodReagent TypeTypical SubstrateTypical E:Z RatioReference
Ramberg-Bäcklund α-halosulfoneDibenzyl sulfone>95:5 (with strong base)[18]
Julia-Kocienski 1-phenyl-1H-tetrazol-5-yl sulfoneAldehydes>98:2[5]
Horner-Wadsworth-Emmons Stabilized phosphonate esterAldehydes>95:5[10][12]
Wittig (Schlosser Mod.) Non-stabilized phosphonium ylideAldehydes>99:1[14]
Wittig (Stabilized Ylide) Stabilized phosphonium ylideAldehydes>95:5[17]

Table 2: Yield Comparison

Reaction MethodTypical Yield RangeNotesReference
Ramberg-Bäcklund 60-90%Can be sensitive to substrate structure.[2]
Julia-Kocienski 75-95%Generally high yielding and reliable.[9]
Horner-Wadsworth-Emmons 80-98%Byproduct is water-soluble, simplifying purification.[10]
Wittig Reaction 70-95%Purification can be complicated by triphenylphosphine oxide byproduct.[19]

Visualized Workflows and Mechanisms

To better understand the logical flow and mechanisms of these reactions, the following diagrams are provided.

G General Workflow for trans-Alkene Synthesis cluster_RB Ramberg-Bäcklund cluster_JK Julia-Kocienski cluster_HWE Horner-Wadsworth-Emmons cluster_Wittig Wittig A1 α-halosulfone (e.g., from p-Chlorophenyl chloromethyl sulfone) C1 trans-Alkene A1->C1 Extrusion of SO2 B1 Base (e.g., KOH) A2 Heteroaryl sulfone D2 trans-Alkene A2->D2 One-pot B2 Aldehyde/Ketone B2->D2 One-pot C2 Base (e.g., KHMDS) C2->D2 One-pot A3 Phosphonate ester D3 trans-Alkene A3->D3 B3 Aldehyde/Ketone B3->D3 C3 Base (e.g., NaH) C3->D3 A4 Phosphonium ylide C4 trans-Alkene A4->C4 B4 Aldehyde/Ketone B4->C4

Caption: Comparative workflow for major trans-alkene synthesis methodologies.

RambergBaecklund Mechanism of the Ramberg-Bäcklund Reaction start α-halosulfone carbanion Carbanion Intermediate start->carbanion + Base - H+ episulfone Thiirane dioxide (Episulfone) carbanion->episulfone Intramolecular Nucleophilic Substitution - Halide product Alkene + SO2 episulfone->product Cheletropic Extrusion

Caption: Key steps in the Ramberg-Bäcklund reaction mechanism.[1][18]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each key reaction.

Protocol 1: Ramberg-Bäcklund Reaction using an α-halosulfone

This protocol is a generalized procedure based on the Meyers' modification, which allows for in-situ generation of the α-halosulfone.

  • Reagents: Dibenzyl sulfone (1.0 eq), potassium tert-butoxide (t-BuOK, 2.5 eq), carbon tetrachloride (CCl4).

  • Setup: To a stirred solution of dibenzyl sulfone in a suitable solvent mixture like tert-butanol and dichloromethane at room temperature, add carbon tetrachloride.

  • Reaction: Add potassium tert-butoxide portion-wise to the mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the trans-stilbene. Strong bases like t-BuOK tend to favor the formation of the E-alkene.[3]

Protocol 2: Julia-Kocienski Olefination

This protocol describes the synthesis of a trans-alkene from an aldehyde and a sulfone.

  • Reagents: 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfone (1.1 eq), aldehyde (1.0 eq), potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq), tetrahydrofuran (THF).

  • Setup: Dissolve the TBT sulfone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Reaction: Add KHMDS dropwise to the cooled solution and stir for 30 minutes to generate the carbanion. Then, add a solution of the aldehyde in THF dropwise. Allow the reaction to stir at -78 °C for a specified time (e.g., 1-3 hours) before gradually warming to room temperature.

  • Monitoring: Monitor the consumption of the aldehyde by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the pure trans-alkene. The use of TBT or similar PT-sulfones is known to significantly improve the trans-stereoselectivity.[7]

Protocol 3: Horner-Wadsworth-Emmons Reaction

This is a standard procedure for generating an E-α,β-unsaturated ester.

  • Reagents: Aldehyde (1.0 eq), triethyl phosphonoacetate (1.1 eq), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), anhydrous THF.

  • Setup: In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C.

  • Reaction: Add the triethyl phosphonoacetate dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. Cool the resulting solution back to 0 °C and add the aldehyde dropwise. The reaction is then stirred at room temperature until completion.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by adding water. Extract the aqueous layer with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to give the E-alkene. The phosphonate byproduct is water-soluble and easily removed during the aqueous workup.[10]

Conclusion

While this compound, via the Ramberg-Bäcklund reaction, provides a viable route to trans-alkenes, its stereoselectivity can be highly dependent on the specific substrate and reaction conditions, particularly the choice of base.[3][18] For applications demanding the highest levels of E-selectivity and broad functional group compatibility, the Julia-Kocienski Olefination and the Horner-Wadsworth-Emmons reaction are often superior alternatives.[9][10] The Julia-Kocienski reaction is particularly powerful for complex molecule synthesis due to its mild conditions and high stereocontrol.[5][9] The HWE reaction offers the practical advantage of an easily removable, water-soluble byproduct, simplifying product purification.[10] The Wittig reaction remains a cornerstone of olefination chemistry, but achieving high E-selectivity often requires the use of stabilized ylides or specific modifications like the Schlosser protocol.[14][17] The selection of the optimal method will ultimately depend on the specific structural requirements of the target molecule, the available starting materials, and the desired process efficiency.

References

A Researcher's Guide to Olefination Reactions: Alternatives to p-Chlorophenyl Chloromethyl Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the Julia-Lythgoe olefination, often employing reagents like p-chlorophenyl chloromethyl sulfone, has been a staple for the synthesis of alkenes. However, this classical method suffers from significant drawbacks, including a multi-step procedure and the use of harsh reducing agents like sodium amalgam. Modern synthetic chemistry has evolved, offering a suite of more efficient, stereoselective, and user-friendly alternatives. This guide provides a comparative overview of the leading modern olefination techniques that have supplanted the classical Julia reaction, complete with experimental data and protocols to aid researchers in selecting the optimal method for their synthetic challenges.

The Modern Successor: The Julia-Kocienski Olefination

The most direct evolution of the classical method is the Julia-Kocienski olefination. This modified, one-pot procedure replaces the simple phenyl sulfone with an electron-deficient heteroaryl sulfone.[1] This clever modification facilitates a spontaneous Smiles rearrangement followed by sulfur dioxide extrusion, eliminating the need for a separate, harsh reduction step.[2] The reaction is renowned for its operational simplicity, mild conditions, and, typically, high E-selectivity.[3]

Several heteroaryl activating groups have been developed, with the most common being benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1-tert-butyl-1H-tetrazol-5-yl (TBT).[1][4] The choice of activator can influence stereoselectivity and reaction efficiency.[5]

Comparative Performance of Julia-Kocienski Activating Groups

The following table summarizes the performance of different sulfone reagents in the reaction with isovaleraldehyde, demonstrating the high E-selectivity characteristic of the reaction.

Sulfone Reagent (R-SO₂Het)BaseSolventYield (%)E:Z Ratio
R = n-Bu, Het = BTLiHMDSTHF85>98:2
R = n-Bu, Het = PTKHMDSDME91>98:2
R = n-Bu, Het = TBTNaHMDSTHF89>98:2
R = n-Bu, Het = PyridylKHMDSToluene7810:90

Data compiled from representative procedures. Yields and ratios are substrate-dependent. The pyridyl sulfone is a notable exception, providing high Z-selectivity.[5]

General Experimental Protocol: Julia-Kocienski Olefination
  • Preparation: To a stirred solution of the heteroaryl alkyl sulfone (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

  • Deprotonation & Addition: Add a solution of a strong, non-nucleophilic base such as KHMDS or LiHMDS (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour and then warm slowly to room temperature, monitoring by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the alkene.

Julia-Kocienski Olefination Mechanism

G start Aldehyde (R'CHO) + Metalated Sulfone (R-CH⁻-SO₂Het) adduct β-Alkoxy Sulfone Adduct (Intermediate) start->adduct Nucleophilic Addition spiro Spirocyclic Intermediate adduct->spiro Smiles Rearrangement rearranged Rearranged Sulfinate spiro->rearranged product Alkene (R-CH=CH-R') + SO₂ + HetO⁻ rearranged->product β-Elimination

Caption: Mechanism of the Julia-Kocienski Olefination.

Key Alternatives: Silicon and Phosphorus-Based Methods

While the Julia-Kocienski reaction is a powerful tool, other methods offer unique advantages, particularly in controlling stereochemistry or simplifying purification.

A. The Peterson Olefination

The Peterson olefination utilizes α-silyl carbanions, which react with carbonyls to form a β-hydroxysilane intermediate. The key advantage of this method is its divergent stereoselectivity depending on the elimination conditions.[6] This provides the researcher with precise control over the geometry of the resulting alkene from a single intermediate.[1]

  • Basic Conditions: A base-mediated, syn-elimination yields the (Z)-alkene.

  • Acidic Conditions: An acid-catalyzed, anti-elimination yields the (E)-alkene.[1]

Comparative Performance of Peterson Olefination Conditions
Substrate (Aldehyde)Silyl CarbanionElimination ConditionYield (%)E:Z Ratio
BenzaldehydePh-CH-SiMe₃KH (Base)925:95
BenzaldehydePh-CH-SiMe₃H₂SO₄ (Acid)8897:3
Cyclohexanecarboxaldehyden-Pr-CH-SiMe₃KH (Base)8510:90
Cyclohexanecarboxaldehyden-Pr-CH-SiMe₃BF₃·OEt₂ (Acid)8195:5

Data compiled from representative procedures in literature. Stereochemical outcome is highly dependent on the separation of diastereomeric β-hydroxysilane intermediates.

General Experimental Protocol: Peterson Olefination (Two-Step)
  • Adduct Formation: Generate the α-silyl carbanion by deprotonating the α-silylalkane with a strong base (e.g., n-BuLi) at low temperature (-78 °C). Add the carbonyl compound and stir for 1-2 hours to form the β-hydroxysilane. Quench and purify the intermediate.

  • Elimination (Base-Mediated for Z-Alkene): Dissolve the purified β-hydroxysilane in THF and add a base such as potassium hydride (KH). Warm the mixture to room temperature or reflux until the reaction is complete.

  • Elimination (Acid-Mediated for E-Alkene): Dissolve the purified β-hydroxysilane in a solvent like dichloromethane and treat with a Brønsted or Lewis acid (e.g., H₂SO₄, BF₃·OEt₂) at 0 °C to room temperature.

  • Workup and Purification: After the reaction is complete, perform a standard aqueous workup and purify the resulting alkene by column chromatography.

Peterson Olefination Mechanism

G start Aldehyde + α-Silyl Carbanion intermediate β-Hydroxysilane Intermediate start->intermediate Addition base_path Base (e.g., KH) intermediate->base_path syn-elimination acid_path Acid (e.g., H₂SO₄) intermediate->acid_path anti-elimination oxasiletanide Oxasiletanide base_path->oxasiletanide z_alkene Z-Alkene oxasiletanide->z_alkene silanol Protonated Intermediate acid_path->silanol e_alkene E-Alkene silanol->e_alkene

Caption: Divergent stereochemical pathways of the Peterson Olefination.

B. The Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions.[7] Its primary advantages are the generally high preference for (E)-alkene formation and the easy removal of the dialkyl phosphate byproduct by simple aqueous extraction.[7] This simplifies purification considerably compared to the triphenylphosphine oxide generated in the Wittig reaction. The Still-Gennari modification allows for the selective synthesis of (Z)-alkenes.

Performance of the Horner-Wadsworth-Emmons Reaction
AldehydePhosphonate ReagentBaseYield (%)E:Z Ratio
4-NitrobenzaldehydeTriethyl phosphonoacetateNaH95>99:1
HeptanalTriethyl phosphonoacetateK₂CO₃8895:5
BenzaldehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate*KHMDS, 18-crown-6865:95

*Still-Gennari conditions for Z-selectivity.

General Experimental Protocol: Horner-Wadsworth-Emmons Olefination
  • Carbanion Formation: To a suspension of a base (e.g., NaH, 1.1 equiv) in an anhydrous solvent like THF at 0 °C, add the phosphonate reagent (1.1 equiv) dropwise. Allow the mixture to stir for 30-60 minutes until hydrogen evolution ceases.

  • Addition: Add the aldehyde or ketone (1.0 equiv) to the solution of the phosphonate carbanion at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-12 hours).

  • Workup and Purification: Quench the reaction with water. Extract with an organic solvent, wash the combined organic layers with water and brine to remove the phosphate byproduct, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography.

Summary and Recommendations

Choosing the right olefination strategy is critical for the success of a synthetic campaign. The classical Julia-Lythgoe reaction has been largely superseded by more reliable and convenient methods.

At-a-Glance Comparison of Modern Olefination Methods
FeatureJulia-Kocienski OlefinationPeterson OlefinationHorner-Wadsworth-Emmons
Reagent Type Heteroaryl Sulfoneα-Silyl CarbanionPhosphonate Carbanion
Primary Selectivity High E-selectivity (most variants)Tunable (E or Z)High E-selectivity (standard)
Key Advantage One-pot, mild conditions, good functional group tolerance.[3]Complete control over stereochemistry via workup conditions.[6]Excellent E-selectivity and easy byproduct removal.[7]
Key Consideration Synthesis of sulfone reagent may be required.Requires isolation of β-hydroxysilane for best selectivity.Still-Gennari modification needed for Z-alkenes.
Byproduct SO₂, Heteroaryl oxideSiloxane (e.g., Me₃Si-O-SiMe₃)Water-soluble dialkyl phosphate
Recommendations for Researchers:
  • For reliable and high-throughput synthesis of (E)-alkenes , the Julia-Kocienski and standard Horner-Wadsworth-Emmons reactions are excellent first choices due to their operational simplicity and high selectivity.

  • When precise control over alkene geometry is paramount and both (E) and (Z) isomers are desired from a common intermediate, the Peterson olefination is unparalleled.

  • For the synthesis of (Z)-alkenes , the Still-Gennari modification of the HWE reaction or specific Julia-Kocienski reagents (e.g., pyridyl sulfones) should be considered.

  • For the methylenation of sensitive substrates, including esters and amides, the Tebbe olefination remains a powerful, albeit specialized, alternative.[8]

References

A Comparative Guide to the Mechanistic Nuances of the Modified Julia Olefination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon double bonds is a cornerstone of organic synthesis. The Julia olefination has long been a reliable tool for this transformation, and its modified versions, particularly the Julia-Kocienski olefination, have introduced significant improvements in efficiency and stereoselectivity. This guide provides a comprehensive comparison of the classical and modified Julia olefination reactions, supported by mechanistic insights, experimental data, and detailed protocols.

Mechanistic Divergence: A Tale of Two Pathways

The classical Julia-Lythgoe olefination and the modified Julia-Kocienski olefination, while both yielding alkenes from sulfones and carbonyl compounds, proceed through distinct mechanistic pathways. This divergence in mechanism is the primary determinant of their differing performance characteristics, including stereoselectivity and reaction conditions.

The classical Julia-Lythgoe olefination is a multi-step process.[1][2] It begins with the deprotonation of a phenyl sulfone, followed by nucleophilic addition to an aldehyde or ketone to form a β-alkoxy sulfone. This intermediate is then typically acylated, and the resulting β-acyloxy sulfone is subjected to reductive elimination, often using sodium amalgam or samarium(II) iodide, to furnish the alkene.[1][3] A key feature of the classical pathway is the formation of a radical intermediate during the reductive elimination step. This intermediate can equilibrate to the more thermodynamically stable trans-alkene, which generally results in high E-selectivity, irrespective of the stereochemistry of the β-acyloxy sulfone intermediate.[4]

In contrast, the modified Julia olefination , most notably the Julia-Kocienski variant, operates via a more streamlined, often one-pot, procedure.[2][5] This modification employs heteroaryl sulfones, such as benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfones.[5] The key mechanistic difference lies in the fate of the initially formed β-alkoxy sulfone intermediate. Instead of requiring a separate reduction step, this intermediate undergoes a spontaneous intramolecular rearrangement known as the Smiles rearrangement.[4] This rearrangement is followed by the elimination of sulfur dioxide and the heteroaryl leaving group to directly afford the alkene.[2] The stereochemical outcome of the modified Julia olefination is therefore determined by the kinetically controlled addition of the metalated sulfone to the carbonyl compound.[4]

At a Glance: Classical vs. Modified Julia Olefination

FeatureClassical Julia-Lythgoe OlefinationModified Julia-Kocienski Olefination
Sulfone Reagent Phenyl sulfonesHeteroaryl sulfones (e.g., BT, PT)
Key Mechanistic Step Reductive elimination of a β-acyloxy sulfoneSmiles rearrangement and subsequent elimination
Stereoselectivity Generally high E-selectivity (thermodynamically controlled)Tunable E/Z selectivity (kinetically controlled)
Procedure Typically a two-pot procedureOften a one-pot procedure
Reducing Agent Required (e.g., Na/Hg, SmI2)Not required
Substrate Scope Broad, but sensitive to reducible functional groupsBroad, with good functional group tolerance

Performance Data: A Quantitative Comparison

The choice between the classical and modified Julia olefination often comes down to the desired stereochemical outcome and reaction efficiency. The following table summarizes representative data on the performance of the modified Julia-Kocienski olefination using different heteroaryl sulfones, bases, and solvents.

Table 1: Performance of Modified Julia Olefination with 3-phenylpropanal

SulfoneBaseSolventYield (%)E/Z Ratio
BT-SO2RLiHMDSTHF8588:12
BT-SO2RNaHMDSTHF8291:9
BT-SO2RKHMDSTHF7893:7
PT-SO2RLiHMDSTHF89>98:2
PT-SO2RNaHMDSTHF87>98:2
PT-SO2RKHMDSTHF91>98:2
BT-SO2RKHMDSDME7595:5
PT-SO2RKHMDSDME92>98:2
BT-SO2RKHMDSToluene7196:4
PT-SO2RKHMDSToluene88>98:2

Data sourced from the Organic Chemistry Portal.[6]

As the data indicates, the Julia-Kocienski olefination, particularly with the PT-sulfone, consistently delivers high yields and excellent E-selectivity. The choice of base and solvent can also modulate the outcome.

While comprehensive tabulated data for the classical Julia-Lythgoe olefination is less readily available in a single source, it is widely reported to provide high E-selectivity, often exceeding 95:5, for a broad range of substrates due to the thermodynamic equilibration of the radical intermediate.[7] However, the yields can be more variable and the requirement for a stoichiometric amount of a reducing agent can be a drawback.

Experimental Protocols: A Step-by-Step Guide

Classical Julia-Lythgoe Olefination (General Procedure)

Step 1: Formation of the β-acetoxy sulfone

  • To a solution of the phenyl sulfone in anhydrous tetrahydrofuran (THF) at -78 °C is added a strong base, such as n-butyllithium, dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes.

  • A solution of the aldehyde or ketone in anhydrous THF is added dropwise.

  • The reaction mixture is stirred for 1-2 hours at -78 °C.

  • Acetic anhydride is added to the reaction mixture, and it is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reductive elimination

  • The purified β-acetoxy sulfone is dissolved in a suitable solvent, such as methanol or THF.

  • Sodium amalgam (typically 5-6% Na) is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred vigorously until the starting material is consumed (as monitored by TLC).

  • The reaction mixture is filtered to remove the mercury, and the filtrate is concentrated.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired alkene.

Modified Julia-Kocienski Olefination (Representative Protocol)
  • To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone in anhydrous dimethoxyethane (DME) at -70 °C under an inert atmosphere is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) in DME dropwise.

  • The resulting mixture is stirred at -70 °C for 1 hour.

  • The aldehyde is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • The reaction is quenched with water and the mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the alkene.

Visualizing the Mechanisms

To further elucidate the mechanistic differences, the following diagrams illustrate the key steps in both the classical and modified Julia olefination pathways.

classical_julia cluster_step1 Step 1: Adduct Formation & Acylation cluster_step2 Step 2: Reductive Elimination PhenylSulfone Phenyl Sulfone AlkoxySulfone β-Alkoxy Sulfone PhenylSulfone->AlkoxySulfone 1. Deprotonation 2. Addition Aldehyde Aldehyde/Ketone Aldehyde->AlkoxySulfone Base Base AcetoxySulfone β-Acetoxy Sulfone AlkoxySulfone->AcetoxySulfone Acylation Acylation (e.g., Ac₂O) Reducer Reducer (e.g., Na/Hg) Radical Radical Intermediate AcetoxySulfone->Radical Alkene Alkene (E-isomer favored) Radical->Alkene Equilibration & Protonation

Caption: Reaction pathway of the classical Julia-Lythgoe olefination.

modified_julia cluster_onepot One-Pot Procedure HeteroarylSulfone Heteroaryl Sulfone (e.g., PT-Sulfone) AlkoxySulfone β-Alkoxy Sulfone HeteroarylSulfone->AlkoxySulfone 1. Deprotonation 2. Addition Aldehyde Aldehyde/Ketone Aldehyde->AlkoxySulfone Base Base RearrangedIntermediate Rearranged Intermediate AlkoxySulfone->RearrangedIntermediate Spontaneous Smiles Smiles Rearrangement Alkene Alkene RearrangedIntermediate->Alkene (-SO₂, -Het-O⁻) Elimination Elimination

Caption: Reaction pathway of the modified Julia-Kocienski olefination.

Conclusion

The modified Julia olefination, particularly the Julia-Kocienski variant, represents a significant advancement over the classical Julia-Lythgoe olefination. Its one-pot nature, milder reaction conditions, and the ability to tune the stereochemical outcome by judicious choice of reagents and conditions make it a powerful and versatile tool in modern organic synthesis. While the classical method remains a reliable route to E-alkenes, the modified versions offer greater flexibility and efficiency, particularly for complex molecule synthesis where functional group tolerance and procedural simplicity are paramount. The choice between these methods will ultimately depend on the specific synthetic target and the desired stereochemical purity of the final product.

References

Comparative analysis of different heteroaryl sulfones in olefination reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Julia-Kocienski olefination has become a cornerstone in the stereoselective synthesis of alkenes, offering a powerful alternative to traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions. The choice of the heteroaryl sulfone activating group is critical, directly influencing the yield, stereoselectivity (E/Z ratio), and substrate scope of the reaction. This guide provides a comparative analysis of the most commonly employed heteroaryl sulfones, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.

Performance Comparison of Key Heteroaryl Sulfones

The olefination reaction's outcome is highly dependent on the nature of the heteroaryl sulfone. The four most prominent activating groups are benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), 2-pyridyl (PYR), and 1-tert-butyl-1H-tetrazol-5-yl (TBT). Their performance is summarized below.

Heteroaryl SulfonePrimary StereoselectivityKey AdvantagesCommon Applications
Benzothiazol-2-yl (BT) E-selectiveHigh yielding for a wide range of substrates.[1][2]General synthesis of E-alkenes.
1-Phenyl-1H-tetrazol-5-yl (PT) High E-selectivityOften provides higher E-selectivity than BT sulfones.[3] Less prone to self-condensation.[3]Synthesis of highly pure E-alkenes, particularly from aldehydes.
2-Pyridyl (PYR) High Z-selectivityExcellent for the synthesis of Z-alkenes.[3]Stereoselective synthesis of Z-disubstituted alkenes.
1-tert-Butyl-1H-tetrazol-5-yl (TBT) Z-selectiveIncreased stability of the corresponding carbanion.[4] Effective for the synthesis of Z-trisubstituted alkenes from ketones.[5]Synthesis of sterically hindered or complex Z-alkenes.

Quantitative Data on Olefination Performance

The following tables provide a comparative overview of the performance of different heteroaryl sulfones in olefination reactions with various aldehydes and ketones.

Table 1: Olefination of Aldehydes with BT and PT Sulfones

SulfoneAldehydeBaseSolventYield (%)E/Z RatioReference
BT-SO₂RBenzaldehydeKHMDSTHF85>98:2Synlett 1998, 26-28
PT-SO₂RBenzaldehydeKHMDSTHF90>98:2Synlett 1998, 26-28
BT-SO₂RCyclohexanecarboxaldehydeKHMDSTHF88>98:2Synlett 1998, 26-28
PT-SO₂RCyclohexanecarboxaldehydeKHMDSTHF92>98:2Synlett 1998, 26-28
BT-SO₂RPivalaldehydeKHMDSTHF75>98:2Synlett 1998, 26-28
PT-SO₂RPivalaldehydeKHMDSTHF85>98:2Synlett 1998, 26-28

Table 2: Z-Selective Olefination of Ketones with TBT Sulfones

SulfoneKetoneBaseYield (%)Z/E RatioReference
TBT-SO₂CH₂RAcetophenoneLiHMDS8595:5Org. Lett. 2020, 22, 6907-6910
TBT-SO₂CH₂RPropiophenoneLiHMDS8296:4Org. Lett. 2020, 22, 6907-6910
TBT-SO₂CH₂R2-HeptanoneLiHMDS7893:7Org. Lett. 2020, 22, 6907-6910

Experimental Protocols

Detailed methodologies for the Julia-Kocienski olefination using different heteroaryl sulfones are provided below. These protocols are representative examples and may require optimization for specific substrates.

Protocol 1: General Procedure for E-Olefination using 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone

  • Materials: PT-sulfone (1.0 equiv), aldehyde (1.2 equiv), potassium hexamethyldisilazide (KHMDS) (1.1 equiv, as a solution in THF), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the PT-sulfone in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the KHMDS solution dropwise.

    • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the carbanion.

    • Add the aldehyde dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.

Protocol 2: General Procedure for Z-Olefination using 2-Pyridyl (PYR) Sulfone

  • Materials: 2-Pyridyl sulfone (1.0 equiv), aldehyde (1.2 equiv), lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, as a solution in THF), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the 2-pyridyl sulfone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add the LiHMDS solution to the cooled sulfone solution.

    • Stir the mixture at -78 °C for 45 minutes.

    • Add the aldehyde to the reaction mixture.

    • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue by column chromatography to yield the pure Z-alkene.

Reaction Mechanisms and Workflows

The Julia-Kocienski olefination proceeds through a well-defined mechanistic pathway, which is key to understanding and predicting its stereochemical outcome.

Julia_Kocienski_Mechanism cluster_start Step 1: Deprotonation cluster_addition Step 2: Addition to Carbonyl cluster_rearrangement Step 3: Smiles Rearrangement cluster_elimination Step 4: Elimination Sulfone Heteroaryl-SO₂-CH₂R¹ Carbanion Heteroaryl-SO₂-CHR¹⁻ M⁺ Sulfone->Carbanion Base Base (e.g., KHMDS) Alkoxide β-Alkoxy Sulfone Carbanion->Alkoxide Aldehyde R²CHO Spirocyclic Spirocyclic Intermediate Alkoxide->Spirocyclic Sulfinate β-Aryloxy Sulfinate Spirocyclic->Sulfinate Alkene R¹CH=CHR² Sulfinate->Alkene SO2 SO₂ Sulfinate->SO2 LeavingGroup Heteroaryl-O⁻ M⁺ Sulfinate->LeavingGroup

Caption: The four-step mechanism of the Julia-Kocienski olefination.

The stereochemical outcome of the reaction is primarily determined in the initial addition step and the subsequent Smiles rearrangement. For E-selective reagents like PT and BT sulfones, the reaction proceeds via an anti-addition pathway. Conversely, Z-selective reagents such as pyridyl sulfones favor a syn-addition pathway.

Stereoselectivity_Pathway cluster_reagents Heteroaryl Sulfone Reagents cluster_pathways Stereochemical Pathways cluster_products Alkene Products BT_PT BT-SO₂R PT-SO₂R Anti_Addition Anti-Addition Pathway BT_PT->Anti_Addition PYR_TBT PYR-SO₂R TBT-SO₂R Syn_Addition Syn-Addition Pathway PYR_TBT->Syn_Addition E_Alkene E-Alkene Anti_Addition->E_Alkene Z_Alkene Z-Alkene Syn_Addition->Z_Alkene

References

A Researcher's Guide to the Validation of Analytical Methods for Sulfone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of sulfone compounds is critical. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. This is particularly crucial in the pharmaceutical industry for quality control and in environmental analysis for monitoring contaminants. This guide delves into the validation of several common analytical techniques for the determination of sulfone compounds, a class of organosulfur compounds with significant applications in medicine and industry.

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the determination of sulfone compounds, each with its own set of advantages and limitations. The choice of method often depends on factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance characteristics of commonly used methods based on published validation data.

Chromatographic Methods: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Fluorescence) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques for the analysis of sulfone compounds, particularly sulfonamide antibiotics.

ParameterHPLC-UVHPLC-FLD (with derivatization)LC-MS/MS
Linearity Range 2-14 µg/mL (Dapsone)[1]200–2000 µg/kg (Sulfonamides)[1]5–500 µg L⁻¹ (Sulfonamides)[2]
Correlation Coefficient (R²) > 0.999[3]> 0.995[1]0.9992 to 0.9993[2]
Limit of Detection (LOD) 0.41 µg/mL (Dapsone)[2]34.5–79.5 µg/kg (Sulfonamides)[1]0.38–1.14 µg L⁻¹ (Sulfonamides)[2]
Limit of Quantification (LOQ) 1.24 µg/mL (Dapsone)[2]41.3–89.9 µg/kg (Sulfonamides)[1]1.14–3.35 µg L⁻¹ (Sulfonamides)[2]
Accuracy (% Recovery) 99.72 – 106.25% (Dapsone)[2]79.3–114.0% (Sulfonamides)[1]82.8–108.7% (Sulfonamides)[2]
Precision (%RSD) < 2%[2]Repeatability: 2.7–9.1%, Reproducibility: 5.9–14.9%[1]< 4.6%[2]

Key Insights:

  • LC-MS/MS offers superior sensitivity with significantly lower limits of detection and quantification compared to HPLC-UV and HPLC-FLD, making it ideal for trace analysis.[2][4]

  • HPLC-UV is a robust and cost-effective method suitable for the routine analysis of sulfone compounds in pharmaceutical formulations where concentrations are relatively high.[3]

  • HPLC-FLD with pre-column derivatization can enhance sensitivity for certain sulfonamides but adds a step to the sample preparation process.[1]

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable sulfone compounds. Derivatization is often required for non-volatile sulfones.

ParameterGC-MS
Linearity Range 20–100,000 ng/mL (Sulfolane)[5]
Correlation Coefficient (r) ≥ 0.99[5]
Limit of Detection (LOD) 0.516 ng/mL (Sulfolane)[5]
Accuracy (% Mean Relative Error) ≤ ±5.1%[5]
Precision (%RSD) ≤ 2.9%[5]
Recovery ≥74%[5]

Key Insights:

  • GC-MS provides excellent selectivity and sensitivity for volatile sulfones like sulfolane.[5]

  • The requirement for volatility limits its direct application for many larger, non-volatile sulfone drugs without derivatization.

Other Analytical Techniques

Spectrophotometric and Thin-Layer Chromatography (TLC) methods offer simpler and more cost-effective alternatives, though generally with lower sensitivity and specificity compared to chromatographic techniques.

MethodParameterValue
UV-Vis Spectrophotometry Linearity Range 2-28 µg/ml (Sulfamethoxazole)
Correlation Coefficient (R²) 0.9992
LOD 0.03-0.05 µg mL-1 (Sulfonamides)[5]
LOQ 0.11-0.18 µg mL-1 (Sulfonamides)[5]
Accuracy (% Recovery) 97.3-100.8% (Sulfonamides)[5]
Precision (%RSD) 0.1-0.5% (Intraday)[5]
High-Performance Thin-Layer Chromatography (HPTLC) Linearity Adequate for quantification
Rf values 0.30 (Trimethoprim), 0.61 (Sulfamethoxazole)[6]
Accuracy (% Recovery) 99.00% (Sulfamethoxazole), 99.66% (Trimethoprim)[6]
Precision (%RSD) Repeatability: 0.98% (SMX), 0.83% (TMP); Time-different: 1.32% (SMX), 1.64% (TMP)[6]

Key Insights:

  • UV-Vis Spectrophotometry is a simple, rapid, and inexpensive technique suitable for the quantification of sulfones in pure form and pharmaceutical preparations, especially when a chromophore is present.[5]

  • HPTLC offers a viable alternative to HPLC for quality control in resource-limited settings, providing good separation and quantification with densitometric detection.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the key techniques discussed.

HPLC-UV Method for Dapsone in Pharmaceutical Formulations

This method is adapted from a validated stability-indicating RP-HPLC method.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of methanol and water (70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 295 nm.[3]

  • Sample Preparation:

    • Accurately weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of dapsone into a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 15 minutes.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range (e.g., 10 µg/mL).

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

LC-MS/MS Method for Sulfonamides in Honey

This protocol is based on a method for the simultaneous detection of multiple sulfonamides.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: C18 column (e.g., Pursuit XRs Ultra C18, 100 mm x 2 mm, 2.8 µm).[7]

  • Mobile Phase:

    • A: Water with 0.1% (v/v) formic acid.[7]

    • B: Acetonitrile with 0.1% (v/v) formic acid.[7]

    • A gradient elution program is typically used.

  • Flow Rate: 0.2 mL/min.[7]

  • Injection Volume: 30 µL.[7]

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for each sulfonamide are monitored.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Weigh 5g of honey into a centrifuge tube.

    • Spike with internal standards.

    • Add 10 mL of 0.1N HCl, vortex, and sonicate.

    • Centrifuge the sample.

    • The supernatant is passed through a conditioned SPE cartridge.

    • The cartridge is washed, and the analytes are eluted with a suitable solvent (e.g., methanol).

    • The eluate is evaporated and reconstituted in the mobile phase before injection.

UV-Visible Spectrophotometric Method for Sulfanilamide

This is a simple and rapid colorimetric method.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Reagents:

    • Sulfanilamide standard solution.

    • Potassium 1,2-naphthoquinone-4-sulfonate (NQS) solution.

    • Alkaline buffer solution (e.g., borax buffer).

  • Procedure:

    • To a series of volumetric flasks, add increasing volumes of the standard sulfanilamide solution.

    • Add a fixed volume of the alkaline buffer solution to each flask.

    • Add a fixed volume of the NQS reagent.

    • Dilute to the mark with distilled water and mix well.

    • Allow the color to develop for a specified time at room temperature.

    • Measure the absorbance at the wavelength of maximum absorption (e.g., 455 nm) against a reagent blank.[8]

  • Calibration: A calibration curve is constructed by plotting absorbance versus the concentration of sulfanilamide.

Visualizing the Workflow

Understanding the experimental workflow is essential for method implementation. The following diagrams, generated using Graphviz, illustrate the key steps in the analytical procedures.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh and Powder Tablets dissolve Dissolve in Mobile Phase & Sonicate start->dissolve filter Filter Solution (0.45 µm) dissolve->filter dilute Dilute to Final Concentration filter->dilute inject Inject Sample into HPLC dilute->inject Prepared Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (295 nm) separate->detect quantify Quantification based on Peak Area detect->quantify

Caption: Workflow for HPLC-UV analysis of dapsone.

LCMSMS_Workflow cluster_extraction Sample Extraction (SPE) cluster_lcms LC-MS/MS Analysis sample Honey Sample + Internal Standard acidify Acidify, Vortex & Sonicate sample->acidify centrifuge Centrifuge acidify->centrifuge load_spe Load Supernatant onto SPE Cartridge centrifuge->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute Elute Analytes wash_spe->elute evap_recon Evaporate & Reconstitute elute->evap_recon inject Inject into LC-MS/MS evap_recon->inject Extracted Sample separation LC Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization msms_analysis MS/MS Analysis (MRM) ionization->msms_analysis data_processing Data Processing & Quantification msms_analysis->data_processing

Caption: Workflow for LC-MS/MS analysis of sulfonamides.

Validation_Process cluster_params Validation Parameters start Define Analytical Method's Purpose protocol Develop Validation Protocol start->protocol specificity Specificity execute Execute Experiments specificity->execute linearity Linearity & Range linearity->execute accuracy Accuracy accuracy->execute precision Precision precision->execute lod_loq LOD & LOQ lod_loq->execute robustness Robustness robustness->execute protocol->specificity protocol->linearity protocol->accuracy protocol->precision protocol->lod_loq protocol->robustness report Prepare Validation Report execute->report end Method is Validated report->end

Caption: General logical flow of analytical method validation.

References

A Comparative Guide to the Stereoselectivity of Julia-Kocienski Reagents

Author: BenchChem Technical Support Team. Date: November 2025

The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds. A key feature of this reaction is the ability to influence the stereochemical outcome—the E/Z selectivity—of the resulting alkene. This guide provides a comparative analysis of the stereoselectivity of various Julia-Kocienski reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic targets.

The stereoselectivity of the Julia-Kocienski olefination is primarily determined by the nature of the heteroaromatic sulfone reagent employed. The most commonly used reagents include those based on benzothiazole (BT), 1-phenyl-1H-tetrazole (PT), 1-tert-butyl-1H-tetrazole (TBT), and pyridine (PYR). The choice of reagent, in conjunction with the reaction conditions, dictates the preferential formation of either the (E)- or (Z)-alkene.

Comparative Stereoselectivity Data

The following table summarizes the typical stereoselectivities observed for different Julia-Kocienski reagents in their reactions with aldehydes. The data highlights the general trends and provides a basis for reagent selection.

Reagent TypeHeteroaryl GroupTypical SelectivityAldehydeBaseSolventE/Z RatioYield (%)Reference
BT-Sulfone Benzothiazol-2-ylModerately E-selectiveCyclohexanecarboxaldehydeKHMDSDME82:1875--INVALID-LINK--[1]
PT-Sulfone 1-Phenyl-1H-tetrazol-5-ylHighly E-selectiveCyclohexanecarboxaldehydeKHMDSDME>98:285--INVALID-LINK--[1]
TBT-Sulfone 1-tert-Butyl-1H-tetrazol-5-ylZ-selective (esp. with ketones)2-Naphthaldehyde (with fluorinated sulfone)LHMDS/MgBr₂·OEt₂THF14:86---INVALID-LINK--[2]
Pyridinyl-Sulfone Pyridin-2-ylHighly Z-selectiveBenzaldehydeDBUDMF3:9798--INVALID-LINK--[3]

Mechanism of Stereocontrol

The stereochemical outcome of the Julia-Kocienski olefination is determined in the initial addition of the metalated sulfone to the carbonyl compound.[4][5] This addition can proceed through either a syn or anti transition state, leading to the corresponding diastereomeric β-alkoxysulfone intermediates. These intermediates then undergo a stereospecific elimination to form the alkene.[4]

  • E-selectivity with reagents like PT-sulfones is attributed to a kinetically controlled addition that favors the formation of the anti-β-alkoxysulfone. This intermediate then eliminates to give the (E)-alkene.[6] The sterically demanding phenyl group on the tetrazole ring of the PT-sulfone is believed to play a crucial role in favoring the transition state that leads to the anti adduct.[1]

  • Z-selectivity , often observed with pyridinyl and TBT-sulfones, arises from reaction pathways that favor the formation of the syn-β-alkoxysulfone intermediate, which subsequently eliminates to yield the (Z)-alkene.[1][3] The choice of base and solvent can also significantly influence the syn/anti ratio of the intermediates and, consequently, the final E/Z ratio of the product.[1]

Below is a diagram illustrating the general workflow of the Julia-Kocienski olefination, highlighting the key steps that determine the stereoselectivity.

G Julia-Kocienski Olefination Workflow Sulfone Julia-Kocienski Reagent (e.g., PT-Sulfone) Metalation Metalation of Sulfone Sulfone->Metalation Aldehyde Aldehyde/Ketone Addition Nucleophilic Addition Aldehyde->Addition Base Base (e.g., KHMDS) Base->Metalation Metalation->Addition Intermediates Diastereomeric β-Alkoxysulfone Intermediates (syn and anti) Addition->Intermediates Elimination Stereospecific Elimination Intermediates->Elimination Products Alkene Products (E and Z isomers) Elimination->Products

A simplified workflow of the Julia-Kocienski olefination.

Experimental Protocols

Detailed experimental procedures are crucial for achieving the desired stereoselectivity. Below are representative protocols for achieving high (E)- and (Z)-selectivity.

High E-Selectivity using a PT-Sulfone

This protocol is adapted from a typical procedure for the Julia-Kocienski olefination that yields predominantly (E)-alkenes.[7]

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

  • Anhydrous dimethoxyethane (DME)

Procedure:

  • A solution of the PT-sulfone in anhydrous DME is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of KHMDS in DME is added dropwise to the cooled sulfone solution. The mixture is stirred at this temperature for 1 hour to ensure complete metalation.

  • The aldehyde is then added neat or as a solution in DME to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired (E)-alkene.

High Z-Selectivity using a Pyridinyl-Sulfone

This protocol is based on a recently developed method for achieving high (Z)-selectivity.[3]

Materials:

  • Pyridin-2-yl (PYR) sulfone (1.0 equiv)

  • N-Sulfonylimine (derived from the corresponding aldehyde) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a solution of the pyridinyl-sulfone and the N-sulfonylimine in anhydrous DMF is added DBU at room temperature.

  • The reaction mixture is stirred at room temperature for the time required for the reaction to complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the predominantly (Z)-alkene.

The following diagram illustrates the logical relationship in selecting a Julia-Kocienski reagent based on the desired stereochemical outcome.

G Reagent Selection for Stereoselective Olefination Desired_Outcome Desired Alkene Stereoisomer E_Isomer Predominantly (E)-Alkene Desired_Outcome->E_Isomer Z_Isomer Predominantly (Z)-Alkene Desired_Outcome->Z_Isomer PT_Sulfone Select PT-Sulfone E_Isomer->PT_Sulfone High Selectivity BT_Sulfone Select BT-Sulfone (Moderate E-selectivity) E_Isomer->BT_Sulfone Moderate Selectivity PYR_Sulfone Select Pyridinyl-Sulfone Z_Isomer->PYR_Sulfone High Selectivity TBT_Sulfone Select TBT-Sulfone Z_Isomer->TBT_Sulfone Good Selectivity, esp. with ketones

Decision tree for selecting a Julia-Kocienski reagent.

References

Safety Operating Guide

Proper Disposal of p-Chlorophenyl Chloromethyl Sulfone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of p-Chlorophenyl chloromethyl sulfone (CAS No: 7205-98-3), also known as Chloromethyl phenyl sulfone. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

I. Essential Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as a skin and eye irritant.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves (nitrile is recommended), and a lab coat, must be worn at all times to prevent exposure.[1][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₇H₇ClO₂S
Molecular Weight 190.65 g/mol [1][4]
Melting Point 51-55 °C[1][4]
Boiling Point 130 °C at 1 mmHg[4][5]
Density 1.3 ± 0.1 g/cm³[4]
Flash Point >230 °F (>110 °C)[4]
Storage Temperature 2-8°C[4]

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed waste disposal company.[2] It is the responsibility of the waste generator to comply with all federal, state, and local regulations.[1]

Experimental Protocol for Disposal via Incineration:

For laboratories equipped and permitted for chemical incineration, the following protocol, based on safety data sheet recommendations, can be adapted.[1] Note: This procedure should only be carried out by trained personnel in a properly equipped facility.

  • Preparation:

    • Ensure all required PPE is correctly worn.

    • Work within a certified chemical fume hood.

    • Select a suitable combustible solvent (e.g., butanol, toluene). The choice of solvent should be compatible with the incinerator's specifications.

  • Dissolution:

    • Carefully weigh the this compound waste.

    • In a designated chemical-resistant container, slowly add the sulfone waste to the combustible solvent.

    • Stir the mixture gently until the solid is completely dissolved. Avoid splashing.

  • Incineration:

    • The resulting solution should be introduced into a chemical incinerator equipped with an afterburner and a scrubber system.[1] This is crucial for neutralizing harmful combustion byproducts.

    • The incineration process must be carried out in accordance with the facility's standard operating procedures and all applicable environmental regulations.

  • Container Decontamination:

    • The empty container that held the this compound must be treated as hazardous waste.

    • Rinse the container multiple times with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as chemical waste, potentially by adding it to the next incineration batch.

    • Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines. Do not reuse empty containers.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: p-Chlorophenyl chloromethyl sulfone waste assess Assess Waste Quantity and Lab Capabilities start->assess small_quant Small Quantity (Lab Scale) assess->small_quant large_quant Large Quantity or No Incinerator assess->large_quant incinerate_option On-site Incineration Possible? small_quant->incinerate_option licensed_disposal Contact Licensed Waste Disposal Company large_quant->licensed_disposal dissolve Dissolve in a Combustible Solvent incinerate_option->dissolve Yes incinerate_option->licensed_disposal No incinerate Burn in a Chemical Incinerator with Afterburner & Scrubber dissolve->incinerate end End: Proper Disposal incinerate->end package Package and Label Waste According to Regulations licensed_disposal->package package->end

Caption: Logical workflow for the disposal of this compound.

V. Spill Management

In the event of a spill, immediately evacuate the area and deny entry to unprotected personnel.[1] Stop the leak if it can be done without risk.[1] Absorb the spilled material with a liquid-binding material such as diatomite or universal binders.[3] Decontaminate the affected surfaces by scrubbing with alcohol.[3] All contaminated materials must be collected and disposed of as hazardous waste according to the procedures outlined above.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Personal protective equipment for handling p-Chlorophenyl chloromethyl sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of p-Chlorophenyl Chloromethyl Sulfone

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 7205-98-3), also known as Chloromethyl phenyl sulfone. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and outlining clear, step-by-step guidance for operational and emergency situations.

Hazard Identification and Quantitative Data

This compound is a combustible solid that can cause significant irritation. Adherence to safety guidelines is mandatory to prevent adverse health effects.

Hazard Classification:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Target Organs: Respiratory system.

Physical and Chemical Properties

PropertyValueSource
CAS Number 7205-98-3[2][3]
Molecular Formula C₇H₇ClO₂S[2][3]
Molecular Weight 190.65 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 51-53 °C[3]
Purity ≥97%
Solubility Soluble in THF, chloroform, and most organic solvents.[3]

Operational and Disposal Plans

To ensure safe handling, a multi-layered approach combining engineering controls, personal protective equipment, and strict procedural adherence is required.

Personal Protective Equipment (PPE)

A minimum level of PPE is required at all times when handling this chemical. The specific equipment is detailed below.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and/or a full-face shield.Protects against dust particles and splashes, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact that can cause irritation.[1]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents inhalation of dust, which may cause respiratory irritation. Required when handling the powder outside of a fume hood.
Body Protection Laboratory coat.Provides a removable barrier to protect personal clothing from contamination.
Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for using this compound in a laboratory setting.

Preparation:

  • Designate Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) and safety equipment (spill kit, waste containers) are within reach before starting.

  • Review SDS: Read the Safety Data Sheet (SDS) thoroughly before beginning work.

Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing: Carefully weigh the required amount of the solid chemical. Avoid generating dust.[4] If possible, use a balance inside the fume hood or in an enclosure.

  • Transfer: Use a spatula to transfer the chemical. Do not pour the powder.

  • Post-Handling: After use, securely close the primary container.[1]

Cleaning and Storage:

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Personal Hygiene: Wash hands and face thoroughly after handling is complete.[1]

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and shaded area, protected from moisture.[1]

G cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling prep1 Work in Fume Hood prep2 Review SDS prep1->prep2 ppe Don Required PPE prep2->ppe weigh Weigh Chemical ppe->weigh transfer Transfer to Reaction weigh->transfer clean Clean Workspace transfer->clean dispose Dispose of Waste clean->dispose store Store Chemical dispose->store wash Wash Hands store->wash

Caption: Standard Operating Procedure for handling this compound.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] If eye irritation persists, seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical attention.

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical advice.

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Avoid raising dust.[4]

  • Collect: Carefully sweep or scoop the material into a labeled, sealable waste container.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

G spill Spill Detected alert Alert Others & Evacuate Area spill->alert ppe Don Full PPE (Gloves, Goggles, N95) alert->ppe contain Cover with Inert Absorbent ppe->contain collect Collect into Labeled Waste Container contain->collect clean Decontaminate Area collect->clean dispose Dispose as Hazardous Waste clean->dispose

Caption: Workflow for responding to a solid chemical spill.

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup supplies, must be collected in a designated, labeled hazardous waste container.

  • Container Management: Do not mix this waste with other chemical waste streams.[4] Keep containers sealed when not in use.

  • Final Disposal: Dispose of all waste through an approved hazardous waste disposal facility, adhering to all local, state, and federal regulations.[4][5]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.